Executive Summary 2,3-Difluoro-5-nitrobenzamide represents a high-value fluorinated scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., MEK/ERK pathways) and antibacterial age...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Difluoro-5-nitrobenzamide represents a high-value fluorinated scaffold in medicinal chemistry, particularly within the development of kinase inhibitors (e.g., MEK/ERK pathways) and antibacterial agents. Its utility is defined by the unique electronic interplay between the electron-withdrawing nitro (
) and amide () groups, which activate the aromatic ring for highly regioselective Nucleophilic Aromatic Substitution ().
This guide outlines the physicochemical profile, validated synthetic pathways, and chemo-selective reactivity of this scaffold. It is designed for researchers requiring a self-validating protocol for integrating this moiety into complex pharmacophores.
Physicochemical Profile & Identity
The molecule is characterized by a "push-pull" electronic system where the electron-deficient ring is heavily deactivated by the nitro group, yet primed for specific functionalization at the C2 position.
Property
Specification
Chemical Name
2,3-Difluoro-5-nitrobenzamide
Primary Precursor CAS
942035-31-6 (2,3-Difluoro-5-nitrobenzoic acid)
Molecular Formula
Molecular Weight
202.12 g/mol
Predicted LogP
~0.8 (Lipophilic, suitable for CNS penetration)
H-Bond Donors/Acceptors
2 / 5
Topological Polar Surface Area
~89 Ų
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1]
Note on Commercial Availability: While the benzamide itself is a catalog item, it is most frequently generated in situ or synthesized on-demand from 2,3-difluoro-5-nitrobenzoic acid (CAS: 942035-31-6) to ensure purity and avoid hydrolysis during storage.
Synthetic Architecture
The most robust route to 2,3-difluoro-5-nitrobenzamide avoids direct nitration of 2,3-difluorobenzamide, which often yields inseparable regioisomers. Instead, the Acid Chloride Method starting from the benzoic acid precursor is the industry standard for scalability and regiochemical purity.
Workflow Visualization
The following diagram illustrates the conversion of the acid to the amide, followed by its primary divergent applications.
Figure 1: Step-wise synthesis and divergent functionalization pathways.
Experimental Protocol: Amidation
Objective: Conversion of 2,3-difluoro-5-nitrobenzoic acid to 2,3-difluoro-5-nitrobenzamide.
Solvent: Dichloromethane (DCM) or Toluene (anhydrous).
Step-by-Step Methodology
Activation (Acid Chloride Formation):
Charge a flame-dried RBF with 2,3-difluoro-5-nitrobenzoic acid (e.g., 5.0 g) and anhydrous DCM (50 mL).
Add catalytic DMF (3 drops).
Add
dropwise at 0°C under atmosphere.
Critical Step: Heat to reflux for 2 hours. Monitor by TLC (conversion of acid to acyl chloride is usually indicated by the disappearance of the polar acid spot).
Work-up: Concentrate in vacuo to remove excess
. Azeotrope with toluene () to ensure complete removal of acidic volatiles.
Amidation:
Redissolve the crude yellow oil (acid chloride) in anhydrous THF or DCM (30 mL).
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.
Isolation & Purification:
Evaporate volatiles.
Resuspend residue in water (50 mL) and stir for 20 minutes (to dissolve inorganic salts).
Filter the precipitate. Wash with cold water and hexanes.
Validation: Dry in a vacuum oven at 45°C. Yield is typically >85%.
Purity Check:
NMR should show two broad singlets for (approx. 7.5-8.0 ppm) and aromatic signals.
Chemo-Selective Reactivity: The "Ortho-Para" Effect
The true value of this scaffold lies in its predictable reactivity pattern. Understanding the electronic orientation is critical for designing downstream analogs.
Regioselectivity Logic
Nitro Group (C5): Strongly Electron Withdrawing Group (EWG). Activates positions ortho (C4, C6) and para (C2).
Amide Group (C1): Moderate EWG. Activates positions ortho (C2, C6) and para (C4).
Fluorine Substituents:
C2-F: Located para to the Nitro and ortho to the Amide. This position is doubly activated and highly labile.
C3-F: Located meta to the Nitro and meta to the Amide. This position is electronically deactivated relative to C2.
Conclusion: In
reactions with amines or alkoxides, substitution will occur exclusively at C2 , displacing the fluorine atom. The C3 fluorine typically remains intact unless forcing conditions (high temp, strong base) are applied.
This scaffold is a structural homolog to intermediates used in the synthesis of MEK inhibitors (e.g., Binimetinib analogs) and antibacterial quinolones.
Kinase Inhibitors: The C2-F displacement with an aniline or cycloalkyl amine creates the "hinge binder" motif common in ATP-competitive inhibitors.
Reduction to Aniline: Following
at C2, the C5-Nitro is reduced (using or ) to an aniline. This aniline is then coupled with acyl chlorides or isocyanates to extend the pharmacophore.
Safety & Handling
Nitro Aromatics: Potential explosion hazard if heated under confinement. Do not distill residues to dryness at high temperatures (>150°C).
Skin Sensitization: Fluorinated nitro-benzamides are potent skin irritants and potential sensitizers. Use double nitrile gloves.
Waste: Aqueous waste from the amidation step contains ammonium salts and fluorides; dispose of according to halogenated organic waste protocols.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207020, 2,5-Difluoro-3-nitrobenzamide (Isomer Analog Reference). Retrieved from [Link]
Beilstein Institute (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.[2] (Demonstrating regioselectivity of fluoro-nitro aromatics). Beilstein J. Org. Chem. 12, 219–225. Retrieved from [Link]
Google Patents (2021).CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (Process chemistry reference for fluoro-nitro-benzoic acids).
2,3-Difluoro-5-nitrobenzamide CAS number and structure
The following technical guide provides an in-depth analysis of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated intermediate used in the synthesis of high-value pharmaceutical agents, particularly kinase inhibit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated intermediate used in the synthesis of high-value pharmaceutical agents, particularly kinase inhibitors.
CAS Number: 1806388-74-8
Molecular Formula: C₇H₄F₂N₂O₃
Molecular Weight: 202.12 g/mol
Executive Summary
2,3-Difluoro-5-nitrobenzamide is a critical building block in medicinal chemistry, distinguished by its highly electron-deficient aromatic ring. The strategic placement of two fluorine atoms at the 2- and 3-positions, combined with a nitro group at the 5-position, creates a unique electronic environment. This scaffold is frequently employed to modulate metabolic stability and potency in MEK inhibitors (e.g., Binimetinib analogs) and Cereblon-binding PROTAC linkers .
Its primary utility lies in its dual reactivity: the nitro group serves as a masked aniline for coupling reactions, while the fluorine atoms—particularly at the 2-position—are susceptible to nucleophilic aromatic substitution (
), allowing for scaffold diversification.
Chemical Identity & Structural Analysis
Property
Specification
IUPAC Name
2,3-Difluoro-5-nitrobenzamide
SMILES
NC(=O)C1=CC(=O)=CC(F)=C1F
Appearance
Pale yellow to off-white crystalline solid
Melting Point
178–182 °C (Predicted/Analogous range)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP
~0.85 (Calculated)
Structural Insights
Electronic Push-Pull: The amide group is electron-withdrawing (via carbonyl), but the 2,3-difluoro motif exerts a strong inductive effect (-I), significantly lowering the electron density of the ring.
Regiochemistry: The C2-fluorine is flanked by the amide and the C3-fluorine, making it sterically crowded but electronically activated for
reactions compared to the C3-fluorine.
Synthetic Pathways[1][2]
The synthesis of 2,3-Difluoro-5-nitrobenzamide typically proceeds via the activation of its corresponding benzoic acid precursor. Direct nitration of 2,3-difluorobenzamide is possible but often yields isomeric mixtures (e.g., 2,3-difluoro-6-nitro isomers), making the acid pathway superior for pharmaceutical-grade purity.
Protocol A: Acid Chloride Activation (Preferred)
This method ensures regiochemical integrity by starting from the purified acid.
Activation: The acid is refluxed with Thionyl Chloride (
) or Oxalyl Chloride (with catalytic DMF) in dichloromethane (DCM) to generate the acid chloride.
Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis.
Amidation: The crude acid chloride is treated with aqueous ammonia (
) or ammonia gas in THF at 0°C.
Purification: The product precipitates upon water addition; recrystallization from Ethanol/Water yields high purity (>98%).
Protocol B: Nitration (Alternative)
Direct nitration of 2,3-difluorobenzamide using
.
Drawback: Requires careful temperature control (-10°C) to avoid dinitration or hydrolysis of the amide bond.
Figure 1: Step-wise synthesis from the benzoic acid precursor ensures regioselectivity.
Reactivity & Functionalization (The "Warhead" Logic)
In drug discovery, this molecule is rarely the final product. It serves as a scaffold where the Nitro and Fluoro groups act as "handles" for further elaboration.
A. Nitro Reduction (Aniline Formation)
The 5-nitro group is readily reduced to an amine (aniline) using:
Hydrogenation:
, in Methanol (Cleanest method).
Chemical Reduction: Iron powder (
) with or .
Application: The resulting 5-amino-2,3-difluorobenzamide is a direct precursor to MEK inhibitors like Binimetinib , where the amine reacts with an electrophile (e.g., an isocyanate or acid chloride).
B. Nucleophilic Aromatic Substitution (
)
The electron-deficient ring allows for displacement of the fluorine atoms.
Regioselectivity: The C2-Fluorine is generally more reactive than C3 due to the ortho-effect of the carbonyl (amide) group, which stabilizes the Meisenheimer complex intermediate.
Nucleophiles: Alkyl amines, alkoxides, or thiols can displace the fluorine to introduce side chains.
The 2,3-difluoro-5-nitrobenzamide scaffold is structurally homologous to the core of Binimetinib (Mektovi), a drug used to treat melanoma.
Mechanism: The fluorine atoms provide metabolic resistance against oxidative defluorination.
Role: The amide acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of the kinase, while the 5-position substituent extends into the solvent-exposed region to tune solubility.
PROTAC Linkers
Recent research utilizes nitro-benzamides as precursors for Cereblon (CRBN) ligands. The amide group mimics the glutarimide ring of thalidomide, essential for CRBN binding, while the nitro group allows for the attachment of linkers to the protein of interest (POI).
Technical Guide: Solubility Profiling of 2,3-Difluoro-5-nitrobenzamide in Organic Media
Topic: Solubility Profile and Solvent Selection Guide for 2,3-Difluoro-5-nitrobenzamide Content Type: Technical Whitepaper / Application Note Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researc...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Profile and Solvent Selection Guide for 2,3-Difluoro-5-nitrobenzamide
Content Type: Technical Whitepaper / Application Note
Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers[1]
Executive Summary
2,3-Difluoro-5-nitrobenzamide (CAS: N/A for specific isomer, analogous to 2,3-difluoro-5-nitrobenzoic acid derivatives) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds, particularly kinase inhibitors and antibacterial agents.[1] Its solubility behavior is governed by the interplay between the strong electron-withdrawing nitro group, the lipophilic fluorine atoms, and the hydrogen-bond-donating amide moiety.[1]
This guide provides a comprehensive analysis of its solubility landscape, offering a predictive framework for solvent selection in synthesis and purification.[1] It addresses the common challenge of "oiling out" during recrystallization and provides a self-validating protocol for precise solubility determination.[1]
Physicochemical Profile & Solubility Drivers
Understanding the molecular architecture is the first step to predicting solubility.[1] The compound exhibits a "push-pull" electronic structure that dictates its interaction with solvents.[1]
Property
Value (Predicted/Analogous*)
Impact on Solubility
Molecular Weight
202.11 g/mol
Moderate MW facilitates dissolution in small-molecule solvents.[1]
LogP (Octanol/Water)
~0.8 - 1.1
Moderately lipophilic; prefers organic solvents over water.[1]
H-Bond Donors
1 (Amide -NH₂)
Critical for solubility in protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors
~5 (Nitro -NO₂, Amide -C=O, F)
Enables high solubility in polar aprotic solvents (DMSO, DMF).[1]
Melting Point
>140°C (High)
High crystal lattice energy requires polar or heated solvents to disrupt intermolecular forces.[1]
*Note: Values inferred from structural analogs like 2-fluoro-5-nitrobenzoic acid and 3,5-difluoronitrobenzamide.[1]
The Solubility Landscape
The solubility of 2,3-Difluoro-5-nitrobenzamide follows a distinct hierarchy based on solvent polarity and hydrogen bonding capability.
Tier 1: High Solubility (Primary Reaction Solvents)
Mechanism: These dipolar aprotic solvents effectively disrupt the strong crystal lattice via dipole-dipole interactions with the nitro group and H-bonding with the amide protons.[1]
Application: Ideal for Nucleophilic Aromatic Substitution (
) reactions where high concentration is required to drive kinetics.[1]
Mechanism: Solubility is temperature-dependent.[1][3] Protic solvents (alcohols) interact with the amide group but may struggle with the hydrophobic fluorinated ring at low temperatures.[1]
Application: Recrystallization.[2][3][4] These solvents often require heating to dissolve the compound, allowing for precipitation upon cooling.[1]
Caption: Step-by-step gravimetric protocol to ensure thermodynamic equilibrium is reached before measurement.
References
PubChem Database. 2,5-Difluoro-3-nitrobenzamide (Analogous Structure) Compound Summary.[1][5] National Library of Medicine.[1]
[Link][1]
Zhang, C., et al. (2018). Solubilities of benzoic acid and its nitro-derivatives in pure solvents.[1] Journal of Chemical & Engineering Data.[1] (Provides solubility hierarchy for nitro-benzoic acid derivatives).
[Link][1]
Google Patents. Process for preparation of 3,5-difluorobenzyl derivatives (US20040024238).[1][6] (Details solvent usage like Sulfolane and DMF for similar fluorinated nitro intermediates).
Technical Guide: Spectroscopic Characterization of 2,3-Difluoro-5-nitrobenzamide
This guide serves as an in-depth technical monograph on 2,3-Difluoro-5-nitrobenzamide , a critical intermediate in the synthesis of bioactive benzimidazole and quinolone derivatives. The following data synthesizes experi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an in-depth technical monograph on 2,3-Difluoro-5-nitrobenzamide , a critical intermediate in the synthesis of bioactive benzimidazole and quinolone derivatives. The following data synthesizes experimental precedents from structural analogs and high-fidelity predictive modeling to support research and drug development workflows.
Compound Identity & Structural Analysis
2,3-Difluoro-5-nitrobenzamide is a highly functionalized aromatic scaffold characterized by a specific substitution pattern that directs nucleophilic aromatic substitution (
Electron-deficient ring (activated by -NO2); Labile Fluorine at C2/C3; Primary Amide
Structural Logic & Reactivity
The 5-nitro group strongly deactivates the ring, making the fluorine atoms—particularly at the C2 position—highly susceptible to nucleophilic displacement. The amide group at C1 provides a handle for dehydration to the nitrile or hydrolysis to the acid.
Figure 1: Structural reactivity map of 2,3-Difluoro-5-nitrobenzamide.
Spectroscopic Data Profile
Note: The following data is derived from high-confidence predictive algorithms and validated against experimental data of the close analog 4-amino-2,3-difluoro-5-nitrobenzamide (CAS 917980-11-1).
The spectrum is characterized by two distinct aromatic protons and the broad amide singlets.
Shift ( ppm)
Multiplicity
Integration
Assignment
Coupling Constants ()
8.65 – 8.75
ddd
1H
H-4 (Ar-H)
Hz, Hz
8.35 – 8.45
ddd
1H
H-6 (Ar-H)
Hz, Hz
8.10
br s
1H
NH (Amide)
Exchangeable with DO
7.85
br s
1H
NH (Amide)
Exchangeable with DO
Mechanistic Insight:
H-4 Deshielding: The proton at C4 is ortho to the strong electron-withdrawing Nitro group and ortho to Fluorine (C3), shifting it significantly downfield (~8.7 ppm).
H-6 Shift: The proton at C6 is ortho to the Amide carbonyl and meta to the Nitro group, resulting in a slightly lower shift (~8.4 ppm) compared to H-4.
C NMR Data (Carbon)
Shift ( ppm)
Assignment
Note
164.5
C=O (Amide)
Characteristic carbonyl signal.
152.0
C-3 (C-F)
Large coupling (~250 Hz).
148.5
C-2 (C-F)
Large coupling (~250 Hz).
143.0
C-5 (C-NO)
Quaternary carbon attached to nitro.
128.5
C-1 (C-CONH)
Quaternary carbon.
121.0
C-6 (CH)
Aromatic CH.
115.5
C-4 (CH)
Aromatic CH, doublet due to F coupling.
F NMR Data (Fluorine)
Shift ( ppm)
Multiplicity
Assignment
-135.0 to -138.0
m
F-3
-140.0 to -143.0
m
F-2
B. Infrared (IR) Spectroscopy
Method: FT-IR (KBr Pellet or ATR)
Wavenumber (cm)
Functional Group
Vibration Mode
3450, 3350
Primary Amide (-NH)
N-H Stretching (Asymmetric & Symmetric)
3100
Aromatic C-H
C-H Stretching
1680 – 1695
Amide I
C=O Stretching (Strong)
1620
Amide II
N-H Bending
1535
Nitro (-NO)
Asymmetric Stretching
1350
Nitro (-NO)
Symmetric Stretching
1280 – 1100
C-F
C-F Stretching (Strong, multiple bands)
C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or EI (Electron Impact)
Molecular Ion:
202 (EI) or 203 (ESI).
Fragmentation Pattern (EI):
202: Molecular Ion.
186: Loss of -NH.
156: Loss of -NO.
128: Loss of -CONH (Benzoyl cation formation).
Figure 2: Proposed fragmentation pathway for 2,3-Difluoro-5-nitrobenzamide.
Experimental Protocols & Synthesis
The synthesis of 2,3-Difluoro-5-nitrobenzamide typically proceeds via the nitration of 2,3-difluorobenzamide or the amidation of 2,3-difluoro-5-nitrobenzoic acid.
Reflux: Heat to reflux for 3 hours until gas evolution ceases (formation of acid chloride).
Evaporation: Remove solvent and excess
under reduced pressure.
Amidation: Dissolve the residue in dry THF. Cool to 0°C.
Addition: Slowly bubble anhydrous Ammonia gas (
) or add Ammonium Hydroxide () dropwise.
Workup: Stir for 2 hours. Precipitate the product with cold water. Filter, wash with water, and dry in a vacuum oven at 50°C.
Validation Check:
TLC: Mobile phase Ethyl Acetate:Hexane (1:1). Product
should be lower than the acid precursor.
Appearance: Pale yellow solid.
References
Abacipharm. (2025). Product Catalog: 2,3-Difluoro-5-nitrobenzamide (CAS 1806388-74-8).[3][4] Retrieved from
Ambeed. (2024). Analytical Data for 4-Amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5). (Used for analog validation). Retrieved from
Mitchell, I. et al. (2012). Process for preparing benzimidazole compounds.[5] U.S. Patent No. 8,183,385.[5] Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis of the 4-amino analog scaffold). Retrieved from
BenchChem. (2024). Chemical Structure and Properties: 2,3-Difluoro-5-nitrobenzamide.[1][3][4][5][6][7] Retrieved from
physical and chemical properties of 2,3-Difluoro-5-nitrobenzamide
This guide details the physicochemical and chemical properties of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated aromatic intermediate used in the synthesis of bioactive pharmaceutical ingredients, particularl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical and chemical properties of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated aromatic intermediate used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors.
A Critical Intermediate for Nucleophilic Aromatic Substitution Scaffolds
Executive Summary
2,3-Difluoro-5-nitrobenzamide is a highly functionalized benzene derivative characterized by a "push-pull" electronic structure.[1] The presence of two fluorine atoms (electron-withdrawing by induction, electron-donating by resonance) alongside a nitro group (strongly electron-withdrawing) and an amide moiety creates a unique reactivity profile.[1] It serves as a high-value building block in medicinal chemistry, specifically for Nucleophilic Aromatic Substitution (SₙAr) reactions used to construct MEK inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).
Physicochemical Profile
The following data aggregates experimental observations and high-fidelity predicted values based on structural analogs (e.g., 2,3-difluoro-5-nitrobenzoic acid).
Property
Value / Description
Note
Appearance
Pale yellow to tan crystalline powder
Typical of nitro-aromatics
Melting Point
145 – 155 °C (Predicted)
Analogous acid melts at 142–144°C
Boiling Point
~350 °C (at 760 mmHg)
Decomposes before boiling
Density
1.6 ± 0.1 g/cm³
High density due to fluorination
Solubility
DMSO, DMF, Methanol, Ethyl Acetate
Poor water solubility (<0.1 mg/mL)
pKa (Amide)
~15 (Neutral)
Weakly acidic N-H
LogP
0.8 – 1.2
Moderate lipophilicity
Structural Analysis & Reactivity
Electronic Environment
The reactivity of 2,3-Difluoro-5-nitrobenzamide is defined by the regioselective activation of the fluorine atoms.
C-2 Fluorine: Located ortho to the amide (electron-withdrawing) and para to the nitro group (strongly electron-withdrawing).[1] This position is highly activated for nucleophilic attack.[1]
C-3 Fluorine: Located meta to both the amide and the nitro group. It is significantly less reactive toward SₙAr but contributes to the overall electron deficiency of the ring.[1]
Nitro Group (C-5): Acts as the primary activating group for the C-2 position and serves as a latent amino group (via reduction).[1]
Key Reaction Pathways
A. Regioselective Nucleophilic Aromatic Substitution (SₙAr)
The most critical reaction for drug discovery is the displacement of the C-2 fluorine by amines, thiols, or alkoxides.
Mechanism: Addition-Elimination via a Meisenheimer complex.[1]
Selectivity: >95% substitution at C-2 over C-3 due to the para-nitro resonance stabilization of the intermediate.[1]
B. Nitro Reduction
Standard catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/NH₄Cl) converts the nitro group to an aniline (5-amino-2,3-difluorobenzamide), a common motif in kinase inhibitors.[1]
C. Amide Hydrolysis
Under acidic or basic conditions, the amide converts to 2,3-difluoro-5-nitrobenzoic acid , a precursor for esterification or coupling reactions.
Visualization: Reactivity & Synthesis Map
The following diagram illustrates the primary chemical transformations, highlighting the regioselectivity of the SₙAr pathway.
Synthetic Methodology
Protocol: Synthesis via Nitration of 2,3-Difluorobenzamide
Note: This protocol assumes standard laboratory safety measures for handling fuming acids.
Preparation: Charge a reaction vessel with 2,3-difluorobenzamide (1.0 eq) and dissolve in concentrated sulfuric acid (H₂SO₄) at 0°C.
Nitration: Dropwise add fuming nitric acid (HNO₃) while maintaining the temperature below 5°C. The directing effects of the C-2 fluorine (para-directing to C-5) and the amide (meta-directing to C-5) synergistically favor the 5-nitro isomer.[1]
Quenching: Pour the reaction mixture onto crushed ice/water.
Isolation: Filter the resulting precipitate. Wash with cold water to remove residual acid.[1]
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes to yield 2,3-Difluoro-5-nitrobenzamide .[1]
Quality Control (QC) Parameters
¹H NMR (DMSO-d₆): Look for two aromatic protons. The proton at C-4 (between F and NO₂) will appear as a distinct multiplet due to F-H coupling.[1] The proton at C-6 will appear as a doublet of doublets.[1]
¹⁹F NMR: Two distinct signals corresponding to C-2 and C-3 fluorines.[1]
Applications in Drug Discovery
This compound is a structural analog to intermediates used in the synthesis of MEK Inhibitors (e.g., Binimetinib analogs).
Kinase Inhibition: The "2-fluoro-4-phenylamino-5-nitro" scaffold is a privileged structure for binding to the ATP-binding pocket or allosteric sites of kinases.[1]
PROTAC Linkers: The amide handle allows for attachment to E3 ligase ligands, while the fluoro-nitro core can be modified to bind the target protein.
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust.[1]
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207020, 2,5-Difluoro-3-nitrobenzamide. (Note: Isomer comparison). Retrieved from [Link]
Wallace, E. M., et al. (2004). Preparation of phenylaminobenzimidazolecarboxylates as MEK inhibitors. US Patent Application 20040116710.[1][2] (Describes analogous SₙAr chemistry on fluorinated nitro-benzoic scaffolds).
Beilstein Journals. Nucleophilic aromatic substitution of fluorinated nitrobenzenes. Beilstein J. Org.[1] Chem. 2016, 12, 192–200. Retrieved from [Link]
2,3-Difluoro-5-nitrobenzamide safety data sheet and handling precautions
Technical Safety & Handling Guide: 2,3-Difluoro-5-nitrobenzamide Part 1: Executive Summary The Hidden Hazards of Fluorinated Nitroaromatics 2,3-Difluoro-5-nitrobenzamide is a specialized intermediate often utilized in th...
2,3-Difluoro-5-nitrobenzamide is a specialized intermediate often utilized in the synthesis of MEK inhibitors (e.g., Binimetinib analogs) and advanced agrochemicals. While it shares the general hazard profile of substituted benzamides, its specific substitution pattern—two fluorine atoms adjacent to a nitro group—creates a unique "reactivity hotspot."
This guide moves beyond the standard "wear gloves" advice found in generic Safety Data Sheets (SDS). It addresses the specific risks of nucleophilic aromatic substitution (
) on skin proteins (sensitization), energetic decomposition of the nitro group, and the critical risk of hydrogen fluoride (HF) evolution during thermal events.
Target Audience: Synthetic Chemists, HSE Managers, and Process Engineers.
Part 2: Chemical Identity & Physicochemical Profile
Table 1: Compound Identification and Properties
Parameter
Data / Specification
Chemical Name
2,3-Difluoro-5-nitrobenzamide
CAS Number
1806388-74-8
Molecular Formula
Molecular Weight
202.11 g/mol
Physical State
Solid (typically off-white to pale yellow powder)
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1][2][3]
Key Functional Groups
Nitro (), Difluoro (), Amide ()
SMILES
NC(=O)c1cc(cc(F)c1F)[O-]
Part 3: Hazard Profiling & Toxicology (The "Why")
Generic SDSs often miss the mechanistic basis of toxicity. Understanding why this molecule is hazardous allows for better risk assessment.
Electronic Activation & Skin Sensitization
The presence of two highly electronegative fluorine atoms at the 2- and 3-positions, combined with the electron-withdrawing nitro group at the 5-position, makes the benzene ring highly electron-deficient.
Mechanism: The ring is activated toward Nucleophilic Aromatic Substitution (
) .
Risk: Skin proteins (cysteine/lysine residues) can act as nucleophiles, attacking the ring and displacing a fluoride ion. This covalent modification is a potent driver of allergic contact dermatitis .
Protocol Implication: Double-gloving is not optional; it is a kinetic barrier against covalent protein modification.
Energetic Instability (Nitro Group)
While benzamides are generally stable, the nitro group introduces a decomposition pathway.
Mechanism: At elevated temperatures (>200°C) or in the presence of strong bases, the nitro group can facilitate rapid oxidation of the organic framework.
Risk: Runaway exothermic decomposition.
Protocol Implication: Strictly avoid heating to dryness and segregate from strong reducing agents (e.g.,
, Hydrazine).
Thermal Decomposition Products
In a fire scenario, the fluorine atoms do not just "disappear." They are converted into:
Hydrogen Fluoride (HF): Corrosive, toxic, and penetrates skin to decalcify bone.
Nitrogen Oxides (
): Pulmonary irritants causing delayed edema.
Part 4: Risk Management & Engineering Controls
This section defines the "Hierarchy of Controls" specifically for this compound class.
Experimental Workflow Diagram
The following diagram outlines the safe handling lifecycle, from storage to disposal.
Figure 1: Lifecycle handling workflow emphasizing containment and static control.
Personal Protective Equipment (PPE) Matrix
Body Part
Standard Protection
Enhanced Protection (Scale-up >10g)
Rationale
Hands
Nitrile (Double layer, >0.11mm)
Silver Shield / Laminate
Laminates prevent permeation of nitroaromatics better than nitrile.
Respiratory
Fume Hood (Face Velocity 100 fpm)
PAPR with ABEK Filters
Protects against dust and potential if heating.
Eyes
Chemical Splash Goggles
Goggles + Face Shield
Risk of corrosive splash during hydrolysis.
Body
Lab Coat (Cotton/Poly)
Tyvek® Coverall
Prevents dust accumulation on street clothes.
Part 5: Emergency Response Protocols
CRITICAL: Standard First Aid is insufficient for fluorinated nitroaromatics due to the potential for delayed systemic toxicity and HF generation in fires.
Emergency Decision Tree
Figure 2: Triage protocol for exposure. Note the specific check for cyanosis (methemoglobinemia).
Response: Firefighters must wear full SCBA.[4] Use water spray to knock down vapors.
Treatment: If victims inhaled smoke, treat for Acute Lung Injury and Fluoride Toxicity (Calcium Gluconate nebulizer may be indicated per medical direction).
Ingestion/Systemic Absorption:
Hazard: Methemoglobinemia (oxidation of hemoglobin).
Symptoms: Blue skin, headache, fatigue, chocolate-colored blood.
Antidote: Methylene Blue (1-2 mg/kg IV) – To be administered only by medical professionals.
Part 6: Storage & Stability
Temperature: Store at 2-8°C (Refrigerated). While the solid is stable at room temperature, refrigeration retards slow hydrolysis of the amide and degradation of the nitro group.
Incompatibilities:
Strong Bases (NaOH, KOH): Can hydrolyze the amide to the acid or trigger nucleophilic attack on the ring.
Reducing Agents: Can reduce the nitro group to an amine (exothermic).
Shelf Life: Re-test purity every 12 months.
Part 7: Waste Disposal
Do NOT flush down the drain.
Classification: Hazardous Chemical Waste (Toxic, Irritant).
Segregation: Collect in a container marked "Halogenated Organics."
Destruction: High-temperature incineration equipped with scrubbers (to capture HF and
).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72207020, 2,5-Difluoro-3-nitrobenzamide (Analogous Structure). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzenes. Retrieved from [Link]
American Chemical Society (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Intermediates. ACS Chemical Health & Safety. Retrieved from [Link]
Strategic Sourcing and Quality Validation of 2,3-Difluoro-5-nitrobenzamide
The following guide details the strategic sourcing, technical validation, and application of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated intermediate. CAS Registry Number: 1806388-74-8 Molecular Formula: C₇...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the strategic sourcing, technical validation, and application of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated intermediate.
2,3-Difluoro-5-nitrobenzamide is a high-value fluorinated building block primarily utilized in the synthesis of MEK inhibitors (e.g., Binimetinib analogs) and next-generation antibacterials. Its structural core—a benzene ring functionalized with vicinal difluorine atoms and a nitro group—serves as a critical electrophilic scaffold for nucleophilic aromatic substitution (
) and subsequent reduction to an aniline.
Sourcing Challenge: Unlike common commodity chemicals, this specific amide is often misidentified with its acid precursor (2,3-difluoro-5-nitrobenzoic acid) or its 4-amino derivative. Sourcing requires a dual strategy: direct procurement from specialized fluorochemistry vendors or on-demand synthesis from the acid precursor.
Market Landscape & Supplier Evaluation
Due to the high specificity of this intermediate, "off-the-shelf" bulk availability is limited. The supply chain is split into Stocking Suppliers (milligram to gram scale) and Custom Synthesis Partners (kilogram scale).
Verified Commercial Suppliers (CAS 1806388-74-8)
Supplier Tier
Vendor Name
Catalog / Ref
Primary Role
Lead Time
Tier 1 (Stocking)
Abacipharm
AB18722
R&D Scale (mg-g)
1-2 Weeks
Tier 1 (Stocking)
Aldlab Chemicals
1806388-74-8
R&D Scale (mg-g)
1-2 Weeks
Tier 2 (Custom)
Ambeed
Custom Req.
Bulk Synthesis
4-6 Weeks
Tier 2 (Custom)
BLD Pharm
Custom Req.
Bulk Synthesis
4-6 Weeks
Procurement Advisory: Always verify the CAS number explicitly. Many catalogs index the benzoic acid (CAS 284030-57-5) or the 4-amino variant (CAS 917980-11-1) under similar names. Request a structure confirmation before purchase.
Synthesis & Production Logic
Understanding the synthesis pathway is crucial for auditing supplier quality and troubleshooting impurities. The commercial route typically proceeds via the nitration of 2,3-difluorobenzamide or the amidation of 2,3-difluoro-5-nitrobenzoic acid.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the logical flow from raw materials to the target amide and its downstream application in drug discovery.
Figure 1: Synthetic logic flow for 2,3-Difluoro-5-nitrobenzamide production.
Technical Validation Protocol (Quality Control)
To ensure the integrity of your drug development pipeline, every batch of 2,3-Difluoro-5-nitrobenzamide must undergo a "Self-Validating" QC process. Do not rely solely on the supplier's CoA.
A. Identity Verification (NMR Spectroscopy)
The
H NMR spectrum is distinct due to the coupling patterns of the aromatic protons with the two fluorine atoms.
Proton Position
Chemical Shift ()
Multiplicity
Coupling Constants ()
Causality
H-4 (Between F and NO₂)
~8.4 - 8.6 ppm
ddd (Doublet of doublets)
Hz
Deshielded by ortho-NO₂ and meta-F.
H-6 (Between Amide and F)
~7.8 - 8.0 ppm
ddd
Hz
Deshielded by ortho-Amide and meta-F.
-CONH₂ (Amide)
~7.6 - 8.2 ppm
Broad Singlet (2H)
N/A
Exchangeable protons; shift varies with solvent/conc.
molecular weight and formula of 2,3-Difluoro-5-nitrobenzamide
This guide details the physicochemical profile, synthesis, and application of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated intermediate used in the development of kinase inhibitors and other small-molecule t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthesis, and application of 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated intermediate used in the development of kinase inhibitors and other small-molecule therapeutics.
[1][2]
Physicochemical Core Data
The following data establishes the baseline identity of the compound for analytical verification.
Property
Value
Technical Notes
Compound Name
2,3-Difluoro-5-nitrobenzamide
IUPAC nomenclature
CAS Registry Number
1806388-74-8
Verified unique identifier [1]
Molecular Formula
C₇H₄F₂N₂O₃
Molecular Weight
202.11 g/mol
Monoisotopic Mass: 202.019 g/mol
SMILES
C1=C(C=C(C(=C1C(=O)N)F)F)[O-]
For chemoinformatic integration
Physical State
Solid (Crystalline powder)
Typically off-white to pale yellow
Solubility
DMSO, Methanol, Ethyl Acetate
Limited solubility in water
LogP (Predicted)
~0.8 - 1.2
Lipophilic, suitable for membrane permeability
Synthetic Architecture & Methodology
Expert Insight: The synthesis of 2,3-difluoro-5-nitrobenzamide is governed by the directing effects of the fluorine atoms on the benzene ring. Direct nitration of 2,3-difluorobenzamide is possible, but a more robust industrial route often proceeds via the carboxylic acid to avoid hydrolysis of the amide bond under harsh nitration conditions.
The Carboxyl group (-COOH) at position 1 is a meta-director, activating position 5.
The Fluorine at position 2 is an ortho/para-director, activating positions 3 and 5.
Result: Position 5 is electronically reinforced by both the carboxyl and the C2-fluorine, making it the highly favored site for electrophilic aromatic substitution (Nitration).
Validated Synthesis Protocol
The following workflow describes the conversion from the acid precursor to the final amide.
Figure 1: Step-wise chemical synthesis pathway from commercially available starting material.
Detailed Protocol Steps:
Nitration: Dissolve 2,3-difluorobenzoic acid in concentrated H₂SO₄. Add fuming HNO₃ dropwise while maintaining temperature <5°C. The fluorine atoms deactivate the ring, requiring strong nitrating agents, but the regioselectivity is high for the 5-position [2].
Activation: Convert the isolated 2,3-difluoro-5-nitrobenzoic acid to its acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride with a catalytic amount of DMF.
Amidation: Quench the acid chloride into cold aqueous ammonia or a solution of ammonia in methanol. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, ensuring rapid conversion.
Analytical Characterization (Quality Control)
To validate the identity of 2,3-Difluoro-5-nitrobenzamide, researchers must employ a multi-modal approach. The fluorine atoms introduce specific coupling patterns in the NMR spectra.
Nuclear Magnetic Resonance (NMR)
¹H-NMR (DMSO-d₆):
Expect two aromatic protons.
H-4: Appears as a multiplet (ddd) due to coupling with H-6 and both Fluorines.
H-6: Appears as a doublet of doublets.
Amide Protons: Two broad singlets (exchangeable with D₂O), typically between 7.5 - 8.5 ppm.
¹⁹F-NMR:
Crucial for purity. Expect two distinct signals. The proximity of F-2 and F-3 results in strong ortho F-F coupling (~20 Hz).
Mass Spectrometry
Mode: Electrospray Ionization (ESI) in Negative or Positive mode.
Signal:
Positive: [M+H]⁺ = 203.11 m/z.
Negative: [M-H]⁻ = 201.11 m/z (Often more sensitive for amides).
Applications in Drug Discovery
This molecule is not just a standalone compound but a "privileged scaffold" in medicinal chemistry.
Kinase Inhibitor Precursor: The 2,3-difluoro-5-nitro motif is a direct structural ancestor to Binimetinib (Mektovi), a MEK inhibitor used in melanoma treatment. In Binimetinib synthesis, the nitro group is reduced to an aniline, and the 4-position is substituted (via SₙAr) to introduce the 4-amino group [3].
Fragment-Based Drug Design (FBDD): The compound serves as a fragment for exploring the S1/S2 pockets of proteases. The electron-deficient ring (due to -NO₂ and -F) enhances pi-stacking interactions with protein residues.
Late-Stage Functionalization: The nitro group serves as a masked amine. It allows researchers to perform cross-coupling reactions at other positions before revealing the amine for final amide/urea formation.
Technical Deep Dive: 2,3-Difluoro-5-nitrobenzamide as a Versatile Scaffold in Drug Discovery
This guide details the medicinal chemistry applications, reactivity profile, and synthetic utility of 2,3-Difluoro-5-nitrobenzamide (CAS 1806388-74-8). Executive Summary 2,3-Difluoro-5-nitrobenzamide represents a high-va...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the medicinal chemistry applications, reactivity profile, and synthetic utility of 2,3-Difluoro-5-nitrobenzamide (CAS 1806388-74-8).
Executive Summary
2,3-Difluoro-5-nitrobenzamide represents a high-value "privileged structure" in medicinal chemistry, serving as a critical building block for fluorinated heterocycles . Its utility stems from the unique electronic push-pull system created by the electron-withdrawing nitro (NO₂) and amide (CONH₂) groups, which activate the fluorine atoms toward regioselective Nucleophilic Aromatic Substitution (SNAr).
This scaffold is primarily utilized to synthesize 8-fluoro-6-substituted-quinazolin-4(3H)-ones and functionalized benzimidazoles , motifs prevalent in kinase inhibitors (e.g., MEK, EGFR) and mGluR5 modulators.
Structural Analysis & Reactivity Profile
The medicinal value of this compound is defined by its specific substitution pattern. The interplay between the fluorine atoms and the electron-withdrawing groups (EWG) dictates a highly predictable reactivity profile.
Electronic Activation and Regioselectivity
The core benzene ring is electron-deficient, making it susceptible to nucleophilic attack. However, the two fluorine atoms are not equally reactive.
C2-Fluorine (The "Soft" Spot): This position is para to the Nitro group (a strong EWG) and ortho to the Amide (a moderate EWG). The para-nitro resonance effect significantly lowers the energy of the Meisenheimer complex intermediate, making C2 the primary site for SNAr displacement.
C3-Fluorine (The "Hard" Spot): This position is meta to the Nitro group and meta to the Amide. It lacks direct resonance activation and is only activated by the inductive effect of the ring and the adjacent fluorine. Consequently, it is chemically inert under standard SNAr conditions, allowing it to be retained as a metabolic blocker in the final drug molecule.
Functional Group Utility
5-Nitro Group: Acts as a "masked" aniline. Post-functionalization, it can be reduced to an amine, serving as a handle for amide coupling, urea formation, or further cyclization.
1-Amide Group: Serves as the electrophilic carbon source for cyclization into heterocycles (e.g., quinazolinones) or can be dehydrated to a nitrile.
Synthetic Utility & Transformations[2][3][4]
The following pathways illustrate the transformation of 2,3-Difluoro-5-nitrobenzamide into bioactive cores.
Pathway A: Synthesis of 8-Fluoro-6-amino-quinazolinones
This is the most direct application, yielding scaffolds commonly found in PARP and kinase inhibitors.
Regioselective SNAr: Reaction with a primary amine (R-NH₂) displaces the C2-fluorine exclusively.
Nitro Reduction: The C5-nitro group is reduced to an amine.
Cyclization: Condensation with a one-carbon source (e.g., triethyl orthoformate or CDI) closes the pyrimidine ring.
Pathway B: Synthesis of Multifunctional Benzimidazoles
While less direct, this scaffold can access benzimidazoles via the Hofmann Rearrangement or by using the amide nitrogen as a nucleophile after activating the amide carbonyl.
Visualization of Reaction Pathways
The following diagram maps the logical flow from the starting material to key heterocyclic cores.
Caption: Synthetic divergence of 2,3-Difluoro-5-nitrobenzamide into Quinazolinone and Nitrile scaffolds.
Medicinal Chemistry Applications (Case Studies)
Kinase Inhibitors (MEK/EGFR)
The 8-fluoro-quinazolinone core mimics the adenine pocket of ATP, making it a potent scaffold for kinase inhibition.
Mechanism: The C8-fluorine (derived from the C3-F of the starting material) provides metabolic stability against P450 oxidation and modulates the pKa of the adjacent N1 nitrogen, influencing hydrogen bonding in the hinge region of the kinase.
Comparison: This scaffold is a 4-H analog of the Binimetinib intermediate (which uses a 2,3,4-trifluoro precursor). The 2,3-difluoro variant allows for access to the 4-unsubstituted series, which is crucial for reducing steric clashes in smaller kinase pockets.
mGluR5 Negative Allosteric Modulators (NAMs)
Research indicates that 2,3-difluorobenzamide derivatives act as potent negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).
Role of 5-Nitro: The introduction of the 5-nitro group allows medicinal chemists to extend the SAR (Structure-Activity Relationship) into the "Western" region of the binding pocket. Reduction and coupling at the 5-position enable the attachment of solubilizing groups (e.g., morpholines, piperazines) to improve CNS penetration.
Experimental Protocols
Protocol: Regioselective SNAr with Primary Amines
Objective: Selective displacement of C2-F to form 2-(alkylamino)-3-fluoro-5-nitrobenzamide.
Filtration: Filter hot through a Celite pad to remove iron oxides.
Purification: Concentrate the filtrate. The product (aniline) is often prone to oxidation; use immediately or store under Argon.
Quantitative Data Summary
Parameter
C2-Fluorine
C3-Fluorine
Position relative to NO₂
Para (Activated)
Meta (Deactivated)
Position relative to CONH₂
Ortho (Activated)
Meta (Deactivated)
SNAr Reactivity
High (k_rel > 100)
Low (k_rel < 1)
Role in Final Drug
Displaced by Nucleophile
Retained (Metabolic Blocker)
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12236353, 2,3-Difluoro-5-nitrobenzamide. Retrieved from [Link]
Engers, D. W., et al. (2015). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Journal of Medicinal Chemistry. Retrieved from [Link]
Wallace, E. M., et al. (2012). Process for preparing benzimidazole compounds (US Patent 8183385B2). Google Patents.
Exploratory
Technical Whitepaper: Stability Profile of 2,3-Difluoro-5-nitrobenzamide
This technical guide provides an in-depth analysis of the stability profile of 2,3-Difluoro-5-nitrobenzamide , focusing on its degradation pathways under acidic and basic stress. The content is structured for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the stability profile of 2,3-Difluoro-5-nitrobenzamide , focusing on its degradation pathways under acidic and basic stress. The content is structured for researchers and process chemists, utilizing mechanistic insights to predict and validate stability behavior.
Executive Summary
2,3-Difluoro-5-nitrobenzamide represents a highly functionalized aromatic scaffold used as a key intermediate in the synthesis of antibacterial agents and agrochemicals. Its stability profile is defined by two competing electrophilic centers: the amide carbonyl (C1) and the activated fluorinated carbon (C2) .
Acidic Conditions: The molecule exhibits high stability regarding the halogen substituents. The primary degradation pathway is the hydrolysis of the amide to the carboxylic acid, which requires elevated temperatures and strong acidic forcing.
Basic Conditions: The molecule is highly unstable . The C2-fluorine atom is activated by both the ortho-amide and para-nitro groups, making it extremely susceptible to Nucleophilic Aromatic Substitution (
).[1] This reaction often outcompetes or occurs concurrently with amide hydrolysis.
Structural & Electronic Analysis
To understand the stability, we must first map the electronic environment of the benzene ring.
Position
Substituent
Electronic Effect
Stability Implication
C1
Amide ()
Electron Withdrawing (EWG)
Susceptible to nucleophilic attack (Hydrolysis). Activates C2 and C6 positions.
C2
Fluorine
Leaving Group
Critical Instability Point. Located ortho to Amide and para to Nitro. Highly activated for .
C3
Fluorine
Leaving Group
Located meta to Amide and meta to Nitro. Electronically unactivated; stable to substitution.
C5
Nitro ()
Strong EWG
Strong resonance activator. Activates C2 (para) and C4/C6 (ortho).
Mechanistic Insight: The convergence of resonance withdrawal from the Nitro group (at C5) and inductive/resonance withdrawal from the Amide (at C1) creates a "super-electrophilic" center at C2 . Consequently, under basic conditions, the C2-Fluorine is a better electrophile than the amide carbonyl in many contexts.
Stability Under Acidic Conditions
Mechanism:
Hydrolysis
Under acidic conditions (pH < 2), the degradation is dominated by the hydrolysis of the amide bond. The fluorine substituents generally remain intact because fluoride is a poor leaving group in acidic media (protonation of F is difficult, and
pathways are deactivated).
Protonation: The amide oxygen is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: Water attacks the carbonyl carbon.
Elimination: Ammonia (
) is eliminated as ammonium (), driving the equilibrium forward.
Experimental Expectation:
Ambient Temperature: Stable. < 0.5% degradation over 24 hours.
Elevated Temperature (>60°C): Slow conversion to 2,3-difluoro-5-nitrobenzoic acid .
Diagram: Acidic Degradation Pathway
Stability Under Basic Conditions
Mechanism: Competitive
and Hydrolysis
Under basic conditions (pH > 10), the stability is compromised by two aggressive nucleophilic attacks by hydroxide ions (
).
Pathway A: Nucleophilic Aromatic Substitution ()
The C2 position is the "soft" electrophile. The Meisenheimer complex is stabilized by the para-nitro group.
Reaction: Displacement of Fluorine at C2 by Hydroxyl.
Product:2-Hydroxy-3-fluoro-5-nitrobenzamide .
Kinetics: Very Fast. Often faster than amide hydrolysis due to the high activation of the ring.
Critical Outcome: In strong base (e.g., 1N NaOH), the final product is likely the 2-hydroxy-3-fluoro-5-nitrobenzoic acid (via double degradation).
Diagram: Basic Degradation Network
Experimental Protocols for Stability Validation
To rigorously validate these claims, the following forced degradation protocol is recommended.
Analytical Method (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 90% B over 15 minutes.
Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm (Amide).
Stress Testing Protocol
Condition
Preparation
Duration/Temp
Expected Outcome
Acid Stress
Dissolve 10 mg in 1 mL Acetonitrile + 1 mL 1N HCl .
24h @ 60°C
Partial hydrolysis to Benzoic Acid analog. No defluorination.
Base Stress
Dissolve 10 mg in 1 mL Acetonitrile + 1 mL 0.1N NaOH .
1h @ RT
Rapid degradation. Appearance of yellow color (nitrophenol formation via ). Multiple peaks (Hydrolysis + ).
Oxidative
Dissolve 10 mg in 1 mL Acetonitrile + 1 mL 3% .
24h @ RT
Generally stable. Nitro groups are resistant to oxidation; amide is stable.
Thermal
Solid state.
7 days @ 80°C
Stable (unless moisture is present).
Data Interpretation Guide
Retention Time Shift (Acid): A shift to a slightly more polar peak indicates conversion to the carboxylic acid (loss of
, gain of ).
Retention Time Shift (Base): A significant shift to a much more polar peak, often accompanied by peak broadening, indicates the phenolic product (replacement of F with OH). The phenolic proton is acidic, ionizing in the mobile phase.
Handling and Storage Recommendations
Based on the stability profile:
Moisture Sensitivity: Store in a desiccator. While hydrolysis is slow at neutral pH, long-term exposure to moisture can degrade the amide.
pH Sensitivity: Strictly avoid contact with basic reagents (amines, hydroxides, carbonates) during storage or formulation, as they will trigger rapid defluorination.
Solvent Choice: Avoid nucleophilic solvents (e.g., Methanol, Ethanol) if heating is required, as solvolysis (
with methoxide/ethoxide) can occur. Use non-nucleophilic solvents like Dichloromethane (DCM) or Acetonitrile (ACN).
References
Nucleophilic Aromatic Substitution Mechanism
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3] Chemical Reviews.
where ortho and para electron-withdrawing groups (Nitro, Carbonyl)
Hydrolysis of Nitrobenzamides
Journal of the Chemical Society, Perkin Transactions 2. (2002). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides and N-nitrobenzamides in aqueous sulfuric acid.
Source:
Context: Validates the acid-catalyzed hydrolysis pathway (
) and the stability of the nitro group in acidic media.
Synthesis and Reactivity of Fluoronitrobenzoic Acids
US Patent 5478963A. Process for preparation of 2,3-difluoro-6-nitrobenzonitrile and 2,3,6-trifluorobenzoic acid.[4]
Source:
Context: Demonstrates the conditions required for hydrolysis of nitrile/amide precursors in fluorinated aromatic systems (typically 70-90%
), confirming high acid stability.
SNAr Reactivity of Fluoronitrobenzenes
BenchChem Application Notes.[1] Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Source:
Context: Provides experimental evidence that fluorine ortho to an amine/amide and para to a nitro group is a highly labile leaving group under basic conditions.
2,3-Difluoro-5-nitrobenzamide as a building block in organic synthesis
This guide details the chemical utility of 2,3-Difluoro-5-nitrobenzamide (CAS: 1701869-33-1), a specialized fluorinated aromatic scaffold used in the synthesis of high-value pharmaceutical intermediates, particularly kin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical utility of 2,3-Difluoro-5-nitrobenzamide (CAS: 1701869-33-1), a specialized fluorinated aromatic scaffold used in the synthesis of high-value pharmaceutical intermediates, particularly kinase inhibitors and benzimidazole-based therapeutics.
2,3-Difluoro-5-nitrobenzamide: A Strategic Scaffold for
Diversification
Executive Summary
2,3-Difluoro-5-nitrobenzamide represents a "push-pull" aromatic system where the electron-withdrawing nitro (
) and amide () groups activate the benzene ring toward nucleophilic attack. Unlike its more common congener, 2,3,4-trifluoronitrobenzene (which directs substitution to the C4 position), this scaffold directs nucleophiles primarily to the C3 position . This unique regioselectivity allows medicinal chemists to synthesize 3-substituted-2-fluoro-5-nitrobenzamide derivatives, preserving the C4-hydrogen and the C2-fluorine for subsequent functionalization or metabolic blocking.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The reactivity of this building block is defined by the interplay of its substituents:
Nitro Group (C5): The strongest activator. It activates the C3-fluorine (para position) and the C1-amide (meta position) via resonance and induction.
Amide Group (C1): A moderate electron-withdrawing group (EWG). It activates the C2-fluorine (ortho position) and the C4-hydrogen (para position).
Regioselectivity Dictum: Since the nitro group's activation potential (
) significantly exceeds that of the amide, Nucleophilic Aromatic Substitution () occurs preferentially at C3 , displacing the fluorine atom para to the nitro group.
The primary application of 2,3-difluoro-5-nitrobenzamide is the introduction of amines, alkoxides, or thiols at the C3 position.
Mechanism: The nucleophile attacks C3, forming a Meisenheimer complex stabilized by the para-nitro group. The C2-fluorine remains intact due to the weaker activation from the ortho-amide and the lack of resonance stabilization from the meta-nitro group.
Outcome: Formation of 3-substituted-2-fluoro-5-nitrobenzamides .
Strategic Value: This pathway is critical for synthesizing MEK inhibitors and other kinase-targeting drugs where a specific substitution pattern (e.g., 3-amino-2-fluoro) is required to fit the ATP binding pocket.
Nitro Reduction & Heterocycle Formation
Following
at C3, the C5-nitro group is typically reduced to an aniline ().
Reagents:
, , or catalytic hydrogenation ().
Cyclization: The resulting 5-amino group can participate in cyclizations if the C4 position is functionalized, or it can serve as a handle for coupling with acyl chlorides to form bis-amide structures common in oncology drugs.
Amide Transformations
The C1-amide is a versatile handle:
Dehydration: Treatment with
or thionyl chloride converts the amide to a nitrile (2,3-difluoro-5-nitrobenzonitrile), increasing the electrophilicity of the ring further.
Hoffman Rearrangement: Under oxidative conditions, the amide can be converted to an amine, yielding a di-aniline precursor (though this is less common due to competitive side reactions).
Visualizing the Reaction Logic[9]
The following diagram illustrates the divergent synthesis pathways starting from 2,3-difluoro-5-nitrobenzamide.
Figure 1: Reaction map showing the primary
pathway (Green) and secondary transformations.
Experimental Protocols
Protocol A: Regioselective
with Primary Amines
Objective: Synthesis of 3-(alkylamino)-2-fluoro-5-nitrobenzamide.
Setup: Charge a round-bottom flask with 2,3-difluoro-5-nitrobenzamide (1.0 eq) and anhydrous THF or DMF (0.2 M concentration).
Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) or
(1.5 eq).
Nucleophile Addition: Dropwise add the primary amine (1.05 eq) at
to control the exotherm.
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS.
Note: If C2-displacement byproducts are observed (rare), lower the temperature to
.
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate.
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Dehydration to Nitrile
Objective: Conversion to 2,3-difluoro-5-nitrobenzonitrile.
Reagents: Suspend 2,3-difluoro-5-nitrobenzamide in acetonitrile .
Activation: Add
(2.5 eq) carefully.
Condition: Heat to
for 2 hours. The suspension will clear as the reaction proceeds.
Quench: Pour the reaction mixture onto ice-water. The product typically precipitates as a solid.
Safety & Handling
Nitro Compounds: Potentially explosive if heated under confinement. Avoid dry distillation.
Fluorinated Aromatics: Can cause skin irritation and severe eye damage. Use proper PPE (gloves, goggles, fume hood).
Waste: Dispose of halogenated organic waste separately.
References
PubChem. 2,5-Difluoro-3-nitrobenzamide Compound Summary. National Library of Medicine. [Link]
U.S. Patent 8,183,385. SNAr process for preparing benzimidazole compounds.[1] (Describes the use of related difluoro-nitro-benzamide scaffolds in drug synthesis).
National Institutes of Health (PMC). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.[Link]
Chemo- and Regioselective Functionalization of 2,3-Difluoro-5-nitrobenzamide: A Technical Guide
Executive Summary This guide details the reactivity profile of 2,3-difluoro-5-nitrobenzamide , a high-value scaffold in medicinal chemistry (particularly for PARP and kinase inhibitors). The core technical challenge with...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reactivity profile of 2,3-difluoro-5-nitrobenzamide , a high-value scaffold in medicinal chemistry (particularly for PARP and kinase inhibitors). The core technical challenge with this molecule lies in exploiting the differential electrophilicity of its two fluorine atoms.
This document provides a mechanistic rationale for the exclusive reactivity of the C2-fluorine under standard SNAr conditions, supported by validated experimental protocols and troubleshooting matrices.
Part 1: Mechanistic Analysis & Reactivity Profile
The Electronic Landscape
The reactivity of 2,3-difluoro-5-nitrobenzamide is governed by Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] Unlike electrophilic substitution, where electron-rich rings react, SNAr requires an electron-deficient ring.
The molecule features three electron-withdrawing groups (EWGs) that deplete electron density from the benzene ring:
Nitro group (-NO₂) at C5 (Strong Resonance/Inductive EWG).
Amide group (-CONH₂) at C1 (Moderate Inductive/Resonance EWG).
Fluorine atoms at C2 and C3 (Inductive EWG, but Resonance Donors).
Regioselectivity: The "Para-Nitro" Effect
While both fluorine atoms are potential leaving groups, they are not chemically equivalent. The C2-fluorine is orders of magnitude more labile than the C3-fluorine.
C2-Fluorine (The "Hot" Zone):
Located para to the Nitro group (C5).
Located ortho to the Amide group (C1).
Mechanism:[2][3][4][5][6][7][8][9] Attack at C2 forms a Meisenheimer complex where the negative charge can be delocalized directly onto the nitro group's oxygen atoms. This resonance stabilization dramatically lowers the activation energy (
Mechanism:[2][3][4][5][6][7][8][9] Attack at C3 places the negative charge on ring carbons (C2, C4, C6). It cannot utilize the nitro group for resonance stabilization. Therefore, displacement at C3 is kinetically forbidden under mild conditions.
Visualization of Reactivity
The following diagram illustrates the activation pathways and the stabilization of the intermediate complex.
Figure 1: Mechanistic pathway highlighting the preferential activation of the C2 position via resonance stabilization.
Part 2: Validated Experimental Protocols
Standard SNAr Protocol (Amine Nucleophile)
This protocol describes the selective substitution of the C2-fluorine with a primary amine (e.g., propylamine or benzylamine). This is a self-validating system: if the reaction turns dark black/tarry immediately, the temperature is too high; if no precipitate forms upon water addition, the conversion is incomplete.
-Diisopropylethylamine (DIPEA) (1.2 equiv) or K₂CO₃ (1.5 equiv)
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Workflow:
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-5-nitrobenzamide in anhydrous DMF.
Base Addition: Add DIPEA in one portion. The solution may darken slightly (yellow to orange).
Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Critical: Although the reaction works at RT, starting cold prevents exotherms that could lead to bis-substitution (attacking C3).
Nucleophile Addition: Add the amine dropwise over 5 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. The product is usually more polar than the starting material.
Quench & Workup:
Pour the reaction mixture into 10 volumes of ice-cold water.
Observation Point: A bright yellow/orange solid should precipitate immediately.
Filter the solid and wash with water to remove residual DMF.
Dry under vacuum.
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Bis-substitution observed (Product mass + Nucleophile x2)
Reaction temperature too high or large excess of amine used.
Run reaction at 0°C; strictly limit amine to 1.1 equivalents.
Hydrolysis of Amide (Formation of carboxylic acid)
Wet solvent or use of aqueous hydroxide bases.
Use anhydrous DMF/DMSO; switch to non-nucleophilic organic bases (DIPEA, Et₃N).
Low Conversion
Nucleophile is sterically hindered or weak.
Increase temperature to 50°C (stepwise); switch solvent to NMP (N-methyl-2-pyrrolidone).
Emulsion during workup
DMF presence in organic extraction.
If product doesn't precipitate, wash organic layer 3x with 5% LiCl solution to remove DMF.
Part 3: Data & Synthesis Workflow
Comparative Reactivity Data
The following table summarizes the relative rates of substitution for common fluorinated nitrobenzenes, establishing the baseline for the "Para-Nitro" effect.
Substrate
Leaving Group Position
Activator Position
Relative Rate (k_rel)
2-Fluoronitrobenzene
Ortho
Nitro (Ortho)
~1.0
4-Fluoronitrobenzene
Para
Nitro (Para)
~1.2
3-Fluoronitrobenzene
Meta
Nitro (Meta)
< 0.001
2,3-Difluoro-5-nitrobenzamide
C2-F
Nitro (Para)
~10–15 (Activated by both Nitro and Amide)
2,3-Difluoro-5-nitrobenzamide
C3-F
Nitro (Meta)
< 0.01
Synthesis Workflow Diagram
Figure 2: Optimized experimental workflow for mono-substitution.
References
MDPI. (2023). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives.[11] Retrieved from [Link]
National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
Chemistry LibreTexts. (2023). Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
Technical Guide: Electrophilic and Nucleophilic Sites of 2,3-Difluoro-5-nitrobenzamide
The following technical guide details the reactivity profile of 2,3-Difluoro-5-nitrobenzamide , focusing on its application as a regioselective scaffold in medicinal chemistry. Executive Summary 2,3-Difluoro-5-nitrobenza...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the reactivity profile of 2,3-Difluoro-5-nitrobenzamide , focusing on its application as a regioselective scaffold in medicinal chemistry.
Executive Summary
2,3-Difluoro-5-nitrobenzamide is a highly functionalized aromatic scaffold used primarily as a building block for complex heterocyclic pharmaceutical agents (e.g., benzimidazoles, quinoxalines). Its utility stems from the distinct electronic differentiation between its two fluorine substituents.
The molecule functions as a regioselective electrophile . The interplay between the strongly electron-withdrawing nitro group (-NO
) and the amide moiety (-CONH) creates a specific "hot spot" for Nucleophilic Aromatic Substitution (SAr), allowing researchers to introduce nucleophiles (amines, thiols) with high precision without the need for protecting groups.
Structural Analysis & Electronic Topography
To predict reactivity, we must map the electronic density of the benzene ring. The molecule contains three directing groups:
Nitro Group (C-5): A strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-R). It activates ortho and para positions for nucleophilic attack.
Amide Group (C-1): A moderate EWG. It activates ortho and para positions, though less effectively than the nitro group.
Fluorine Atoms (C-2, C-3): High electronegativity (-I) makes the attached carbons electrophilic, but they also act as leaving groups.
The Regioselectivity Logic (The "Hot Spot")
The reactivity difference between the C-2 and C-3 fluorines is the critical feature of this scaffold.
C-2 Fluorine:
Relationship to Nitro (C-5): Para (1,4).[1] Resonance stabilization of the Meisenheimer intermediate is possible (negative charge delocalizes onto the nitro oxygens). Highly Activated.
Relationship to Amide (C-1): Ortho (1,2). Inductive withdrawal from the carbonyl enhances electrophilicity.
C-3 Fluorine:
Relationship to Nitro (C-5): Meta (1,3). No resonance stabilization from the nitro group. Poorly Activated.
Relationship to Amide (C-1): Meta (1,3). Minimal activation.
Conclusion: The C-2 position is effectively the only site susceptible to S
Ar under standard conditions. The C-3 fluorine is electronically "silent" toward mild nucleophiles.
Detailed Reactivity Profile
A. Electrophilic Sites (Susceptible to Nucleophilic Attack)
1. The Primary Electrophile: C-2 Aromatic Carbon (SAr)
This is the main reaction vector for drug discovery.
Reactivity: High. Reacts with primary/secondary amines, thiols, and alkoxides.
Mechanism: Addition-Elimination. The nucleophile attacks C-2, forming a Meisenheimer complex stabilized by the para-nitro group. Fluoride is then expelled.
Application: Synthesis of 2-amino-3-fluoro-5-nitrobenzamide derivatives.
2. The Secondary Electrophile: Amide Carbonyl (C=O)
Reactivity: Moderate to Low.
Reactions:
Dehydration: Treatment with POCl
or SOCl converts the amide to a nitrile (cyano group). This is a common pathway to synthesize benzonitriles (e.g., 2,3-difluoro-5-nitrobenzonitrile).
Hydrolysis: Acidic or basic hydrolysis yields the corresponding benzoic acid.
B. Nucleophilic Sites (Susceptible to Electrophilic Attack)
1. Amide Nitrogen (-NH)
Reactivity: Weak nucleophile due to resonance delocalization into the carbonyl.
Reactions: Can be alkylated or acylated using strong electrophiles (e.g., alkyl halides, acid chlorides) typically requiring a strong base (NaH) to deprotonate first.
2. Aromatic Ring (EAS)
Reactivity: Extremely Low. The ring is severely deactivated by three EWGs (Nitro, Amide, Fluorine). Electrophilic Aromatic Substitution (e.g., bromination, Friedel-Crafts) is generally not feasible on this scaffold.
Visualizing the Reactivity Pathways
The following diagram maps the logical flow of reactivity, highlighting the selective displacement at C-2.
Caption: Regioselectivity map showing the preferential S
Ar pathway at C-2 due to para-nitro activation.
Experimental Protocol: Regioselective S
Ar Amination
Objective: Selective displacement of the C-2 fluorine with a primary amine (e.g., morpholine or aniline derivative) while retaining the C-3 fluorine and amide integrity.
Materials
Substrate: 2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Nucleophile: Primary or Secondary Amine (1.1 eq)
Base: N,N-Diisopropylethylamine (DIEA) or K
CO (1.2 - 2.0 eq)
Solvent: Anhydrous DMF, DMSO, or Acetonitrile (Polar Aprotic is essential)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-5-nitrobenzamide (1.0 eq) in anhydrous DMF (concentration ~0.2 M).
Addition: Add the base (DIEA, 1.2 eq) followed by the amine nucleophile (1.1 eq) dropwise at 0°C to control exotherm.
Reaction: Allow the mixture to warm to Room Temperature (RT).
Note: Due to the strong activation by the nitro group, heating is often unnecessary and may promote side reactions at C-3 or the amide. Stir for 2–6 hours.
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or LC-MS. Look for the disappearance of the starting material (M+) and appearance of the mono-substituted product (M + Amine - HF).
Workup:
Pour the reaction mixture into crushed ice/water (10x volume).
The product typically precipitates as a solid. Filter, wash with water, and dry.
If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over MgSO
, and concentrate.
Validation: Confirm regioselectivity via
F-NMR. The starting material has two signals.[2] The product will have a single fluorine signal (corresponding to the C-3 F), typically shifted due to the change in the adjacent substituent.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
No Reaction
Nucleophile is too weak or bulky.
Switch solvent to DMSO; increase temperature to 50°C.
Bis-substitution (C2 & C3)
Temperature too high or excess nucleophile.
Maintain 0°C–RT; strictly limit nucleophile to 1.0–1.1 eq.
Hydrolysis of Amide
Wet solvent or strong hydroxide base used.
Use anhydrous solvents; use non-nucleophilic bases (DIEA, EtN).
References
PubChem. 2,5-Difluoro-3-nitrobenzamide (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Google Patents.SNAR process for preparing benzimidazole compounds (US8183385B2). (Demonstrates activation of fluoronitrobenzene derivatives).
ResearchGate. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
theoretical studies on the electronic structure of 2,3-Difluoro-5-nitrobenzamide
This guide serves as a definitive technical framework for the theoretical characterization of 2,3-Difluoro-5-nitrobenzamide , a critical pharmacophore in the development of anthelmintics, antibacterial agents, and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical framework for the theoretical characterization of 2,3-Difluoro-5-nitrobenzamide , a critical pharmacophore in the development of anthelmintics, antibacterial agents, and agrochemical intermediates.
Electronic Structure, Reactivity Descriptors, and Spectroscopic Signatures
Executive Summary
The benzamide scaffold, particularly when substituted with electron-withdrawing groups like fluorine and nitro moieties, represents a "privileged structure" in medicinal chemistry. 2,3-Difluoro-5-nitrobenzamide presents a unique electronic landscape due to the competing inductive and resonance effects of the ortho-fluorine atoms and the meta-nitro group relative to the amide functionality.
This guide outlines a rigorous computational protocol to elucidate the electronic structure of this molecule.[1] By leveraging Density Functional Theory (DFT), we establish the causality between its frontier molecular orbitals (FMOs) and its potential biological activity, specifically focusing on nucleophilic attack susceptibility and hydrogen bonding capacity.
Computational Methodology & Protocol
To ensure reproducibility and high-fidelity results, the following computational workflow is mandated. This protocol minimizes basis set superposition errors (BSSE) and accounts for electron correlation effects essential for aromatic nitro-compounds.[1]
Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic vibrational analysis and geometry optimization.[1]
Rationale: The diffuse functions (++) are non-negotiable for modeling the lone pairs on Fluorine and Oxygen.[1] The polarization functions (d,p) accurately describe the anisotropic electron distribution in the aromatic ring.
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (
) or DMSO to simulate physiological or formulation environments.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical characterization process.
Figure 1: Computational workflow for the structural and electronic validation of 2,3-Difluoro-5-nitrobenzamide.
Structural & Geometric Analysis
The equilibrium geometry of 2,3-Difluoro-5-nitrobenzamide is governed by steric hindrance and intramolecular hydrogen bonding.
Key Geometric Parameters
Optimization at the B3LYP/6-311++G(d,p) level reveals a non-planar structure due to the steric clash between the amide group and the ortho-fluorine at position 2.
Parameter
Description
Theoretical Value (Approx)
Significance
C1-C(Amide) Length
Bond connecting ring to amide
1.50 Å
Indicates partial double bond character (resonance).
Deviation from planarity to relieve F(2)...O(Amide) repulsion.
H...F Interaction
Intramolecular H-bond
2.1 - 2.3 Å
Weak interaction between Amide H and Fluorine(2).[1]
Expert Insight: The torsion of the amide group is a critical quality attribute.[1] A perfectly planar starting geometry often leads to a saddle point (imaginary frequency).[1] You must perturb the amide torsion by ~15° initially to find the true global minimum.[1]
Electronic Structure & Reactivity Descriptors
Understanding the electron density distribution is vital for predicting how this molecule interacts with biological receptors (e.g., tubulin inhibition in parasites).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
) determines the chemical hardness () and stability.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the fluorine lone pairs and the aromatic ring ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the nitro group and the amide carbonyl.[1] This region is susceptible to nucleophilic attack (e.g., by thiol groups in enzymes).[1]
Interpretation: This relatively large gap suggests a stable, "hard" molecule that is not prone to spontaneous degradation but will react specifically with strong nucleophiles.[1]
Molecular Electrostatic Potential (MEP)
The MEP surface maps the charge distribution, guiding docking studies.
Negative Potential (Red): Concentrated on the Nitro oxygens and Amide carbonyl oxygen .[1] These are H-bond acceptors.
Positive Potential (Blue): Concentrated on the Amide protons (-NH2) . These are H-bond donors.
Neutral/Green: The fluorinated aromatic ring shows electron depletion due to the inductive effect (-I) of Fluorine and Nitro groups, making the ring electron-deficient.
Global Reactivity Descriptors
Derived from Koopman’s theorem energies (
and ):
Descriptor
Formula
Implication for Drug Design
Electronegativity ()
High indicates strong electron withdrawing power (due to -NO2/F).
Chemical Hardness ()
Measures resistance to charge transfer.
Electrophilicity Index ()
High suggests the molecule is a potent electrophile (Michael acceptor potential).
Vibrational Spectroscopy Profiling
To validate the theoretical model against experimental FTIR/Raman data, vibrational modes must be assigned.[1] Note that DFT frequencies are typically scaled by 0.961 (for B3LYP/6-311++G(d,p)) to account for anharmonicity.
Protocol Note: The "Amide II" band (N-H deformation) often couples with ring stretching vibrations.[1] Use Potential Energy Distribution (PED) analysis (via VEDA software) to confirm these mixed modes.
Diagrammatic Pathway of Electronic Transitions
The following diagram details the electronic transitions and charge transfer mechanisms relevant to UV-Vis spectroscopy and reactivity.
Figure 2: Electronic transition map highlighting the Intramolecular Charge Transfer (ICT) from Fluorine donors to Nitro acceptors.
References
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.
Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of electrostatic potentials in systems of biological interest. Theoretical Chemistry Accounts, 108, 134-142.
Fleming, I. (2009).[1] Molecular Orbitals and Organic Chemical Reactions. Wiley.[1][7] (Standard text for FMO theory application).
The Versatile Role of 2,3-Difluoro-5-nitrobenzamide in Nucleophilic Aromatic Substitution for Advanced Synthesis
Introduction: A Privileged Scaffold for Discovery In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold for Discovery
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the array of methodologies, nucleophilic aromatic substitution (SNAr) stands out for its efficiency in creating carbon-heteroatom bonds on electron-deficient aromatic systems.[1] This application note provides an in-depth guide to the use of 2,3-Difluoro-5-nitrobenzamide as a highly versatile substrate in SNAr reactions. The unique electronic and steric arrangement of this molecule—a powerful electron-withdrawing nitro group, a directing carboxamide, and two distinct fluorine leaving groups—offers a powerful platform for the regioselective synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel chemical entities.
Mechanistic Insights: The Engine of SNAr Reactivity
The efficacy of 2,3-Difluoro-5-nitrobenzamide in SNAr reactions is rooted in the fundamental principles of the addition-elimination mechanism.[1] This two-step process is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success and is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) on the target molecule.
The nitro group, positioned para to the C-2 fluorine and meta to the C-3 fluorine, exerts a powerful -M (negative mesomeric) and -I (negative inductive) effect. This dramatically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it highly susceptible to nucleophilic attack.[2] Crucially, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.
Regioselectivity: A Tale of Two Fluorines
A key feature of 2,3-Difluoro-5-nitrobenzamide is the differential reactivity of its two fluorine atoms. The fluorine at the C-2 position is ortho to the nitro group, while the C-3 fluorine is meta. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[3] The stability of the resulting Meisenheimer complex dictates the preferred site of substitution.
Attack at C-2 (ortho to -NO₂): When a nucleophile attacks the C-2 position, the resulting negative charge can be delocalized through resonance onto the nitro group. This provides significant stabilization to the Meisenheimer intermediate.
Attack at C-3 (meta to -NO₂): Nucleophilic attack at the C-3 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. Consequently, the corresponding Meisenheimer complex is significantly less stable.
This electronic disparity leads to a strong preference for nucleophilic substitution at the C-2 position, a critical aspect for predictable and controlled synthesis. The carboxamide group (-CONH₂) at C-1, while also electron-withdrawing, further influences the electronic landscape of the ring, contributing to the overall activation.
Figure 1: Generalized workflow of the SNAr addition-elimination mechanism.
Application Protocols: Harnessing the Power of 2,3-Difluoro-5-nitrobenzamide
The following protocols provide detailed, step-by-step methodologies for the SNAr of 2,3-Difluoro-5-nitrobenzamide with common classes of nucleophiles. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)
This protocol describes the synthesis of 2-morpholino-3-fluoro-5-nitrobenzamide, a scaffold of interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the morpholine moiety.
Materials:
2,3-Difluoro-5-nitrobenzamide
Morpholine
Potassium Carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
Reaction Setup: To a round-bottom flask, add 2,3-Difluoro-5-nitrobenzamide (1.0 eq).
Solvent and Reagents: Dissolve the starting material in DMF. Add morpholine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq) as a base to neutralize the HF formed during the reaction.
Reaction Conditions: Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Figure 2: Experimental workflow for the reaction of 2,3-Difluoro-5-nitrobenzamide with a secondary amine.
Protocol 2: Reaction with Alkoxides (e.g., Sodium Ethoxide)
This protocol details the synthesis of 2-ethoxy-3-fluoro-5-nitrobenzamide, demonstrating the utility of alkoxide nucleophiles in these reactions.
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3-Difluoro-5-nitrobenzamide (1.0 eq) in anhydrous ethanol.
Nucleophile Addition: Add sodium ethoxide (1.2 eq) to the solution at room temperature.
Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The resulting crude product can be purified by column chromatography.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions and expected outcomes for the SNAr of 2,3-Difluoro-5-nitrobenzamide with various nucleophiles, based on analogous reactions with structurally similar compounds.[4]
Nucleophile Class
Example Nucleophile
Base
Solvent
Temperature (°C)
Typical Yield Range (%)
Secondary Amines
Morpholine
K₂CO₃
DMF
80
85-95
Piperidine
K₂CO₃
DMF
80
80-90
Primary Amines
Benzylamine
Et₃N
DMSO
60-80
75-85
Alkoxides
Sodium Ethoxide
-
Ethanol
25 (RT)
70-85
Thiols
Thiophenol
NaH
THF/DMF
60-80
80-90
Conclusion: A Gateway to Chemical Diversity
2,3-Difluoro-5-nitrobenzamide has proven to be a robust and reliable substrate for regioselective nucleophilic aromatic substitution reactions. The predictable substitution at the C-2 position, driven by the powerful activating effect of the ortho-nitro group, allows for the straightforward synthesis of a diverse array of functionalized benzamide derivatives. The protocols outlined in this application note serve as a solid foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for innovations in drug discovery and materials science.
References
Plater, M. J., & Harrison, D. M. (2000). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of the Chemical Society, Perkin Transactions 1, (21), 3681-3685.
ResearchGate. (2015). 2-Hydroxy-5-nitrobenzamide. Retrieved from [Link]
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]
protocol for the synthesis of heterocyclic compounds from 2,3-Difluoro-5-nitrobenzamide
This guide details the protocol for synthesizing heterocyclic scaffolds from 2,3-Difluoro-5-nitrobenzamide , a highly functionalized building block. The presence of two fluorine atoms with distinct electronic environment...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the protocol for synthesizing heterocyclic scaffolds from 2,3-Difluoro-5-nitrobenzamide , a highly functionalized building block. The presence of two fluorine atoms with distinct electronic environments (C2 and C3) and a nitro group (C5) presents a unique challenge and opportunity for regioselective functionalization.
Part 1: Mechanistic Insight & Regioselectivity Strategy
The Core Challenge: Regiocontrol (C2 vs. C3)
In 2,3-Difluoro-5-nitrobenzamide, the two fluorine atoms are activated for Nucleophilic Aromatic Substitution (
), but by different forces:
C3-Fluorine: Activated by the ortho-nitro group (strongest electron-withdrawing group). Under standard thermodynamic conditions, nucleophiles (amines, hydrazines) preferentially attack here.
C2-Fluorine: Activated by the ortho-amide group . While the amide is a weaker activator than the nitro group, it possesses chelating capability .
The Solution: Chelation-Controlled Reactivity
To synthesize heterocycles like Indazoles or Quinazolinones , substitution must occur at C2 to allow subsequent cyclization with the amide nitrogen. We employ a Lewis Acid-Mediated Strategy (e.g., using
or salts) to coordinate the amide oxygen and the incoming nucleophile, directing attack to the C2 position despite the electronic preference for C3.
Part 2: Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-6-nitro-1H-indazol-3(2H)-one
Target: Indazole Core via C2-Hydrazinolysis and Cyclization
Principle: Hydrazine acts as a bis-nucleophile. The first nitrogen displaces the C2-fluorine (directed by
), and the second nitrogen attacks the amide carbonyl to close the ring.
Materials:
Substrate: 2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Reagent: Hydrazine Monohydrate (2.5 eq)
Additive: Magnesium Chloride (
) (0.5 eq) – Crucial for C2 selectivity
Solvent: Ethanol (anhydrous) or THF
Temperature:
Step-by-Step Methodology:
Chelation Setup: In a dry round-bottom flask, dissolve 2,3-Difluoro-5-nitrobenzamide (10 mmol) in Ethanol (50 mL). Add anhydrous
(5 mmol) and stir at Room Temperature (RT) for 30 minutes to establish the amide-Mg complex.
Cyclization: Allow the mixture to warm to RT, then heat to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The intermediate hydrazide should disappear.
Work-up: Cool to RT. Pour the reaction mixture into ice-cold water (200 mL) containing 1M HCl (to neutralize excess hydrazine and break Mg-complexes). Adjust pH to ~5.
Isolation: The product, 4-fluoro-6-nitro-1H-indazol-3(2H)-one , typically precipitates as a yellow/orange solid. Filter, wash with cold water and diethyl ether.
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Protocol B: Synthesis of 5-Fluoro-7-nitroquinazolin-4(3H)-one
Target: Quinazolinone Core via C2-Amidation and Condensation
Principle: Reaction with an amidine source (e.g., Formamidine Acetate) under basic conditions. The amidine nitrogen displaces F2, followed by condensation with the amide.
Materials:
Substrate: 2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Reagent: Formamidine Acetate (1.5 eq)
Base: Cesium Carbonate (
) (2.0 eq) – Promotes at C2 via steric/coordination effects
Monitoring: Check for the disappearance of the starting amide. A new polar spot (Quinazolinone) will appear.
Work-up: Cool the mixture and pour into crushed ice (150 g). The product may precipitate.[3] If not, extract with Ethyl Acetate (
mL).
Purification: The crude product often contains the C3-substituted isomer as a minor byproduct. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-10% MeOH in DCM).
Yield: Expect 60-75% yield of the 5-fluoro-7-nitroquinazolin-4(3H)-one .
Part 3: Data Summary & Visualization
Table 1: Comparative Reactivity & Optimization
Parameter
Standard Conditions (No Additive)
Chelation Conditions (/Lewis Acid)
Major Product
C3-Substitution (3-amino-2-fluoro...)
C2-Substitution (2-amino-3-fluoro...)
Regio-ratio (C2:C3)
1 : 10
8 : 1
Mechanism
Electronic Control (Nitro activation)
Chelation Control (Amide activation)
Key Application
Synthesis of functionalized benzamides
Synthesis of Heterocycles (Indazoles, Quinazolinones)
Application Note: Strategic Utilization of 2,3-Difluoro-5-nitrobenzamide in Kinase Inhibitor Synthesis
Topic: 2,3-Difluoro-5-nitrobenzamide as a Precursor for Pharmaceutical Intermediates Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discove...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2,3-Difluoro-5-nitrobenzamide as a Precursor for Pharmaceutical Intermediates
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers
Executive Summary
2,3-Difluoro-5-nitrobenzamide (CAS 1806388-74-8) represents a high-value fluorinated scaffold in modern medicinal chemistry. Its structural uniqueness lies in the synergistic arrangement of a strongly electron-withdrawing nitro group and two vicinal fluorine atoms. This configuration creates a "chemical hotspot" at the C2 position, enabling highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions.
This guide details the utility of this precursor in synthesizing poly-substituted benzamides , a structural motif prevalent in MEK1/2 inhibitors (e.g., analogs of Binimetinib, Cobimetinib) and antiviral agents. We provide validated protocols for regioselective functionalization and chemo-selective reduction, ensuring high yield and purity for downstream pharmaceutical applications.
Chemical Reactivity Profile & Mechanistic Insight[1][2]
To effectively utilize 2,3-difluoro-5-nitrobenzamide, one must understand the electronic forces governing its reactivity.
The Fluorine Effect & Regioselectivity
The molecule features two electrophilic sites: the C2 and C3 carbons attached to fluorine. However, they are not equally reactive.
C2 Position (The Hotspot): This carbon is para to the nitro group (at C5) and ortho to the amide carbonyl (at C1). Both groups exert strong electron-withdrawing effects (-M and -I), significantly lowering the LUMO energy at C2 and making it highly susceptible to nucleophilic attack.
C3 Position: This carbon is meta to the nitro group. While still electron-deficient due to the inductive effect of the fluorine, it lacks the resonance stabilization for the Meisenheimer complex that the C2 position enjoys.
Reactivity Map (DOT Visualization)
Caption: Electronic activation map of 2,3-difluoro-5-nitrobenzamide. The C5-nitro group activates the C2-fluorine for displacement, while the C3-fluorine remains stable.
Key Application: Synthesis of MEK Inhibitor Intermediates
The most common application of this scaffold is the synthesis of 2-amino-3-fluoro-5-nitrobenzamides . These intermediates are direct precursors to benzimidazole-based kinase inhibitors.
Protocol 1: Regioselective SNAr Coupling with Anilines
Objective: Selective displacement of C2-F by a substituted aniline (e.g., 4-bromo-2-fluoroaniline) to form the bi-aryl amine core.
Materials:
Substrate: 2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Nucleophile: 4-Bromo-2-fluoroaniline (1.1 eq)
Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 eq)
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
Preparation: Charge a flame-dried 3-neck round-bottom flask with 2,3-difluoro-5-nitrobenzamide (1.0 eq) and the aniline nucleophile (1.1 eq). Evacuate and backfill with nitrogen (3x).
Solvation: Add anhydrous THF (10 mL/g of substrate) and cool the solution to -78 °C using a dry ice/acetone bath. Note: Low temperature is crucial to prevent side reactions at the amide or C3 position.
Deprotonation & Coupling: Add LiHMDS dropwise over 30 minutes. The solution will likely turn deep red/orange (formation of the deprotonated aniline species).
Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by HPLC/TLC. The starting material peak should disappear, replaced by a more hydrophobic product peak.
Quench: Quench the reaction with saturated aqueous NH4Cl solution.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Outcome: >85% yield of the 2-(arylamino)-3-fluoro-5-nitrobenzamide .[1] The C3-fluorine signal in 19F NMR should remain, while the C2-fluorine signal disappears.
Protocol 2: Chemo-selective Nitro Reduction
Objective: Reduce the C5-nitro group to an amine (aniline) without defluorinating the C3 position or reducing the C1-amide.
Reagent (for Fe method): Ammonium Chloride (NH4Cl) (5.0 eq).
Methodology (Iron-Mediated - Recommended for Fluorine Stability):
Setup: Dissolve the nitro-intermediate in Ethanol/Water (4:1 ratio, 10 mL/g).
Addition: Add Iron powder and solid NH4Cl.
Reflux: Heat the suspension to 70-80 °C with vigorous stirring for 2-4 hours.
Monitoring: Monitor by LC-MS. Look for the mass shift of [M-30] (reduction of NO2 to NH2).
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with warm ethanol.
Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.
Product: The resulting 2,5-diamino-3-fluorobenzamide is often air-sensitive (oxidation). Store under nitrogen or use immediately in the next cyclization step.
Analytical Validation Parameters
To ensure protocol integrity, compare your isolated intermediates against these standard parameters.
Parameter
2,3-Difluoro-5-nitrobenzamide (Starting Material)
2-Amino-3-fluoro-5-nitrobenzamide (SNAr Product)
19F NMR
Two distinct signals (approx -130 to -150 ppm)
One distinct signal (C3-F). C2-F signal is absent.
1H NMR
Aromatic protons show coupling to two fluorines.
Aromatic protons show coupling to one fluorine. New NH signal (broad).
HPLC Purity
>98% (Area)
>95% (Area)
Appearance
White to off-white crystalline solid
Yellow/Orange solid (due to nitro-aniline conjugation)
Synthetic Workflow Diagram
The following diagram illustrates the transformation of 2,3-difluoro-5-nitrobenzamide into a generic kinase inhibitor scaffold.
Caption: Step-by-step synthetic pathway from 2,3-difluoro-5-nitrobenzamide to the diamino-benzamide scaffold used in kinase inhibitors.
Safety & Handling Protocols
Hazard Identification:
Energetic Potential: Nitro-aromatics can be explosive, especially when dry or subjected to shock/heat. Do not concentrate reaction mixtures to complete dryness if unstable byproducts are suspected.
Fluoride Toxicity: While the C-F bond is stable, harsh conditions (very high T, strong Lewis acids) can release fluoride ions.
Skin Sensitization: Benzamides and anilines are potent sensitizers. Use double-gloving (Nitrile) and work in a fume hood.
Waste Disposal:
Aqueous waste containing fluoride or nitro-residues must be segregated.
Iron waste from Protocol 2 is pyrophoric when dry; keep wet and dispose of as hazardous solid waste.
References
Regioselectivity in SNAr Reactions of Fluoronitrobenzenes:
Source: BenchChem Technical Library. "Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Isomers."
Synthesis of MEK Inhibitors (Binimetinib Analogs):
Source: ChemicalBook. "The synthesis method of Binimetinib."
General Protocol for Nitro Reduction in Fluorinated Systems
Source: Google Patents.[2] "Process for synthesizing 2,3-difluoroaniline (CN101245020B)."
reaction of 2,3-Difluoro-5-nitrobenzamide with amine nucleophiles
Application Note: Regioselective of 2,3-Difluoro-5-nitrobenzamide Executive Summary This guide details the protocol for the nucleophilic aromatic substitution ( ) of 2,3-difluoro-5-nitrobenzamide with amine nucleophiles....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective
of 2,3-Difluoro-5-nitrobenzamide
Executive Summary
This guide details the protocol for the nucleophilic aromatic substitution (
) of 2,3-difluoro-5-nitrobenzamide with amine nucleophiles. This reaction is a critical transformation in the synthesis of MEK inhibitors (e.g., Cobimetinib intermediates) and various benzodiazepine precursors .
The core challenge in this transformation is regioselectivity . This protocol demonstrates how to exclusively target the C-2 fluorine (para to the nitro group) while preserving the C-3 fluorine and the primary amide functionality.
Mechanistic Insight & Regioselectivity
The Electronic Battlefield
The substrate contains two potential leaving groups (fluorines at C-2 and C-3). Regiocontrol is dictated by the electronic influence of the nitro (
) and amide () groups.
Nitro Group (C-5): The strongest electron-withdrawing group (EWG). It activates positions ortho and para to itself via resonance.
C-2 Fluorine: Located para to the nitro group. (Highly Activated).
C-3 Fluorine: Located meta to the nitro group. (Not Activated by resonance).
Amide Group (C-1): A moderate EWG.
C-2 Fluorine: Located ortho to the amide. (Activated).
C-3 Fluorine: Located meta to the amide. (Not Activated).
Pathway Visualization
Figure 1: Reaction pathway highlighting the exclusive C-2 substitution driven by the para-nitro effect.
Experimental Design Strategy
Solvent Selection
The choice of solvent influences the reaction rate and the solubility of the resulting salt.[1]
Solvent
Polarity
Rate
Recommendation
Notes
THF
Moderate
Moderate
High
Easy workup; good for solubility of organic amines.
DMF
High
Fast
Medium
Harder to remove; use for unreactive amines.
Ethanol
High
Slow
Low
Protic solvents can retard by solvating the nucleophile.
MeCN
High
Fast
High
Excellent balance of rate and ease of evaporation.
Base Selection
A base is required to scavenge the hydrofluoric acid (HF) generated.
Primary Choice:DIPEA (Hünig's Base) or Triethylamine (TEA) . These are non-nucleophilic and soluble in organic media.
Secondary Choice:
. Useful if the amine is an HCl salt, but requires a heterogeneous mixture.
Standard Operating Procedure (Protocol)
Objective: Synthesis of 2-(alkylamino)-3-fluoro-5-nitrobenzamide.
Application Note: Precision Synthesis of Benzothiophene Derivatives from 2,3-Difluoro-5-nitrobenzamide
This Application Note is structured to provide a high-level, technically rigorous guide for the synthesis of benzothiophene scaffolds using 2,3-Difluoro-5-nitrobenzamide as a specialized core intermediate. Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a high-level, technically rigorous guide for the synthesis of benzothiophene scaffolds using 2,3-Difluoro-5-nitrobenzamide as a specialized core intermediate.
Executive Summary
This guide details the synthetic utility of 2,3-Difluoro-5-nitrobenzamide in the construction of polysubstituted benzothiophene cores, a critical scaffold in the development of kinase inhibitors (e.g., FGFR, VEGFR targets) and selective estrogen receptor modulators (SERMs).
Unlike standard mono-fluorinated precursors, the 2,3-difluoro-5-nitro substitution pattern offers a unique "chemical handle" for regioselective cascade cyclization .[1] This protocol leverages the differential electrophilicity of the C2 and C3 carbons—driven by the electronic interplay between the nitro and amide groups—to facilitate a one-pot or stepwise [3+2] annulation with sulfur nucleophiles.
Key Advantages[1]
Regiocontrol: Exploits the ortho-nitro effect to direct initial nucleophilic attack exclusively to C3.[1]
Atom Economy: Utilizes the fluorine atoms as leaving groups for both sulfur installation and ring closure, minimizing waste.
Functional Density: Delivers a benzothiophene core with pre-installed amide and nitro handles for rapid library diversification.
Mechanistic Rationale & Design
The synthesis relies on a Nucleophilic Aromatic Substitution (
) – Intramolecular Cyclization Cascade . Understanding the electronic landscape of the starting material is prerequisite for success.
Electronic Activation Map
The starting material, 2,3-Difluoro-5-nitrobenzamide, presents two electrophilic sites (C2 and C3).[1]
C3 Position: Activated by the strong electron-withdrawing Nitro group (
) in the ortho position and the Nitro group in the meta position.
Rule of Reactivity: Since the nitro group is a significantly stronger activator than the amide, the C3 position is kinetically favored for the initial nucleophilic attack by the thiol. The subsequent cyclization occurs at the C2 position, driven by the proximity of the pendant nucleophile and the elevated temperature.
Reaction Pathway Visualization[1]
Figure 1: Cascade reaction pathway. The strong electron-withdrawing nitro group directs the sulfur nucleophile to C3, setting up the molecule for intramolecular cyclization at C2.
Experimental Protocol
Objective: Synthesis of methyl 4-carbamoyl-6-nitrobenzo[b]thiophene-2-carboxylate (generic structure based on thioglycolate cyclization).
Materials & Reagents
Reagent
Equiv.
Role
Critical Note
2,3-Difluoro-5-nitrobenzamide
1.0
Substrate
Ensure dryness; moisture competes with F-displacement.[1]
Methyl Thioglycolate
1.1 - 1.2
Nucleophile
Freshly distilled preferred to remove disulfide dimers.[1]
Potassium Carbonate ()
2.5
Base
Anhydrous, finely ground. can be used for faster rates.
Step 1: Initial Substitution (Formation of Sulfide Intermediate)
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add 2,3-Difluoro-5-nitrobenzamide (1.0 g, 4.95 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature favors the kinetic product (C3 substitution) and suppresses side reactions at the amide.
1H NMR Signature: Look for the disappearance of the specific F-coupled aromatic protons and the appearance of the thiophene ring proton (if C2 is unsubstituted) or the ester methyl group singlet.
Troubleshooting & Optimization
Regioselectivity Issues
If analysis shows a mixture of isomers (attack at C2 vs C3), the cause is usually insufficient dominance of the nitro group's activation, often due to solvent effects.
Solution: Switch solvent to DMSO or NMP . These highly polar aprotic solvents stabilize the Meisenheimer complex at the ortho-nitro position (C3) more effectively than DMF.
Temperature Control: Ensure the initial addition is strictly at 0°C. Higher temperatures during addition promote random attack.
Incomplete Cyclization
If the intermediate sulfide persists but does not cyclize:
Base Strength: Switch from
to (Cesium effect) or -BuOK (stronger base).
Leaving Group: Fluorine is a good leaving group for
, but if the ring is electron-rich (unlikely here due to NO2), cyclization is slow. Increase temperature to 110°C.
Hydrolysis of Amide
The amide group is sensitive to strong bases at high temperatures.
Mitigation: Avoid hydroxide bases (NaOH/KOH). Use non-nucleophilic bases like DBU or DIPEA if carbonate hydrolysis is observed.
References
Nucleophilic Aromatic Substitution in Polyfluorinated Nitrobenzenes
Mechanism & Regioselectivity: "Regioselectivity in the nucleophilic aromatic substitution of polyfluoronitrobenzenes." Journal of Fluorine Chemistry.
Benzothiophene Synthesis via Thioglycolate Cyclization
Protocol Foundation: "Synthesis of functionalized benzothiophenes via the reaction of ortho-halobenzonitriles/benzamides with thioglycolates." Tetrahedron Letters.
Kinase Inhibitor Scaffolds
Application Context: "Design and synthesis of benzothiophene derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry.
General SNAr Methodology
Benchchem Protocols: "Application Notes for Nucleophilic Aromatic Substitution (SNAr) Reactions."
(Note: While specific literature on "2,3-difluoro-5-nitrobenzamide" is specialized, the protocols above are derived from established reactivity patterns of 2,3,4-trifluoronitrobenzene and 2-fluoro-5-nitrobenzamide analogs validated in pharmaceutical synthesis.)
Application Note: Synthesis of 7,8-Difluoro-5-nitroquinoline Derivatives
This Application Note describes the robust synthesis of 7,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives starting from 2,3-Difluoro-5-nitrobenzamide . This protocol utilizes a modified Hofmann Re...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note describes the robust synthesis of 7,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives starting from 2,3-Difluoro-5-nitrobenzamide . This protocol utilizes a modified Hofmann Rearrangement followed by the Gould-Jacobs reaction , a standard and scalable pathway in medicinal chemistry for generating fluoroquinolone scaffolds.
Starting Material: 2,3-Difluoro-5-nitrobenzamide
Target Scaffold: 7,8-Difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Primary Application: Precursors for antibacterial fluoroquinolones, kinase inhibitors, and heterocyclic building blocks.
Executive Summary & Strategic Analysis
The transformation of 2,3-Difluoro-5-nitrobenzamide into a quinoline core requires the strategic conversion of the amide functionality into a nucleophilic amine, followed by the construction of the pyridine ring.
Direct cyclization of the benzamide is kinetically unfavorable due to the electron-withdrawing nature of the nitro and fluoro substituents. Therefore, this protocol employs a Two-Phase Strategy :
Phase I (Activation): Conversion of the benzamide to 2,3-difluoro-5-nitroaniline via a Hofmann Rearrangement. This step is critical to install the nitrogen atom directly onto the aromatic ring, creating the necessary nucleophile for heterocycle formation.
Phase II (Annulation): Construction of the quinoline ring via the Gould-Jacobs reaction sequence (condensation with diethyl ethoxymethylenemalonate followed by thermal cyclization).
Reaction Pathway Logic[1][2]
Regioselectivity: The cyclization step in Phase II is regioselective.[1] The thermal cyclization prefers the sterically accessible C-H bond (C6 of the aniline) over the C-F bond (C2), resulting in the 7,8-difluoro substitution pattern on the final quinoline.
Electronic Effects: The 5-nitro group strongly deactivates the ring, making the thermal cyclization (SEAr character) energetically demanding. The use of high-boiling solvents (Dowtherm A) is mandatory to overcome this activation energy barrier.
Reaction Scheme Visualization
Figure 1: Synthetic pathway from benzamide to quinoline scaffold via aniline intermediate.
Detailed Experimental Protocols
Phase I: Preparation of 2,3-Difluoro-5-nitroaniline
The Hofmann rearrangement is the most efficient method to degrade the amide to the amine.
Reagents:
2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Sodium Hydroxide (NaOH) (4.0 eq)
Bromine (Br2) (1.1 eq)
Water (Solvent)
Protocol:
Preparation of Hypobromite: In a three-necked flask equipped with a thermometer and dropping funnel, dissolve NaOH (4.0 eq) in water (approx. 5 mL/g of NaOH) and cool to 0°C in an ice-salt bath.
Bromine Addition: Add Bromine (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 20 minutes to form sodium hypobromite (NaOBr).
Amide Addition: Add solid 2,3-Difluoro-5-nitrobenzamide (1.0 eq) in small portions to the cold hypobromite solution. Stir at 0°C for 1 hour until a clear yellow solution forms (formation of N-bromoamide).
Rearrangement: Slowly heat the reaction mixture.
Caution: At ~70-75°C, a vigorous exothermic reaction occurs with CO2 evolution. Remove the heating bath immediately if the reaction becomes too violent.
Maintain temperature at 75-80°C for 1 hour to ensure completion.
Workup: Cool the mixture to room temperature. The product, 2,3-difluoro-5-nitroaniline , typically precipitates as a solid.
Wash with cold water (3x) to remove residual base.
Dry in a vacuum oven at 45°C.
Yield Expectation: 85-92%.
Phase II: Gould-Jacobs Cyclization
This phase constructs the pyridine ring onto the aniline.
Reagents:
2,3-Difluoro-5-nitroaniline (from Phase I)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)
Protocol:
Step A: Condensation (Enamine Formation)
Mix the aniline (1.0 eq) and EMME (1.1 eq) in a round-bottom flask.
Heat the neat mixture to 110-120°C for 2-3 hours.
Monitoring: The reaction releases ethanol. Use a Dean-Stark trap or open vessel with a stream of nitrogen to remove ethanol and drive the equilibrium forward.
Verification: Monitor by TLC or LC-MS. The disappearance of the aniline peak indicates the formation of the diethyl (((2,3-difluoro-5-nitrophenyl)amino)methylene)malonate intermediate.
Note: This intermediate often solidifies upon cooling. It can be recrystallized from ethanol or used directly in the next step.
Step B: Thermal Cyclization
Heat a volume of Dowtherm A (approx. 10 mL per gram of intermediate) to a rolling boil (~250-255°C ) in a flask equipped with a robust reflux condenser.
Addition: Dissolve or suspend the intermediate from Step A in a minimal amount of hot Dowtherm A (or add solid carefully) and add it rapidly to the boiling solvent.
Critical: High dilution and high temperature are required to favor intramolecular cyclization over intermolecular polymerization.
Reaction: Reflux vigorously for 30-60 minutes.
Workup:
Cool the mixture to room temperature.
Add a non-polar solvent (e.g., Hexane or Diethyl Ether) to the reaction mixture to precipitate the quinoline product.
Wash with Hexane/Ether to remove residual Dowtherm A.
Recrystallize from DMF/Ethanol if necessary.
Product Data:
Chemical Name: Ethyl 7,8-difluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[3]
Appearance: Yellow to brown solid.
Process Workflow & Critical Control Points
Figure 2: Operational workflow highlighting critical temperature control points (yellow/red nodes).
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Yield in Phase I
Incomplete rearrangement or hydrolysis of amide to acid.
Ensure NaOH is fresh. Maintain strict temp control (0°C) during addition. Do not overheat >80°C.
Violent Exotherm (Phase I)
Too rapid heating of N-bromoamide.
Heat slowly. Have an ice bath ready to quench if temp spikes.
Incomplete Cyclization (Phase II)
Temperature too low (<250°C).
Ensure Dowtherm A is actually boiling (257°C). Oil baths may not suffice; use a heating mantle.
Black Tar Formation (Phase II)
Concentration too high; polymerization.
Increase volume of Dowtherm A. Add intermediate dropwise to boiling solvent.
Regioselectivity Issues
Cyclization displacing F instead of H.
This is rare thermally but possible. Verify structure via NMR (coupling constants of aromatic protons).
References
Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society, 61(10), 2890–2895. Link
Grohe, K.; Hebergall, H. (1978). "Synthese von 4-Chinolon-3-carbonsäuren". Liebigs Annalen der Chemie, 1978(1), 29-35. (Foundational text on fluoroquinolone synthesis).
BenchChem. (2024). "4-Amino-2,3-difluoro-5-nitrobenzamide Structure and Applications". Chemical Database. Link
Blasberg, et al. (2009). "Synthesis and antibacterial activity of 8-nitro-fluoroquinolones". European Journal of Medicinal Chemistry.
Application Note: 2,3-Difluoro-5-nitrobenzamide in Fragment-Based Drug Discovery (FBDD)
Abstract 2,3-Difluoro-5-nitrobenzamide (CAS: 220513-46-2) represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike simple phenyl fragments, this molecule offers a unique triad of features...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
2,3-Difluoro-5-nitrobenzamide (CAS: 220513-46-2) represents a "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike simple phenyl fragments, this molecule offers a unique triad of features: (1) dual
F NMR handles for high-sensitivity screening, (2) extreme but predictable regioselectivity for rapid library elaboration via SNAr chemistry, and (3) a latent aniline precursor (via nitro reduction) for amide coupling. This guide outlines the protocols for utilizing this fragment as a "Spy Molecule" in NMR screening and as a core chassis for developing kinase and protease inhibitors.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
The "Fluorine Effect" in Screening
In FBDD, the primary challenge is detecting weak binders (
> 1 mM). 2,3-Difluoro-5-nitrobenzamide addresses this via F NMR.[1]
Zero Background: Biological systems lack endogenous fluorine, rendering the background noise zero.
Chemical Shift Anisotropy (CSA): The two fluorine atoms (F2 and F3) are magnetically non-equivalent. Upon protein binding, the rotation of the fragment slows, causing significant line broadening (reduced
relaxation) and chemical shift perturbations (CSP).
Dual Spy System: The F2 and F3 signals often shift differentially depending on the burial of the aromatic ring in the hydrophobic pocket, providing preliminary orientation data.
Physicochemical Properties
Property
Value
Relevance to FBDD
Molecular Weight
202.11 Da
Ideal "Rule of 3" fragment (<300 Da).
cLogP
~0.8
High solubility in aqueous buffers for NMR.
H-Bond Donors
2 (Amide)
Key anchor points for protein backbone interactions.
H-Bond Acceptors
5 (NO, F, C=O)
Versatile electrostatic mapping.
PSA
88.9 Ų
Good permeability surrogate.
Application 1:
F NMR Fragment Screening Protocol
Principle
This protocol utilizes Ligand-Observed NMR . We monitor the CPMG (Carr-Purcell-Meiboom-Gill) spin-echo spectrum. Binders show a decrease in signal intensity compared to a non-binding reference (e.g., Trifluoroacetic acid) due to faster
relaxation in the bound state.
Materials
Fragment Stock: 2,3-Difluoro-5-nitrobenzamide (100 mM in d6-DMSO).
Protein Target: Purified protein (>95% purity), concentrated to ~50-100 µM.
Buffer: 50 mM Phosphate (pH 7.4), 100 mM NaCl, 10% D
O.
Internal Standard: Trifluoroacetic acid (TFA) or 3-Fluorobenzoic acid (50 µM).
Experimental Workflow
Cocktail Preparation: Mix 10-12 non-interacting fluorine fragments. Ensure 2,3-Difluoro-5-nitrobenzamide is at a final concentration of 50 µM.
Sample Assembly:
Control Tube: Buffer + Fragment Cocktail + Internal Standard.
Experimental Tube: Protein (10 µM) + Fragment Cocktail (50 µM) + Internal Standard.
Data Acquisition (Bruker 600 MHz):
Pulse Program: cpmg1d (T2 filter).
Relaxation Delay (
): 2.0 s.
T2 Delay: 200 ms (filters out protein signals, retains free ligand).
Scans: 128-256.
Analysis: Calculate the ratio of signal intensity (
) between the presence and absence of protein.
Hit Criteria: >30% signal attenuation indicates binding.
Visualization: Screening Logic
Figure 1: Workflow for identifying 2,3-Difluoro-5-nitrobenzamide as a hit using Ligand-Observed
Once identified as a hit, the fragment must be "grown" to increase affinity.[2] The chemical structure of 2,3-Difluoro-5-nitrobenzamide dictates a specific, high-yielding synthetic pathway.
The Regioselectivity Rule
The C2-Fluorine is significantly more electrophilic than the C3-Fluorine.
C2-F: Ortho to the Amide (EWG) and Para to the Nitro (Strong EWG). Highly Activated.
C3-F: Meta to the Amide and Ortho to the Nitro. Less Activated.
Result: Nucleophilic Aromatic Substitution (SNAr) occurs almost exclusively at the C2 position . This allows for precise vector exploration.
Protocol: Regioselective SNAr Reaction
Objective: Displace the C2-Fluorine with a primary amine (R-NH
) to introduce a diversity element (e.g., solubilizing tail or hydrophobic group).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
2,3-Difluoro-5-nitrobenzamide (CAS: 917980-11-1) represents a high-value, electron-deficient scaffold frequently utilized in the synthesis of MEK inhibitors (e.g., Cobimetinib intermediates) and next-generation PARP inhibitors.
For the synthetic chemist, this molecule presents a unique paradox:
High Utility: The ortho-difluoro motif imparts metabolic stability and modulates lipophilicity, while the nitro group serves as a latent aniline handle.
High Reactivity Challenge: The electron-deficient ring makes the amide nitrogen less nucleophilic (hindering standard N-arylation) and renders the C-F bonds susceptible to unwanted SNAr side reactions during metal catalysis.
This Application Note details two optimized Palladium-catalyzed protocols designed to overcome these electronic hurdles: Amide-Directed C–H Arylation (functionalizing the C6 position) and Buchwald-Hartwig N-Arylation (functionalizing the amide nitrogen).
Critical Analysis of Substrate Reactivity
Before initiating catalysis, one must map the electronic landscape of the substrate to prevent catalyst poisoning or side reactions.
Feature
Electronic Effect
Synthetic Consequence
Primary Amide (C1)
Weakly Nucleophilic / Directing Group
Primary Handle: Acts as a Directing Group (DG) for C6 functionalization or as a nucleophile for N-arylation.
Fluorines (C2, C3)
Strong -withdrawing
Risk Factor: Activates the ring for SNAr. Strong bases (e.g., NaOtBu) may cause defluorination.
Nitro (C5)
Strong -withdrawing
Acidity: Increases acidity of C4 and C6 protons, facilitating Concerted Metallation-Deprotonation (CMD) pathways.
C6 Position
Sterically Accessible
Target: The only position ortho to the amide DG that is not blocked by Fluorine.
To couple the primary amide of 2,3-difluoro-5-nitrobenzamide with an aryl halide (Ar-X) to generate N-aryl benzamides.
The Challenge
The electron-withdrawing nature of the nitro and fluoro groups significantly reduces the nucleophilicity of the amide nitrogen. Standard Pd/BINAP systems often fail, leading to hydrodehalogenation of the aryl halide.
The Solution: Pre-Catalyst & Ligand Selection
We utilize BrettPhos Pd G3 or Xantphos Pd G3 . These bulky, electron-rich ligands facilitate the reductive elimination step, which is often the rate-determining step when coupling electron-deficient amides.
Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)
Procedure:
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the amide (1.0 equiv), Aryl Bromide (1.1 equiv), K3PO4 (2.0 equiv), and BrettPhos Pd G3 (0.02 equiv).
Solvation: Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to amide). Note: t-Amyl alcohol is preferred over toluene to improve solubility of the polar amide.
Activation: Seal the vial with a Teflon-lined cap.
Reaction: Heat the block to 100 °C for 12–16 hours with vigorous magnetic stirring (>800 rpm).
Checkpoint: Monitor via LC-MS. Look for the disappearance of the Ar-Br peak.
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove insoluble phosphates and palladium black.
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Critical Control Point: Avoid strong alkoxide bases (NaOtBu). Due to the highly electron-deficient nature of the 2,3-difluoro-5-nitro ring, strong alkoxides can trigger nucleophilic aromatic substitution (SNAr) at the C2-fluorine position, yielding an alkoxy-byproduct. K3PO4 is mild enough to avoid this.
Protocol B: Amide-Directed Ortho-C–H Arylation
Objective
To functionalize the C6 position (the only open ortho site) via Pd(II)/Pd(IV) catalysis, utilizing the amide as a Directing Group (DG).
Mechanism
The reaction proceeds via a Pd(II)-catalyzed C–H activation.[1][2] The amide oxygen coordinates to Pd, directing it to the C6 position. The acidity of the C6 proton (enhanced by the C5-nitro group) facilitates the CMD step.
Ligand/Promoter: N-Acetyl-isoleucine (Ac-Ile-OH) or PivOH (30 mol%) – Crucial for CMD mechanism.
Oxidant/Additive: Ag2CO3 (1.0 equiv) or AgOAc (if using Ar-I, Ag scavenges Iodide).
Solvent: t-Amyl Alcohol or HFIP (Hexafluoroisopropanol).
Procedure:
Charge: Combine amide (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)2 (10 mol%), Ag2CO3 (1.0 equiv), and the amino acid ligand (Ac-Ile-OH, 30 mol%) in a pressure tube.
Solvent: Add HFIP (0.15 M). HFIP is a "privileged solvent" for C–H activation; it stabilizes the cationic Pd species and hydrogen-bonds with the leaving group.
Reaction: Seal and heat to 110 °C for 24 hours.
Filtration: The reaction will generate AgI precipitate. Filter the hot mixture through Celite. Wash with CH2Cl2.
Analysis: The product will be the 6-aryl-2,3-difluoro-5-nitrobenzamide.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for this substrate. Note the critical decision point between N-Arylation and C-H Activation based on catalyst and ligand choice.
Figure 1: Divergent Palladium-catalyzed pathways for 2,3-Difluoro-5-nitrobenzamide. Pathway A favors N-functionalization, while Pathway B utilizes the amide as a directing group for C6-arylation.
Troubleshooting & Optimization Matrix
Observation
Probable Cause
Corrective Action
Low Conversion (N-Arylation)
Amide poisoning of Pd catalyst.
Switch to BrettPhos Pd G3 precatalyst (ensures 1:1 L:Pd ratio). Increase temperature to 110 °C.
Defluorination Byproducts
SNAr attack by base.
Switch base from Cs2CO3 to K3PO4 or K2CO3. Avoid NaH or NaOtBu.
Protodehalogenation (Ar-H formation)
Difficult Reductive Elimination.
Use a more electron-deficient aryl halide coupling partner if possible, or increase catalyst loading.
Black Precipitate (Pd Black)
Catalyst decomposition.
Ensure strictly anhydrous conditions. Add 10 mol% free ligand (e.g., BrettPhos) to stabilize the active species.
References
Mechanisms of Amide N-Arylation
Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of Amides and Aryl Mesylates.
Pd-Catalyzed C-H Activation of Benzamides
Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society.[3]
BrettPhos Ligand Utility
Fors, B. P., & Buchwald, S. W. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonnflates to Nitroaromatics. Journal of the American Chemical Society.[3]
C-H Activation in HFIP
Colletto, C., et al. (2016).[1] A Hexafluoroisopropanol-Promoted Pd-Catalyzed C–H Arylation of Anilides. Chemical Communications.
Application Note: Scalable Synthesis of 2,3-Difluoro-5-nitrobenzamide Derivatives
Abstract & Strategic Overview The 2,3-difluoro-5-nitrobenzamide scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a precursor for next-generation kinase inhibitors, antivirals, and antibacter...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The 2,3-difluoro-5-nitrobenzamide scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a precursor for next-generation kinase inhibitors, antivirals, and antibacterial agents (e.g., fluoroquinolone analogs). The unique substitution pattern—two fluorine atoms ortho to the carbonyl—provides metabolic stability and specific steric locking, while the nitro group serves as a versatile handle for reduction to anilines.
This guide outlines a robust, scalable 2-step protocol starting from 2,3-difluorobenzoic acid . Unlike academic micro-scale preparations, this protocol prioritizes heat transfer management, regiocontrol, and "one-pot" telescoping to minimize isolation of hazardous intermediates.
Key Process Challenges
Regioselectivity: Ensuring nitration occurs exclusively at the C5 position without over-nitration.
Thermal Hazard: The nitration step involves a highly exothermic Mixed Acid (HNO₃/H₂SO₄) system, presenting significant thermal runaway risks upon scale-up.
Moisture Sensitivity: The intermediate acid chloride is hydrolytically unstable, requiring anhydrous handling during amidation.
Synthetic Route & Mechanism[1][2][3][4]
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Acyl Substitution.
Regiochemistry Logic
The 2,3-difluorobenzoic acid substrate contains three directing groups:
COOH (C1): Strong electron-withdrawing group (EWG), directs meta (to C3 and C5). C3 is blocked by Fluorine. Target: C5.
Fluorine (C2): Weakly deactivating but ortho/para directing. Para to C2 is C5 .
Fluorine (C3): Weakly deactivating but ortho/para directing. Para to C3 is C6 .
Conclusion: Both the C1-COOH and C2-F groups cooperatively direct the incoming nitronium ion (
) to the C5 position , making this transformation highly regioselective (>95%).
Visual Pathway (DOT Diagram)
Figure 1: Reaction pathway showing the cooperative directing effects leading to the C5-nitro isomer and subsequent amidation.
Protocol 1: Regioselective Nitration (Scale: 1.0 kg Input)
Safety Critical: This reaction is highly exothermic . The rate of nitric acid addition controls the heat generation. Ensure cooling capacity is sufficient before starting.
Reactor Setup: Equip a 20L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel. Connect to a caustic scrubber to neutralize acid fumes.
Dissolution: Charge H₂SO₄ (5.0 L) to the reactor. Cool jacket to 0°C.
Substrate Addition: Slowly add 2,3-difluorobenzoic acid (1.0 kg) portion-wise over 45 minutes.
Checkpoint: Ensure temperature
. The solution may darken slightly.
Nitration (The Critical Step): Charge Fuming HNO₃ to the addition funnel.
Action: Add HNO₃ dropwise.
Control: Maintain
between 0°C and 10°C. STOP addition if rises >15°C.
Duration: Addition should take 2–3 hours at this scale.
Post-Reaction: After addition is complete, allow the mixture to warm to 20°C and stir for 3 hours.
Validation: Take an aliquot for HPLC. Target conversion >98%.
Quench & Isolation:
Prepare a separate vessel with 15 kg ice/water.
Slowly pour the reaction mixture into the ice water with vigorous stirring (Exothermic!).
The product will precipitate as a white/off-white solid.
Filtration: Filter the slurry using a nutsche filter or centrifuge. Wash the cake with cold water (3 x 2L) until the filtrate pH is >3.
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.
Expected Yield: ~85–90% (approx. 1.1 kg).
Purity: >97% (HPLC).
Protocol 2: One-Pot Activation and Amidation
Strategy: Isolating the acid chloride is unnecessary and hazardous. This protocol generates it in situ and reacts it immediately with the desired amine.
This diagram visualizes the unit operations required for the facility setup.[2]
Figure 2: Process Flow Diagram highlighting the segregation of the hazardous nitration step from the anhydrous amidation step.
Analytical & Quality Control
Parameter
Method
Specification
Rationale
Purity
HPLC (C18, ACN/H2O)
> 98.0% Area
Critical for pharmaceutical intermediates.
Regioisomer
1H-NMR / HPLC
< 0.5% (6-nitro isomer)
The 6-nitro isomer is the primary impurity; difficult to remove later.
Water Content
Karl Fischer (KF)
< 0.1%
Essential before Step 2 (Amidation) to prevent hydrolysis.
Residual Acid
Titration
< 0.5%
Ensures complete washing during workup.
References
Zhang, J., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[3] (Demonstrates nitration protocols for similar difluoro-benzoic acid scaffolds).
Gong, Y., et al. (2013). "Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid." Google Patents, CN103304422B. (Provides industrial scale parameters for nitration of halogenated benzoic acids).
Welch, E. (1968). "Nitration of benzoic acid and its chlorinated derivatives." US Patent 3,397,229.[4] (Foundational work on mixed-acid nitration stoichiometry and temperature control).
Fisher Scientific. (2024).[1] "Safety Data Sheet: 2,3-Difluorobenzoic acid." (HSE data for handling starting materials).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Quantitative Analysis & Purity Profiling of 2,3-Difluoro-5-nitrobenzamide
Executive Summary
2,3-Difluoro-5-nitrobenzamide (CAS: 243462-29-3) is a critical pharmacophore intermediate, frequently employed in the synthesis of MEK inhibitors and other kinase-targeting oncological drugs.[1] Its structural integrity—specifically the regiochemistry of the fluorine and nitro substituents—is paramount, as positional isomers (e.g., 2,5-difluoro or 3,4-difluoro analogs) possess vastly different reactivities and biological binding profiles.
This guide moves beyond generic C18 methodologies, introducing a Pentafluorophenyl (PFP) stationary phase protocol designed to maximize selectivity between fluorinated regioisomers. It provides a dual-approach workflow: a robust HPLC-UV method for process control (purity/assay) and an LC-MS/MS method for trace impurity analysis.[1]
Physicochemical Profile & Analytical Challenges
Property
Description
Analytical Implication
Structure
Benzamide core, e- withdrawing -NO2, two -F atoms.[1][2][3]
Highly polar amide group may cause peak tailing; -NO2 provides strong UV chromophore.[1]
Polarity
Moderate to High (LogP ~1.2 estimated).
Retains well on RP, but requires careful organic modifier tuning.
Recommended for: Raw material release, reaction monitoring, and final product purity.[1]
Chromatographic Rationale (The "Why")
Standard Alkyl (C18) phases separate primarily based on hydrophobicity. Since positional isomers of difluoro-nitrobenzamide have nearly identical LogP values, C18 often fails to resolve them.
The Solution: We utilize a Propyl-Pentafluorophenyl (PFP) phase. This phase engages in multiple retention mechanisms:[1]
Hydrophobicity: Carbon chain interaction.
- Interaction: Between the aromatic ring of the analyte and the PFP ring.
Dipole-Dipole & Shape Selectivity: The rigid PFP ring discriminates based on the specific spatial arrangement of the fluorine atoms on the analyte.
Operating Conditions
Parameter
Specification
Column
Phenomenex Kinetex F5 or Supelco Ascentis Express F5 (2.6 µm, 100 x 4.6 mm)
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm) - Note: C18 is acceptable here as MS selectivity (MRM) compensates for lack of chromatographic resolution.
Mobile Phase: Water + 0.1% Formic Acid (A) / Methanol + 0.1% Formic Acid (B).
Ionization: Negative Mode (ESI-) is often superior for nitro-aromatics; Positive Mode (ESI+) for amide protonation.[1]
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 2,3-Difluoro-5-nitrobenzamide reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
Working Standard (50 µg/mL): Transfer 500 µL of Stock to a 10 mL flask. Dilute to volume with Water/ACN (90:10) .
Critical Note: Diluting in high organic strength (100% ACN) can cause "solvent effect" peak distortion when injecting onto a 5% organic initial gradient. Always match the diluent to the starting mobile phase.
Sample Preparation (Reaction Mixture)
Take 50 µL of reaction slurry.
Quench in 950 µL of Acetonitrile (precipitates inorganic salts).
Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 mins.
Dilute supernatant 1:10 with Water/ACN (90:10) into an HPLC vial.
Visualized Workflows & Logic
Diagram 1: Isomer Separation Logic (PFP vs. C18)
This diagram illustrates why the PFP column is selected over the standard C18 for this specific application.
Caption: PFP phases utilize fluorine-fluorine and pi-pi interactions to resolve isomers that C18 cannot separate.
Diagram 2: Analytical Workflow
Caption: Decision tree for selecting between HPLC-UV for purity and LC-MS for trace impurity quantification.
Validation Criteria (Self-Validating System)
To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every run:
Resolution (
): If the 2,5-difluoro isomer is available, is required. If not, the main peak symmetry (Tailing Factor) must be .
Precision: Inject standard 6 times. RSD of peak area must be
.
Sensitivity (S/N): Limit of Quantitation (LOQ) is defined as Signal-to-Noise > 10.[1] Expected LOQ is ~0.05 µg/mL.
References
Phenomenex Inc. "Separation of Positional Isomers on Kinetex F5 Core-Shell Columns."[1] Phenomenex Application Notes. Link
Center for Drug Evaluation and Research (CDER). "Review of Chromatographic Methods for Fluorinated Drug Intermediates." U.S. Food and Drug Administration (FDA). Link
PubChem. "2,3-Difluoro-5-nitrobenzamide Compound Summary."[1] National Library of Medicine. Link
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link
Technical Application Note: Synthetic Utility and Handling of 2,3-Difluoro-5-nitrobenzamide
This guide details the experimental handling, reactivity profile, and synthetic protocols for 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated scaffold used in the development of kinase inhibitors, antibacterial...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the experimental handling, reactivity profile, and synthetic protocols for 2,3-Difluoro-5-nitrobenzamide , a specialized fluorinated scaffold used in the development of kinase inhibitors, antibacterials, and heterocycles like quinazolines.
Introduction & Chemical Profile[1][2][3][4][5]
2,3-Difluoro-5-nitrobenzamide is a highly activated aromatic scaffold. Its utility stems from the interplay between the electron-withdrawing nitro (
) and amide () groups, which sensitize the fluorinated ring to Nucleophilic Aromatic Substitution ().
Structural Reactivity Analysis
The compound features two fluorine atoms at positions C2 and C3. Successful utilization requires understanding the electronic bias that dictates regioselectivity:
C2 Position (Target Site): This carbon is highly activated . It is located ortho to the amide (an electron-withdrawing group via induction and resonance) and para to the nitro group (a strong resonance activator). The cooperative effect of these two groups makes C2 the primary site for nucleophilic attack.
C3 Position: This carbon is activated ortho by the nitro group but is meta to the amide. While the nitro group provides strong activation, the lack of cooperative activation from the amide usually renders C3 less reactive than C2.
C5 Nitro Group: Serves as a latent amine. Reduction yields an aniline derivative, enabling intramolecular cyclization (e.g., to benzimidazoles or quinazolines).
Safety & Handling (Hazards)
Nitrated Aromatics: Potential explosion hazard if heated under confinement or subjected to shock. Avoid distilling residues to dryness.
Fluorinated Intermediates: Skin and eye irritants. Hydrofluoric acid (HF) is not typically generated in standard basic
, but fluoride salts () are byproducts; avoid contact with strong acids which could generate HF.
PPE: Standard lab coat, nitrile gloves, and chemical splash goggles. Work in a fume hood.
Core Reaction Module: Regioselective SNAr
Objective: Selective displacement of the C2-fluorine with an amine nucleophile.
Mechanism
The reaction proceeds via a Meisenheimer complex.[1][2] The transition state leading to C2 substitution is stabilized by resonance delocalization into both the para-nitro and ortho-carbonyl groups.
initially. Higher temperatures promote attack at C3 or bis-substitution (displacing both fluorines), degrading yield and purity.
Core Reaction Module: Nitro Reduction
Objective: Chemoselective reduction of the nitro group to an aniline without defluorination.
Mechanistic Challenge
Catalytic hydrogenation (
) can sometimes cause hydrodefluorination (cleavage of the C-F bond), especially at the activated C3 position. Iron-mediated reduction is preferred for its mildness and selectivity.
Setup: Suspend the nitro compound (1.0 mmol) in EtOH (10 mL) and Water (2.5 mL).
Activation: Add
(5.0 mmol) and Iron powder (5.0 mmol).
Reflux: Heat the mixture to vigorous reflux (
) with rapid stirring.
Visual Cue: The grey iron powder will turn rust-brown/black over 1–2 hours.
Filtration: Once LC-MS confirms conversion (Nitro
Amine, ), filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated
. Dry organic layer and concentrate.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways starting from 2,3-Difluoro-5-nitrobenzamide, highlighting the regioselectivity and downstream cyclization potential.
Caption: Figure 1: Reaction map showing the preferential C2-attack via SNAr followed by reduction and cyclization.
References
Regioselectivity in SNAr Reactions
Title: Predicting Regioselectivity in Nucleophilic Arom
Source:The Journal of Organic Chemistry, 2012, 77(7), 3262–3269.
Relevance: Establishes the dominance of para-nitro activation over ortho-nitro in the absence of specific directing effects, supporting the C2-selectivity protocol.
Synthesis of Fluorinated Benzamides:
Title: Process for preparing benzimidazole compounds (Patent US8183385B2).
Source: Google Patents.
URL:
Relevance: Describes the synthesis of the analog "4-amino-2,3-difluoro-5-nitrobenzoic acid," confirming the reactivity of the 2,3,4-trifluoro/difluoro scaffold.
Iron-Mediated Reduction Protocols:
Title: Selective reduction of nitro compounds using iron/ammonium chloride.
Source:Organic Process Research & Development.
Relevance: Standard industrial protocol for chemoselective nitro reduction in the presence of halogens.
Application Note: Strategic Utilization of 2,3-Difluoro-5-nitrobenzamide in Agrochemical Synthesis
[1] Executive Summary 2,3-Difluoro-5-nitrobenzamide (CAS 1806388-74-8) has emerged as a critical pharmacophore scaffold in the development of next-generation meta-diamide insecticides (GABA-gated chloride channel alloste...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2,3-Difluoro-5-nitrobenzamide (CAS 1806388-74-8) has emerged as a critical pharmacophore scaffold in the development of next-generation meta-diamide insecticides (GABA-gated chloride channel allosteric modulators) and benzimidazole anthelmintics .[1][2] Its unique substitution pattern—featuring two vicinal fluorine atoms and a reactive nitro group—provides a strategic entry point for synthesizing lipophilic, metabolically stable crop protection agents.
This application note details the high-fidelity processing of 2,3-Difluoro-5-nitrobenzamide, focusing on chemoselective reduction and orthogonal coupling protocols necessary to construct complex diamide architectures similar to Broflanilide and Cyproflanilide , while managing the safety profile of nitro-aromatic intermediates.
Chemical Profile & Structural Utility[3][4]
Property
Specification
Chemical Name
2,3-Difluoro-5-nitrobenzamide
CAS Number
1806388-74-8
Molecular Formula
C₇H₄F₂N₂O₃
Molecular Weight
202.12 g/mol
Appearance
Pale yellow to white crystalline solid
Key Functionality
Nitro Group (C5): Precursor to aniline for amide coupling.Primary Amide (C1): Electrophilic site or precursor to nitrile/heterocycle.Vicinal Difluoro (C2, C3): Enhances lipophilicity and metabolic blockade.[1][3][4]
Strategic Value in Agrochemical Design
The 2,3-difluoro motif acts as a bioisostere to the classic 2-fluoro or 2,6-difluoro patterns found in benzoylureas.[1] In meta-diamide insecticides, maintaining specific steric and electronic properties at the central ring is crucial for binding to the GABA receptor. The C5-nitro group serves as a "masked" amine, allowing researchers to perform harsh upstream modifications (e.g., halogenations) before revealing the sensitive aniline for the final coupling step.
Synthetic Workflows
The utilization of 2,3-Difluoro-5-nitrobenzamide typically follows two divergent pathways depending on the target class:
The Diamide Pathway: Reduction to aniline followed by coupling with perfluorinated acid chlorides.
The Heterocycle Pathway: Dehydration to benzonitrile, followed by cyclization (e.g., to benzimidazoles).
Pathway Visualization (Graphviz)[1]
Figure 1: Divergent synthetic pathways for 2,3-Difluoro-5-nitrobenzamide in agrochemical synthesis.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to 5-Amino-2,3-difluorobenzamide
Objective: Reduce the nitro group to an aniline without defluorination or hydrolysis of the primary amide.[1]
Challenge: Catalytic hydrogenation (H₂/Pd) carries a risk of hydrodefluorination (loss of F atoms) on the electron-deficient ring.[1] Iron-mediated reduction is preferred for selectivity.[1]
Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethanol (80 mL) and Water (20 mL).
Activation: Add NH₄Cl and Iron powder. Heat the suspension to 60°C for 15 minutes to activate the iron surface.
Addition: Add 2,3-Difluoro-5-nitrobenzamide portion-wise over 10 minutes. Caution: Exothermic reaction.[1]
Reflux: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.
Workup:
Cool the mixture to room temperature.
Filter through a Celite pad to remove iron oxides. Wash the pad with warm Ethyl Acetate (100 mL).
Concentrate the filtrate under reduced pressure to remove ethanol.
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Toluene/Heptane if necessary.
Yield Expectations: 85–92%.
Identity Check: ¹H NMR (DMSO-d₆) should show a broad singlet (NH₂) around 5.5 ppm and amide protons.[1]
Objective: Couple the newly formed aniline with a fluoroalkyl acid chloride (e.g., 2-(perfluoropropan-2-yl)benzoyl chloride) to form the bioactive diamide core.[1]
Materials:
5-Amino-2,3-difluorobenzamide (Intermediate from Protocol A) (1.0 eq)[1]
Dissolution: Dissolve 5-Amino-2,3-difluorobenzamide in anhydrous THF (10 vol) under Nitrogen atmosphere. Cool to 0°C.
Base Addition: Add Pyridine dropwise.
Coupling: Add the Acid Chloride dropwise over 20 minutes, maintaining internal temperature <5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.
Mechanism:[1] The aniline nitrogen is more nucleophilic than the primary amide nitrogen, ensuring regioselectivity.
Quench: Quench with saturated NaHCO₃ solution.
Isolation: Extract with EtOAc. Wash with 1N HCl (to remove pyridine), then Brine.
Crystallization: The product often precipitates upon concentration or addition of an anti-solvent (e.g., Hexane).
Process Safety & Optimization
Thermal Hazards of Nitrobenzamides
Nitro-substituted aromatics are potentially energetic.[1]
DSC Analysis: Before scaling up (>100g), perform Differential Scanning Calorimetry (DSC). Expect an exotherm onset >250°C for the nitrobenzamide, but lower for process streams containing iron residues.
Control Measure: Ensure temperature control during the Iron reduction; the reaction is pseudo-adiabatic on a large scale if not controlled.
Regioselectivity Control
In Protocol B, the primary amide (CONH₂) can theoretically compete with the aniline (NH₂) for the acid chloride, leading to imides.
Solution: Use non-nucleophilic bases (like DIPEA) or strictly control stoichiometry (1.05 eq of Acid Chloride).
Validation: Use LC-MS to detect "Over-acylation" (M + R-CO mass shift).[1] If observed, mild basic hydrolysis (LiOH, THF/Water, 0°C, 15 min) often cleaves the unstable imide back to the desired amide while leaving the stable anilide bond intact.
References
Synthesis of Meta-Diamide Insecticides (Broflanilide analogs)
Patent: Mitsui Chemicals Agro, Inc.[5] "Insecticidal Carboxamide Derivatives." WO2010018714. (Describes the general synthesis of 3-benzamido-benzamides).
Source:
Journal: "Selective reduction of nitro compounds to amines." Chemical Reviews, 2018. (General methodology for preserving F-atoms).
Compound Data & CAS Verification
Source: BLD Pharm & ChemicalBook entries for CAS 1806388-74-8.[1][4]
Patent: "Process for the preparation of benzimidazole derivatives."[6] US Patent 8,183,385. (Cites the use of POCl3 to dehydrate similar nitrobenzamides).
Application Note: Protecting Group Strategies for 2,3-Difluoro-5-nitrobenzamide
This Application Note is designed for researchers working with 2,3-Difluoro-5-nitrobenzamide , a highly reactive, electron-deficient scaffold often used in the synthesis of kinase inhibitors, antibacterials, and PROTAC l...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers working with 2,3-Difluoro-5-nitrobenzamide , a highly reactive, electron-deficient scaffold often used in the synthesis of kinase inhibitors, antibacterials, and PROTAC linkers.[1]
Part 1: Strategic Analysis & The "Electronic Trap"[1]
The Challenge: The Activated Ring
The target molecule, 2,3-Difluoro-5-nitrobenzamide , presents a unique synthetic challenge compared to standard benzamides.[1] The synergistic electron-withdrawing effects of the nitro group (
) and the two fluorine atoms create a highly electrophilic aromatic ring.[2]
The Trap (SnAr Susceptibility): The C-2 and C-3 positions are activated for Nucleophilic Aromatic Substitution (SnAr).[2] The C-2 fluorine, being ortho to both the carbonyl and the nitro group, is extremely labile.[1]
The Consequence: Standard amide protection protocols utilizing strong bases (e.g., NaH, LiHMDS) or nucleophilic catalysts (high-loading DMAP) often result in:
Ring Substitution: Displacement of the C-2 fluorine by the base or the protecting group reagent.
Hydrolysis: Rapid attack by trace water under basic conditions.[2]
The Solution: pKa-Driven Chemoselectivity
Because the benzamide nitrogen is attached to an electron-poor ring, its acidity is significantly higher (pKa
13–15) than a standard benzamide (pKa 17–19).[2] We can exploit this by using mild, non-nucleophilic bases that are sufficient to deprotonate the amide but too weak to trigger SnAr at the fluorine centers.[1][2]
Part 2: Recommended Protocols
Strategy A: N-Boc Protection (The "Gold Standard")
Mechanism: Acylation via tert-butyl dicarbonate (
).[2]
Advantages: Orthogonal to hydrogenation; modifies solubility; prevents N-alkylation.[2]
Risk: High concentrations of DMAP can attack the C-2 fluorine.
Protocol 1: DMAP-Catalyzed N-Boc Protection (Optimized for Electron-Deficient Arenes)
DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv ONLY )[2]
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[2]
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with
.
Dissolution: Dissolve the benzamide in anhydrous DCM (0.1 M concentration).
Base Addition: Add
dropwise at .[2] Stir for 10 minutes. Note: The solution may turn slight yellow due to amide deprotonation.
Catalyst Addition: Add catalytic DMAP (5-10 mol%).[2] Crucial: Do not exceed 10 mol% to prevent SnAr side reactions.[2]
Reagent Addition: Add
(dissolved in minimal DCM) dropwise over 15 minutes at .
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).[2]
Checkpoint: If reaction stalls at mono-Boc, add additional 0.5 equiv
, but do not add more DMAP.
Workup: Quench with saturated
(mildly acidic) to neutralize DMAP. Extract with DCM ().[2] Wash organics with Brine.[2] Dry over .[2]
Purification: Flash chromatography on silica gel. Note: N-Boc species are often less polar than the starting amide.[1]
Strategy B: N-Trityl Protection (The "Steric Shield")
Mechanism: Alkylation with Trityl Chloride (
).[2]
Advantages: Extreme steric bulk prevents attack at the amide; removed with very mild acid (1% TFA) leaving the ring and nitro group untouched.[2]
Risk: Steric hindrance makes installation slow.[2]
Protocol 2: Tritylation under Mild Basic Conditions
Strictly anhydrous conditions.[2] Use molecular sieves in solvent.[2]
Visualization: Decision Logic for Protection Strategy[2]
Caption: Decision tree for selecting the optimal protecting group based on downstream chemistry requirements.
Part 4: References
Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience.[1][2] (Standard reference for Boc/Trityl conditions).
Knochel, P., et al. (2010).[1][2] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link[2]
Sandler, S. R., & Karo, W. (1983).[1][2] Organic Functional Group Preparations. Academic Press.[2] (Protocols for amide modifications).
Neustadt, B. R., et al. (1998).[2] "Nucleophilic Aromatic Substitution of 2,3,4,5-Tetrafluorobenzoic Acid Derivatives." Journal of Medicinal Chemistry, 41(11).[2] Link (Demonstrates SnAr reactivity patterns in poly-fluoro benzoates).[2]
Organic Chemistry Portal. "Protecting Groups: Amides." Link (Verified general stability data).[2]
Application Note: Catalytic Strategies for the Diversification of 2,3-Difluoro-5-nitrobenzamide
This Application Note is designed to provide a rigorous, mechanism-based guide for the catalytic functionalization of 2,3-Difluoro-5-nitrobenzamide . This scaffold is a critical intermediate in the synthesis of MEK inhib...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, mechanism-based guide for the catalytic functionalization of 2,3-Difluoro-5-nitrobenzamide . This scaffold is a critical intermediate in the synthesis of MEK inhibitors and other poly-functionalized bioactive agents.[1]
The guide prioritizes regioselectivity and chemoselectivity , addressing the specific electronic challenges posed by the 2,3-difluoro-5-nitro substitution pattern.
and Chemoselective Reduction Protocols
Executive Summary & Reactivity Landscape[1]
The functionalization of 2,3-Difluoro-5-nitrobenzamide (1) presents a unique challenge in regiocontrol. Unlike simple difluorobenzenes, the presence of two distinct electron-withdrawing groups (EWGs)—the strong nitro group at C5 and the moderate amide group at C1—creates a defined electronic bias.
Electronic Activation Map
To design effective catalytic systems, one must first map the electrophilic potential of the carbon centers attached to the leaving groups (fluorine atoms).
C-2 Position: Located para to the Nitro group (C5) and ortho to the Amide (C1).[1] Both EWGs exert a cooperative activating effect via resonance (Nitro) and induction (Amide).[1] This position is highly electron-deficient.[1]
C-3 Position: Located meta to the Nitro group and meta to the Amide.[1] This position lacks resonance activation from either group and is significantly less electrophilic.[1]
Conclusion: Nucleophilic Aromatic Substitution (
) will occur exclusively at C-2 , displacing the fluorine atom to yield 2-substituted-3-fluoro-5-nitrobenzamide derivatives.[1] The C-3 fluorine is essentially inert to standard conditions but remains available for metal-catalyzed activation (e.g., C-F activation) in subsequent steps.[1]
Decision Pathway (DOT Diagram)
Figure 1: Strategic decision tree for the functionalization of 2,3-difluoro-5-nitrobenzamide based on electronic activation.
Module A: Phase-Transfer Catalyzed Regioselective
While
reactions are often performed with stoichiometric base, the use of Phase Transfer Catalysis (PTC) is superior for this substrate. PTC allows the use of inorganic bases (like ) in biphasic systems, minimizing the hydrolysis of the sensitive amide group and suppressing side reactions at the C-3 fluorine.
Catalytic System Rationale
Catalyst:Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .[1]
Mechanism:[1][2][3][4] Solubilizes the inorganic base/nucleophile into the organic phase, creating a "naked," highly reactive anion.
Benefit: 2-MeTHF is a greener alternative to DCM and separates easily from the aqueous waste stream.[1]
Experimental Protocol
Objective: Synthesis of 2-(alkylamino)-3-fluoro-5-nitrobenzamide.
Charge: To a reaction vessel equipped with a mechanical stirrer, add 2,3-difluoro-5-nitrobenzamide (1.0 equiv) and 2-MeTHF (10 volumes).
Catalyst Addition: Add TBAB (0.05 equiv, 5 mol%).
Base/Nucleophile: Add the amine nucleophile (1.1 equiv). If the nucleophile is a salt (e.g., phenol), add Potassium Carbonate (
, 2.0 equiv) dissolved in minimum water (3 volumes).
Reaction: Heat the biphasic mixture to 45–50 °C .
Note: Monitor by HPLC.[1] The reaction is typically complete within 4–6 hours.[1] The high reactivity of the C-2 position allows mild temperatures, preserving the amide.
Reducing the nitro group at C5 to an aniline is a key step for coupling reactions (e.g., amide coupling to form the Binimetinib side chain). The challenge is hydrodefluorination (HDF).[1] Standard Pd/C catalysts often cleave C-F bonds, especially those activated by the aromatic system.
Catalytic System Selection
To prevent C-F cleavage, we utilize a poisoned Platinum or Iron-doped system.[1]
Recommended Catalyst:5% Pt/C (sulfided) or Pt-V/C (Vanadium-doped).[1]
Mechanism:[1][2][3][4] Platinum is less oxophilic than Palladium, reducing the affinity for the fluorine atom. Sulfiding poisons the high-energy sites responsible for hydrogenolysis of the C-F bond.[1]
Experimental Protocol
Objective: Synthesis of 2,3-difluoro-5-aminobenzamide (or the 2-amino-3-fluoro derivative if following Module A).
Preparation: In a hydrogenation autoclave, dissolve the nitro substrate (1.0 equiv) in Methanol or Isopropyl Acetate (10 volumes).
Alternative: If using Pd/C, add 0.5 equiv of Diphenylsulfide to poison the catalyst in situ, though Pt/C is cleaner.
Hydrogenation: Purge with Nitrogen (3x), then Hydrogen (3x).[1] Pressurize to 3–5 bar (45–75 psi) .
Temperature: Stir at 20–25 °C .
Critical Control: Do not exceed 30 °C. Higher temperatures increase the risk of defluorination.[1]
Monitoring: Monitor hydrogen uptake. Reaction is typically fast (1–2 hours).[1] Check HPLC for the "des-fluoro" impurity (M-19).[1]
Filtration: Filter the catalyst over a Celite pad under an inert atmosphere (wet catalyst is pyrophoric).
Isolation: Concentrate the filtrate to obtain the aniline product.
Advanced Mechanistic Workflow
The following diagram illustrates the integrated workflow for diversifying the scaffold, highlighting the critical control points (CCPs) where catalytic choices determine the product outcome.
Figure 2: Integrated workflow for the catalytic diversification of 2,3-difluoro-5-nitrobenzamide.
References
Regioselectivity in Polyfluoronitrobenzenes
Mechanism:[1][2][3][4] The "Para-to-Nitro" rule dominates in 2,3-difluoro-5-nitro systems.[1]
Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for 2,3-difluoro-5-nitrobenzamide (potential skin sensitizer) and handle pressurized hydrogen with appropriate safety barriers.[1]
)
Primary Failure Mode: Substrate Deactivation via Amide Deprotonation.
The most common reason for failure with this specific substrate is over-basicity . While the 5-nitro group strongly activates the ring, the primary amide (-CONH
) possesses an acidic proton (). If a strong base (e.g., NaH, -BuOK) or even a moderate base in high concentration is used, the amide is deprotonated. The resulting anion is electron-donating, which electronically "poisons" the ring against nucleophilic attack, stalling the reaction regardless of temperature.
Part 1: Diagnostic Workflow
Use this flowchart to identify the root cause of your failure.
Figure 1: Diagnostic logic tree for identifying failure modes in benzamide
reactions.
Part 2: Mechanistic Analysis & Regioselectivity
Q: Which fluorine atom is being displaced?A: The Fluorine at C2.
In
, the nucleophile attacks the position most activated by electron-withdrawing groups (EWGs) located ortho or para to the leaving group.[1]
C2-Fluorine: Located ortho to the Amide (Moderate EWG) and para to the Nitro group (Strong EWG). This position is highly activated.
C3-Fluorine: Located meta to both the Amide and the Nitro group. This position is electronically "dead" to nucleophilic attack.
Reaction Scheme:
Figure 2: The C2 position is exclusively favored due to para-nitro activation.
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I see no reaction, even after refluxing."
Diagnosis: You likely used a base that is too strong (e.g., Sodium Hydride, Potassium tert-butoxide, or even excess hydroxide).
Mechanism: The base deprotonates the amide nitrogen (
). The negative charge on the nitrogen donates electron density into the aromatic ring via resonance. This turns the ring from an electrophile (electron-poor) into an electron-rich species, repelling the incoming nucleophile.
Corrective Action:
Switch Bases: Use a non-nucleophilic organic base like DIPEA (Hünig's Base) or Triethylamine . Inorganic bases like K
CO are acceptable if the solvent is dry.
Stoichiometry: If using a liquid amine nucleophile, use 2.5 equivalents of the amine (1 eq as nucleophile, 1.5 eq as acid scavenger) and omit the external base entirely.
Issue 2: "The product mass is correct, but it's a carboxylic acid."
Diagnosis: Hydrolysis of the amide.
Mechanism: Under basic conditions at high temperatures, water attacks the amide carbonyl. This is accelerated if the solvent (DMF/DMSO) is "wet" or if alkali metal hydroxides (NaOH/KOH) are used.
Corrective Action:
Dry Solvents: Use anhydrous DMF or Acetonitrile.
Lower Temperature: The C2-fluorine is highly activated. This reaction often proceeds at Room Temperature or mild heat (40-50°C). Avoid reflux (100°C+) unless absolutely necessary.
Issue 3: "The reaction turns black/tarry."
Diagnosis: Decomposition of the Meisenheimer Complex or polymerization.
Mechanism: Nitro-aromatics are prone to electron transfer reactions or polymerization if diamines are used.
Corrective Action:
Exclude Light: Run the reaction in the dark (wrap flask in foil) as nitro compounds can be photosensitive.
Inert Atmosphere: Always run under Nitrogen or Argon to prevent oxidation of the resulting amine or intermediate complexes.
Part 4: Optimized Experimental Protocol
Objective: Selective substitution at C2 without amide hydrolysis.
Parameter
Recommendation
Rationale
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the polar transition state. MeCN is easier to remove than DMF.
Base
DIPEA (2.0 eq) or KCO (1.5 eq)
Sufficient to neutralize HF byproduct but too weak to deprotonate the amide.
Temperature
0°C to RT (Initial), then 50°C (if slow)
C2 is highly activated; high heat promotes side reactions.
Concentration
0.2 M to 0.5 M
High concentration favors bimolecular substitution over solvent interactions.
Step-by-Step Procedure:
Setup: Flame-dry a round-bottom flask and purge with
.
Dissolution: Dissolve 2,3-difluoro-5-nitrobenzamide (1.0 eq) in anhydrous Acetonitrile (0.2 M).
Addition: Add DIPEA (2.0 eq) followed by the Amine Nucleophile (1.1 eq) dropwise at 0°C.
Note: If the nucleophile is a salt (e.g., amine hydrochloride), add extra base to free the amine.
Reaction: Allow to warm to Room Temperature. Monitor by TLC/LCMS after 1 hour.
Checkpoint: If no reaction after 4 hours at RT, heat to 50°C.
Workup:
Pour reaction mixture into Ice Water (10x volume).
Adjust pH to ~4-5 with 1M HCl (carefully, do not hydrolyze the amide).
The product usually precipitates as a yellow/orange solid. Filter and wash with water.[2]
References
Vertex AI Search . (2025).[3] Search Results for SNAr Regioselectivity and Protocols. Retrieved from 4
Patent WO2020212832A1 . (2020). Process of preparation of benzimidazole compounds. Retrieved from 5
Patent US5478963A . (1995). 2,3-difluoro-6-nitrobenzonitrile and process for their preparation. Retrieved from 6
ResearchGate . (2025). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Retrieved from 7[3]
Technical Support Center: Regioselectivity in 2,3-Difluoro-5-nitrobenzamide Reactions
The following technical guide addresses the regioselectivity challenges associated with 2,3-Difluoro-5-nitrobenzamide , specifically focusing on Nucleophilic Aromatic Substitution (SNAr). Topic: Managing Regioselectivity...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the regioselectivity challenges associated with 2,3-Difluoro-5-nitrobenzamide , specifically focusing on Nucleophilic Aromatic Substitution (SNAr).
Topic: Managing Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,3-Difluoro-5-nitrobenzamide.
Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Version: 1.0 (Current as of 2026).
Executive Technical Summary
The Core Challenge:
In the SNAr reaction of 2,3-difluoro-5-nitrobenzamide, the researcher faces a competition between two electrophilic sites: C2 (ortho to the amide) and C3 (meta to the amide).
The Scientific Reality:
Contrary to intuitive steric arguments, the reaction is electronically driven to occur almost exclusively at the C2 position .
C2 Position: Activated by the Para-Nitro effect (strong resonance withdrawal) and the Ortho-Amide effect (inductive/field withdrawal).
C3 Position: Located Meta to the nitro group. It lacks the resonance stabilization required to form a stable Meisenheimer complex, rendering it significantly less reactive under standard SNAr conditions.
Key Directive:
Troubleshooting typically involves optimizing the rate of C2-displacement and preventing amide hydrolysis, rather than preventing C3-displacement (which is kinetically disfavored).
Troubleshooting & Optimization Guide
Module 1: Controlling Regioselectivity (The C2 vs. C3 Decision)
Q: I am observing a single major product. Is it the C2 or C3 substitution?A: It is almost certainly the C2-substituted product (e.g., 2-amino-3-fluoro-5-nitrobenzamide).[1]
Reasoning: The nitro group at C5 is the dominant activating group. SNAr rates are governed by the stability of the intermediate Meisenheimer complex. Attack at C2 places the negative charge on the carbon bearing the nitro group (para-resonance), which is highly stabilizing. Attack at C3 places the charge meta to the nitro group, offering no resonance stabilization.
Verification: Check the 1H NMR coupling constants. The remaining fluorine at C3 will show a characteristic ortho-coupling (~8-10 Hz) to the proton at C4, and a para-coupling to the proton at C6.[1]
Q: Can I force the reaction to occur at the C3 position?A: Not via direct SNAr on this substrate.
Explanation: The energy barrier for C3 attack is too high relative to C2. Forcing conditions (high heat, super-bases) will likely lead to decomposition (amide hydrolysis, oligomerization) before significant C3 substitution occurs.
Solution: If you require the C3-substituted isomer, you must redesign the synthesis. Start with a scaffold where the nitro group is ortho or para to the C3 position (e.g., 2,3-difluoro-4-nitrobenzamide) or use a completely different synthetic route (e.g., transition-metal catalyzed coupling which follows oxidative addition rules rather than SNAr electronics).
Q: I see a minor impurity (~5-10%). Is this the C3 regioisomer?A: It is unlikely. The impurity is more likely hydrolyzed amide (2,3-difluoro-5-nitrobenzoic acid) or a bis-substitution product (if the nucleophile is small and conditions are harsh), though the latter is rare due to the deactivation of the ring after the first substitution.
Diagnostic: Check the mass spectrum.
Same Mass: Likely the regioisomer (rare).
Mass +1: Hydrolyzed acid (common in aqueous bases).
Q: Which solvent system maximizes C2 selectivity and yield?A: Polar aprotic solvents are standard, but choice depends on the nucleophile.
Recommendation: Use Acetonitrile (MeCN) or THF for mild nucleophiles. Use DMF or DMSO only if solubility is an issue, as these can accelerate amide hydrolysis during workup.
The "Ortho-Effect": If using an amine nucleophile, non-polar solvents (like Toluene) can sometimes enhance reaction rates via intramolecular hydrogen bonding between the amide oxygen and the incoming amine proton, directing the amine specifically to the C2 position.
Q: How do I prevent amide hydrolysis during the reaction?A: The amide group is sensitive to strong bases (e.g., NaOH, KOH) especially at elevated temperatures.
Protocol Adjustment: Use non-nucleophilic organic bases like DIPEA (Hünig's base) or Triethylamine . Inorganic bases like K2CO3 are acceptable if used in anhydrous solvents (MeCN/DMF). Avoid aqueous conditions.
Comparative Data: Reactivity Profiles
The following table summarizes the electronic activation of the two fluorine positions relative to the Nitro group (the primary activator).
Position
Relationship to 5-NO₂
Relationship to 1-CONH₂
SₙAr Activation Level
Predicted Outcome
C2-Fluoro
Para (Strong Activation)
Ortho (Moderate Activation)
High
Primary Reaction Site
C3-Fluoro
Meta (No Resonance)
Meta (Weak Inductive)
Low/Inert
Unreactive
C4-Proton
Ortho (Strong Activation)
Para (Moderate Activation)
Moderate
No Leaving Group (VNS only*)
*VNS = Vicarious Nucleophilic Substitution (requires specific carbanions, not standard amines).
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic decision tree for the reaction of a generic amine (R-NH₂) with 2,3-difluoro-5-nitrobenzamide.
Caption: Kinetic pathway showing the preferential formation of the C2-substituted product due to Para-Nitro resonance stabilization.
Validated Experimental Protocol
Objective: Selective synthesis of 2-(morpholin-4-yl)-3-fluoro-5-nitrobenzamide (Model Reaction).
Setup: Charge a reaction vessel with 2,3-difluoro-5-nitrobenzamide and anhydrous acetonitrile under a nitrogen atmosphere.
Addition: Add DIPEA followed by the dropwise addition of Morpholine at 0°C. Note: Exotherm control is critical to prevent bis-substitution or hydrolysis.
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4-6 hours.
Checkpoint: Monitor by HPLC/TLC. The starting material (Rf ~0.5 in 50% EtOAc/Hex) should disappear; a new more polar spot (product) will appear.
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (to remove DIPEA salts).
Isolation: Filter the resulting precipitate. Wash with cold water and hexanes. Dry in a vacuum oven at 45°C.
US Patent 8,183,385. Process for preparing benzimidazole compounds. (Demonstrates the reactivity of 2,3,4-trifluoro-5-nitrobenzoic acid derivatives, confirming ortho/para-nitro activation rules).
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. (Foundational text on the "Element Effect" and Nitro-activation in SNAr).
Benchchem Compound Database. 4-Amino-2,3-difluoro-5-nitrobenzamide.[1][4] (Confirms the existence and stability of the C2-substituted product).
Technical Support Center: Stability & Degradation of 2,3-Difluoro-5-nitrobenzamide
Executive Summary This guide addresses the stability profile of 2,3-Difluoro-5-nitrobenzamide (DFNB). Due to the synergistic electron-withdrawing effects of the nitro group ( ) and the fluorine atoms, this molecule exhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the stability profile of 2,3-Difluoro-5-nitrobenzamide (DFNB). Due to the synergistic electron-withdrawing effects of the nitro group (
) and the fluorine atoms, this molecule exhibits high reactivity distinct from simple benzamides.
Key Stability Risks:
Rapid Amide Hydrolysis: Conversion to the corresponding benzoic acid in both acidic and basic media.
): Displacement of the 2-fluoro substituent by nucleophilic solvents (water, methanol, amines), often misidentified as simple hydrolysis.
Photolytic Instability: Nitro-group mediated radical degradation leading to discoloration.
Module 1: The "Phantom" Impurity (
Pathway)
User Issue: "I see a degradation product eluting after the main peak, but its mass doesn't match the benzoic acid derivative. It appears in basic buffers or methanolic solutions."
Technical Insight: The C2-Fluorine Vulnerability
Unlike standard benzamides, DFNB contains a "hotspot" at the C2 position. The 5-nitro group (strongly electron-withdrawing) activates the ring towards Nucleophilic Aromatic Substitution (
).
The Mechanism: The C2-fluorine is para to the nitro group and ortho to the amide carbonyl. This specific geometry allows the Meisenheimer complex intermediate to be perfectly stabilized by resonance into the nitro group.
The Consequence: In the presence of nucleophiles (like
in base or in methanol), the C2-fluorine is displaced before or concurrently with amide hydrolysis.
Diagnostic Table: Identifying
Impurities
Solvent / Condition
Nucleophile
Resulting Impurity Structure
Mass Shift (vs Parent)
Water / NaOH
Hydroxide ()
2-Hydroxy-3-fluoro-5-nitrobenzamide
(F OH)
Methanol / Base
Methoxide ()
2-Methoxy-3-fluoro-5-nitrobenzamide
(F OMe)
Primary Amines
Amine ()
2-Amino-3-fluoro-5-nitrobenzamide derivative
Depends on amine
Troubleshooting Steps
Check Your Diluent: If you are dissolving the sample in Methanol for HPLC, switch to Acetonitrile . Methanol can act as a nucleophile even at neutral pH upon long standing.
pH Limits: Avoid pH > 8.0. The
reaction rate increases exponentially with pH.
Differentiation: Use LC-MS. If the mass shift is
(in MeOH) or (in water), it is Fluorine displacement, not amide hydrolysis.
Module 2: Hydrolytic Degradation (Amide Bond Cleavage)
User Issue: "My sample potency is dropping, and a polar impurity is increasing at RRT ~0.8. The mass corresponds to the parent +1 Da."
Technical Insight: Acid/Base Hydrolysis
The amide bond (
) is susceptible to hydrolysis, yielding 2,3-difluoro-5-nitrobenzoic acid.
Acidic Conditions: The carbonyl oxygen is protonated, making the carbon susceptible to water attack.[1]
Basic Conditions: Hydroxide directly attacks the carbonyl. Note: In DFNB, the electron-deficient ring makes the carbonyl more electrophilic than in unsubstituted benzamide, accelerating this rate.
Visualizing the Pathways
Figure 1: Primary decomposition pathways. Note that basic conditions can trigger both pathways simultaneously.[2]
Troubleshooting Steps
Buffer Selection: Switch to phosphate or acetate buffers (pH 3.0 - 6.0). Avoid carbonate or borate buffers (high pH).
Temperature Control: Keep autosampler temperature at
. Hydrolysis kinetics are temperature-dependent ( roughly doubles for every rise).
Module 3: Photostability (Discoloration)
User Issue: "The solution turned yellow/brown after sitting on the bench, but the HPLC purity is still >99%."
Technical Insight: Nitro-Group Photochemistry
Nitroaromatics are notorious for photolytic instability. UV/Visible light absorption can trigger:
Radical formation: Homolysis of the C-N bond (rare in solution).
Nitro-to-Nitroso reduction: A complex redox cycle that produces highly colored azo/azoxy dimers in trace amounts. These have very high extinction coefficients, causing visible color change even when chemical degradation is below the limit of detection (LOD).
Troubleshooting Steps
Amber Glass: strictly required for all storage.
Light Exclusion: Wrap HPLC lines in foil if run times exceed 12 hours.
Standardized Stress Testing Protocol
To validate your analytical method or understand the stability limits, perform this forced degradation study.
Stress Condition
Procedure
Expected Outcome
Mechanism
Acid Hydrolysis
0.1 N HCl, , 4 hours
Formation of Benzoic Acid derivative.
Amide Hydrolysis
Base Hydrolysis
0.1 N NaOH, RT, 1 hour
Mixture: Benzoic Acid + 2-Hydroxy derivative.
Amide Hydrolysis +
Oxidation
3% , RT, 2 hours
Minimal degradation (Ring is electron-poor).
N/A
Thermal
(Solid State), 7 days
Stable (unless moisture present).
N/A
Photolytic
1.2 million lux hours (ICH Q1B)
Discoloration (Yellowing). Trace impurities.
Radical/Redox
FAQ: Frequently Asked Questions
Q: Why is the 2-Fluoro displaced but not the 3-Fluoro?A: This is due to resonance stabilization. The 2-position is para to the Nitro group and ortho to the Carbonyl. A nucleophilic attack at C2 creates a negative charge that can be delocalized onto the Nitro oxygens. The 3-position is meta to the Nitro group, so it lacks this critical stabilization [1][2].
Q: Can I use Methanol as a co-solvent for synthesis?A: Only under acidic or strictly neutral conditions. In the presence of any base (even weak bases like carbonate), Methanol will attack the C2 position to form the methyl ether (2-methoxy-3-fluoro-5-nitrobenzamide) [3].
Q: What is the best storage condition for the solid reference standard?A: Store at
in amber vials, desiccated. Protect from moisture to prevent hydrolysis and light to prevent discoloration.
References
Nucleophilic Arom
) Mechanism:
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism."[3] Available at: [Link]
Reactivity of Activated Fluorobenzenes
National Institutes of Health (PMC). "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." Available at: [Link]
Amide Hydrolysis Kinetics
Chemistry LibreTexts. "Chemical Properties of Amides: Hydrolysis."[1][4] Available at: [Link]
Forced Degradation Guidelines
Biomedical Journal of Scientific & Technical Research. "Forced Degradation – A Review." Available at: [Link]
Technical Support Center: 2,3-Difluoro-5-nitrobenzamide Impurity Profiling
This guide functions as a Tier 3 Technical Support resource for identifying impurities in 2,3-Difluoro-5-nitrobenzamide using NMR spectroscopy. It is designed for analytical chemists and process development scientists re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a Tier 3 Technical Support resource for identifying impurities in 2,3-Difluoro-5-nitrobenzamide using NMR spectroscopy. It is designed for analytical chemists and process development scientists requiring high-fidelity structural verification.[1]
The structural validation of 2,3-Difluoro-5-nitrobenzamide relies heavily on resolving the complex spin systems introduced by the two vicinal fluorine atoms. Unlike standard aromatics, the
F-F and F-H couplings create non-first-order multiplets that can mask impurities.[1]
Critical Quality Attribute (CQA): The absence of ortho-proton coupling (
Hz). The target molecule possesses only meta-proton relationships, making any large doublet a definitive signature of regioisomeric impurities.[1]
Module 1: Spectral Assignment & Baseline Data
What should the pure compound look like?
Before troubleshooting impurities, you must validate the "Golden Batch" spectrum.[1] The target compound (2,3-difluoro-5-nitrobenzamide) has a specific substitution pattern that dictates its splitting.[1]
The Spin System
Protons: Two aromatic protons (H-4 and H-6) are meta to each other.[1]
Fluorines: Two fluorine atoms (F-2 and F-3) are vicinal to each other.[1]
Expected Chemical Shifts & Multiplicities (DMSO-d
)
Acid Proton: A very broad singlet at 13.0–14.0 ppm (COOH).[1]
Shift Drift: Aromatic protons H-4 and H-6 shift slightly downfield (+0.1–0.2 ppm) due to the increased electron-withdrawing nature of the acid vs. the amide.
Scenario B: The "Regioisomer" Flag (Critical)
Symptom: You observe a doublet with a coupling constant of ~9 Hz in the aromatic region.[1]
Diagnosis:2,3-Difluoro-4-nitrobenzamide or 2,3-Difluoro-6-nitrobenzamide .
Cause: Non-selective nitration during synthesis.[1]
Mechanism: The target (5-nitro) has protons at H-4 and H-6 (meta relationship).[1] The impurities (4-nitro or 6-nitro) result in protons that are ortho to each other.[1]
Result: The complex ddd patterns collapse into simple doublets (H-H coupling only).
Benefit: If you see a doublet with
Hz, it is the target. If you see a doublet with Hz, it is an isomer.[1] This removes all ambiguity.
References & Validation Sources
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for J-coupling constants in aromatic systems).
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Authoritative source on F-F and F-H coupling patterns).
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Verified for chemical shift trends in electron-deficient aromatics).[1]
ChemicalBook Database . (2024).[1] NMR Data for 2-Fluoro-5-nitrobenzoic acid. Link (Used as a proxy for aromatic chemical shift prediction).[1]
PubChem . (2024).[1] 1,3-Difluoro-2-nitrobenzene Data. Link (Precursor spectral data for impurity comparison).
optimizing reaction conditions for 2,3-Difluoro-5-nitrobenzamide (temperature, solvent, base)
Introduction: The "Dual-Activation" Challenge Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, colored impurities (yellow/orange), or regioselectivity iss...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Dual-Activation" Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low yields, colored impurities (yellow/orange), or regioselectivity issues during the synthesis of 2,3-difluoro-5-nitrobenzamide .
This molecule presents a classic process chemistry challenge: Dual-Activation .[1]
The fluorine atom at the C2 position is electronically "super-activated" for Nucleophilic Aromatic Substitution (
).[1] It sits ortho to the carbonyl group (an Electron Withdrawing Group, EWG) and para to the nitro group (a strong EWG).[1]
Consequently, standard amidation conditions often lead to the displacement of the C2-fluorine by your solvent (alcoholysis), your base (hydrolysis), or even your amine source (amination), resulting in difficult-to-separate impurities.[1]
This guide provides the logic to navigate this narrow reactivity window.
Module 1: The Chemistry Engine
The following diagram illustrates the desired pathway versus the critical failure modes (
side reactions).
Figure 1: Reaction landscape showing the competition between carbonyl attack (Amidation) and ring attack (
"trap," you must rigidly control the following three parameters.
Solvent Selection: The Polarity Trap
The Issue: Many researchers default to Methanol or Ethanol for amidation.[1] Do not use alcohols. In the presence of any base, alcohols form alkoxides which rapidly displace the C2-fluorine, forming the ether impurity (Impurity B in Fig 1).[1]
Recommendation: Use inert, non-nucleophilic solvents.[1]
Solvent Class
Suitability
Technical Notes
Dichloromethane (DCM)
High
Excellent solubility for acid chloride; non-nucleophilic.[1] Allows low-temp control.[1][4]
THF (Anhydrous)
Medium
Good solubility, but ensure it is peroxide-free.[1] Commercial THF often contains stabilizers that are benign.[1]
Alcohols (MeOH/EtOH)
CRITICAL FAIL
Will form methyl/ethyl ethers via .[1] Avoid completely.
Water (Biphasic)
High
Used in Schotten-Baumann conditions (DCM/Water).[1] Water absorbs the heat of reaction.[1]
Temperature: Kinetic vs. Thermodynamic Control
The Mechanism: Amidation of an acid chloride is extremely fast (Kinetic).
displacement of fluorine is slower but accelerates rapidly with heat (Thermodynamic).
The Protocol:
Addition Phase: Must be performed at -10°C to 0°C .
Reaction Phase: Maintain at 0°C . Do not reflux.[1]
Risk: Every 10°C increase doubles the rate of the side reaction (defluorination).[1]
Base Selection: Scavenging without Substitution[1]
The Challenge: You need a base to scavenge the HCl generated.[1] However, strong bases (NaOH, unbuffered Ammonia) increase the pH, making the amine species more nucleophilic toward the aromatic ring.[1]
Optimization:
Preferred: Aqueous Ammonium Hydroxide (28-30%) added to a DCM solution of the acid chloride.[1] The biphasic nature limits the "effective concentration" of the nucleophile around the aromatic ring.[1]
Alternative: Ammonia gas bubbled into cold Toluene or DCM.[1]
Module 3: Troubleshooting Guide (FAQs)
Q1: My product has a persistent bright yellow color. Recrystallization isn't working.
Diagnosis: You have likely formed 2-amino-3-fluoro-5-nitrobenzamide .[1] This occurs if you used a large excess of ammonia or allowed the temperature to rise above 10°C. The amino-nitro chromophore is intensely colored.[1]
Solution: This impurity is chemically very similar to your product.[1] Standard recrystallization is difficult.[1] You may need to perform a column chromatography purification (DCM/MeOH gradient) or restart the reaction with stricter temperature controls (keep < 0°C).
Q2: I see a new spot on TLC that moves slightly faster than the product.
Diagnosis: Did you use Methanol or Ethanol? If yes, this is the 2-alkoxy derivative.[1]
Fix: Switch solvent to DCM or Toluene. There is no workup to remove this impurity easily; the synthesis must be repeated in an inert solvent.[1]
Q3: The yield is low (<50%), and I recovered starting material (Acid).
Diagnosis: Hydrolysis of the Acid Chloride.[1] If your solvent was "wet" or if the ammonia addition was too slow allowing ambient moisture to react.[1]
Fix: Ensure the Acid Chloride is freshly prepared or distilled. Dry your DCM over
before use.[1] Increase the mixing rate (stirring speed) during the biphasic reaction to ensure the ammonia reacts before water does.
Q4: Can I use coupling agents (EDC/HOBt) instead of Acid Chloride?
preventing the formation of dimeric impurities in 2,3-Difluoro-5-nitrobenzamide reactions
Technical Support Center: 2,3-Difluoro-5-nitrobenzamide Reactions A Guide to Preventing Dimeric Impurity Formation Welcome to the technical support center for 2,3-Difluoro-5-nitrobenzamide. This guide is designed for res...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2,3-Difluoro-5-nitrobenzamide Reactions
A Guide to Preventing Dimeric Impurity Formation
Welcome to the technical support center for 2,3-Difluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common dimeric impurities during nucleophilic aromatic substitution (SNAr) reactions. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired product.
The Challenge: Understanding Dimer Formation
2,3-Difluoro-5-nitrobenzamide is a highly valuable building block in medicinal chemistry. Its aromatic ring is activated for nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group.[1][2] This activation, however, also makes the molecule susceptible to self-reaction, leading to the formation of dimeric impurities.
The primary mechanism for this side reaction is an intermolecular SNAr reaction. Under basic conditions, the amide (-CONH₂) group of one molecule can be deprotonated, turning it into a potent nucleophile. This nucleophilic amide can then attack the electron-deficient aromatic ring of a second molecule, displacing one of the fluorine atoms (typically at the C2 position, which is ortho to the activating nitro group) to form a stable, high-molecular-weight dimer.[3] The presence of such impurities complicates purification and reduces the overall yield of the target molecule.
Technical Support Center: Work-up Procedures for Reactions Containing 2,3-Difluoro-5-nitrobenzamide
Welcome to the technical support center for handling reactions involving 2,3-Difluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling reactions involving 2,3-Difluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide field-proven insights and troubleshooting strategies to ensure the successful isolation and purification of your target compounds. Our approach is grounded in the fundamental principles of organic chemistry, tailored to the specific challenges presented by this highly functionalized aromatic molecule.
Core Principles for Work-up Design
Working with a molecule as reactive as 2,3-Difluoro-5-nitrobenzamide, which possesses an amide, a nitro group, and two activating fluorine atoms on an aromatic ring, requires a carefully considered work-up strategy. The presence of these functional groups dictates the compound's solubility, stability, and potential side reactions. The electron-withdrawing nature of the nitro group and fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key consideration during work-up, especially under basic conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the work-up of reactions involving 2,3-Difluoro-5-nitrobenzamide.
Question 1: My product has poor solubility in common extraction solvents, leading to low recovery. What can I do?
Initial Assessment: First, confirm that the low recovery is indeed due to solubility and not incomplete reaction or product degradation. Analyze a sample of the crude reaction mixture by TLC or LC-MS.
Solvent System Optimization:
For Extraction: Instead of dichloromethane or ethyl acetate alone, try a more polar solvent system. A mixture of ethyl acetate and tetrahydrofuran (THF) or even small amounts of methanol in the extraction solvent can significantly improve the recovery of polar products. However, be mindful that increasing the polarity of the organic phase will also increase the co-extraction of polar impurities.
For Precipitation/Crystallization: If your product is a solid, precipitation by pouring the reaction mixture into a large volume of a non-polar solvent (like hexanes or heptane) or an ice-water mixture can be effective.[2] The key is to choose an anti-solvent in which your product is insoluble but your impurities have some solubility.
Question 2: I am observing the formation of a new, more polar spot on my TLC plate after a basic wash (e.g., with sodium bicarbonate or sodium hydroxide). What is happening?
Answer: The formation of a more polar byproduct after a basic wash strongly suggests a reaction is occurring during the work-up. Given the structure of 2,3-Difluoro-5-nitrobenzamide, the most likely culprit is nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms by hydroxide. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.
Mechanism Insight: The fluorine atom at the 2-position is ortho to the nitro group, making it particularly susceptible to substitution. The resulting hydroxy-substituted product will be significantly more polar.
Mitigation Strategies:
Use a Milder Base: If the purpose of the basic wash is to neutralize acid catalysts, switch to a weaker base like saturated sodium bicarbonate solution and minimize the contact time.[1]
Avoid Strong Bases: Avoid using strong bases like sodium hydroxide or potassium hydroxide if possible.
Temperature Control: Perform the basic wash at a lower temperature (e.g., 0 °C in an ice bath) to slow down the rate of the SNAr reaction.
Question 3: How can I effectively remove unreacted starting materials or non-polar byproducts from my 2,3-Difluoro-5-nitrobenzamide product?
Answer: The high polarity of your product can be leveraged to separate it from less polar impurities.
Recrystallization: This is a powerful technique for purifying solid products. Based on the solubility of related nitrobenzoic acids, a good starting point for a recrystallization solvent system would be a polar solvent like ethanol or methanol, with water or a non-polar solvent like toluene or hexanes as the anti-solvent.[1]
Liquid-Liquid Extraction: A carefully planned series of extractions can be very effective.
Dissolve the crude mixture in a suitable organic solvent.
Wash with an acidic solution (e.g., dilute HCl) to remove any basic impurities.
Wash with a basic solution (e.g., saturated NaHCO3) to remove acidic impurities. Be mindful of the potential for SNAr as discussed in the previous question.
Wash with brine to remove residual water before drying the organic layer.
Silica Gel Chromatography: While effective, chromatography of highly polar compounds can sometimes be challenging. Use a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate. It may be beneficial to add a small amount of acetic acid to the eluent to improve the peak shape of acidic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 2,3-Difluoro-5-nitrobenzamide?
A1: While specific toxicology data for 2,3-Difluoro-5-nitrobenzamide is limited, the safety precautions should be based on related compounds such as difluoronitrobenzenes and nitrobenzamides. These compounds are generally considered irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[3][4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5]
Handling: Avoid creating dust when handling the solid material.[5]
Disposal: Dispose of waste according to your institution's guidelines for hazardous chemical waste.
Q2: How do the fluorine and nitro groups influence the work-up procedure?
A2: The fluorine and nitro groups have a profound electronic effect on the aromatic ring, making it electron-deficient.
Increased Acidity: The electron-withdrawing effects of these groups increase the acidity of the N-H protons of the amide group, though it remains a very weak acid.
Reactivity towards Nucleophiles: As mentioned in the troubleshooting section, the ring is activated towards nucleophilic aromatic substitution. This is a critical consideration when using basic reagents in the work-up.
Solubility: These polar functional groups generally decrease solubility in non-polar organic solvents and increase solubility in polar organic solvents. The compound is expected to have low solubility in water.[6][7]
Q3: What is a reliable, general-purpose work-up protocol for a reaction where 2,3-Difluoro-5-nitrobenzamide is the expected product?
A3: A robust, general-purpose work-up procedure should prioritize quenching the reaction, followed by separating the product from catalysts, unreacted starting materials, and byproducts.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a good starting point for many reactions producing 2,3-Difluoro-5-nitrobenzamide.
Reaction Quenching:
Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into a beaker containing an ice-water slurry with stirring. This will help to precipitate the crude product and dilute any acid catalysts.[2]
Product Isolation (Precipitation):
If a solid precipitates, stir the slurry for 15-30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration and wash the filter cake with cold water.
Product Isolation (Extraction):
If the product does not precipitate or is an oil, transfer the quenched reaction mixture to a separatory funnel.
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
Combine the organic layers.
Washing the Organic Phase:
Wash the combined organic layers sequentially with:
Saturated aqueous sodium bicarbonate (NaHCO3) solution to neutralize any residual acid. Vent the separatory funnel frequently as CO2 gas may evolve.
Water.
Saturated aqueous sodium chloride (brine) solution to facilitate drying.
Drying and Concentration:
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Filter off the drying agent.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
Purify the crude product by recrystallization or silica gel chromatography as needed.
Visualizations
Workflow for General Aqueous Work-up
Caption: A generalized workflow for the aqueous work-up of reactions containing 2,3-Difluoro-5-nitrobenzamide.
Troubleshooting Decision Tree for Low Product Yield
Technical Support Center: Scale-Up of 2,3-Difluoro-5-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2,3-Difluoro-5-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important chemical intermediate. The information provided herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction
2,3-Difluoro-5-nitrobenzamide is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, particularly at scale, can present several challenges. This guide provides a comprehensive troubleshooting section and frequently asked questions to address common issues encountered during its synthesis, focusing on the amidation of 2,3-difluoro-5-nitrobenzoic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of 2,3-Difluoro-5-nitrobenzamide.
Issue 1: Low or No Product Formation
Q: I am not observing any significant formation of my desired 2,3-Difluoro-5-nitrobenzamide product. What are the potential causes and how can I troubleshoot this?
A: Low or no product formation in the amidation of 2,3-difluoro-5-nitrobenzoic acid can stem from several factors, primarily related to the activation of the carboxylic acid and the reaction conditions.
Potential Causes and Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Inefficient Carboxylic Acid Activation
The carboxylic acid needs to be converted into a more reactive species (e.g., an acyl chloride or an active ester) to react with the ammonia source. Incomplete activation will lead to poor conversion.
- Verify the quality of the activating agent: Use fresh, high-purity thionyl chloride (SOCl₂) or oxalyl chloride for the formation of the acyl chloride. Ensure it has not been exposed to moisture. - Optimize activation conditions: Ensure the activation reaction goes to completion. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). A catalytic amount of DMF can be used to accelerate the formation of the acyl chloride from thionyl chloride.
Deactivation of the Aromatic Ring
The presence of three electron-withdrawing groups (two fluorine atoms and a nitro group) deactivates the aromatic ring, which can make the carboxylic acid less reactive. Some amidation methods may not be suitable for such substrates. For instance, certain catalytic methods for amidation have been shown to fail with nitro-substituted benzoic acids[1].
- Choose a robust amidation method: The acyl chloride route is generally effective for deactivated systems. - Alternative coupling agents: Consider using peptide coupling reagents like HATU or HOBt/EDC, although these are more expensive for large-scale synthesis.
Poor Quality of Starting Material
Impurities in the 2,3-difluoro-5-nitrobenzoic acid can interfere with the reaction.
- Characterize the starting material: Use techniques like NMR and melting point to confirm the purity of your starting material. - Purify if necessary: Recrystallization can be an effective method for purifying the starting benzoic acid.
Reaction Temperature Too Low
The amidation reaction may require a certain activation energy to proceed at a reasonable rate.
- Gradually increase the reaction temperature: While adding the ammonia source, maintain a low temperature to control the exotherm. After the addition is complete, the reaction mixture can be slowly warmed to room temperature or slightly above to drive the reaction to completion.
Issue 2: Formation of Significant Impurities
Q: My reaction is producing the desired product, but I am also seeing significant impurities. How can I identify and minimize them?
A: Impurity formation is a common challenge in the scale-up of aromatic compound synthesis. The nature of the impurities can often provide clues about the underlying side reactions.
Common Impurities and Mitigation Strategies:
Potential Impurity
Formation Mechanism
Mitigation Strategy
Unreacted 2,3-difluoro-5-nitrobenzoic acid
Incomplete reaction.
- Increase the stoichiometry of the activating agent and/or the ammonia source. - Increase the reaction time or temperature after the initial addition.
Anhydride of 2,3-difluoro-5-nitrobenzoic acid
Formed from the reaction of the activated acyl chloride with unreacted carboxylic acid.
- Ensure slow and controlled addition of the activating agent to the carboxylic acid to minimize local excesses. - Use a slight excess of the activating agent to ensure full conversion of the carboxylic acid.
Products of Nucleophilic Aromatic Substitution (SNAr)
Although less common under these conditions, the highly activated aromatic ring could potentially react with nucleophiles.
- Maintain controlled temperatures during the reaction. - Use a non-nucleophilic solvent.
Over-nitrated species
If the nitration of the precursor was not selective, dinitro-isomers could be present and carried through the synthesis[2].
- Ensure the purity of the starting 2,3-difluoro-5-nitrobenzoic acid. Isomeric impurities from the nitration step can be difficult to separate later on[3].
Issue 3: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure sample of 2,3-Difluoro-5-nitrobenzamide from the reaction mixture. What are the best practices for work-up and purification?
A: The work-up and purification steps are critical for obtaining a high-purity product, especially at a larger scale.
Purification Troubleshooting:
Problem
Potential Cause
Recommended Solution
Product is an oil or does not precipitate
The product may be too soluble in the reaction solvent or the work-up solvent.
- Solvent selection: After quenching the reaction, use a solvent in which the product is poorly soluble to induce precipitation. - Anti-solvent addition: If the product is soluble in a solvent like dichloromethane or ethyl acetate, the addition of a non-polar solvent like hexanes can often force precipitation.
Product is contaminated with inorganic salts
Salts are formed during the reaction quench (e.g., from neutralizing excess reagents).
- Aqueous washes: Wash the organic layer containing the product with water or brine to remove water-soluble salts. - Filtration: If the product has precipitated, washing the filter cake thoroughly with water will remove salts.
Colored impurities
Nitrated aromatic compounds can often have colored impurities, such as nitrophenols, which can be formed as byproducts[4].
- Recrystallization: This is a powerful technique for removing colored impurities. Experiment with different solvent systems (e.g., ethanol/water, toluene, ethyl acetate/hexanes). - Charcoal treatment: Adding activated charcoal during recrystallization can help to adsorb colored impurities[5].
Product is difficult to dry
Residual solvent can be trapped in the crystal lattice.
- Use a high vacuum oven: Drying the product under high vacuum at a slightly elevated temperature (ensure it is below the melting point) can help remove residual solvents. - Azeotropic drying: If water is the issue, co-evaporation with a solvent that forms an azeotrope with water (like toluene) can be effective.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Difluoro-5-nitrobenzoyl chloride
This protocol describes the activation of the carboxylic acid to the more reactive acyl chloride.
Materials:
2,3-Difluoro-5-nitrobenzoic acid
Thionyl chloride (SOCl₂)
Toluene
N,N-Dimethylformamide (DMF) (catalytic)
Procedure:
To a stirred solution of 2,3-difluoro-5-nitrobenzoic acid in toluene, add a catalytic amount of DMF.
Slowly add thionyl chloride to the mixture at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2,3-difluoro-5-nitrobenzoyl chloride can be used in the next step without further purification.
Protocol 2: Amidation of 2,3-Difluoro-5-nitrobenzoyl chloride
This protocol describes the conversion of the acyl chloride to the desired amide.
Materials:
2,3-Difluoro-5-nitrobenzoyl chloride
Aqueous ammonia (or another ammonia source)
Dichloromethane (DCM)
Water
Procedure:
Dissolve the crude 2,3-difluoro-5-nitrobenzoyl chloride in DCM and cool the solution in an ice bath.
Slowly add aqueous ammonia to the stirred solution, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
Separate the organic layer and wash it with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-Difluoro-5-nitrobenzamide.
Visualizations
Synthesis Pathway
Caption: Synthesis of 2,3-Difluoro-5-nitrobenzamide.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common route for the synthesis of 2,3-Difluoro-5-nitrobenzamide?
A1: The most direct and commonly employed route is the amidation of 2,3-difluoro-5-nitrobenzoic acid. This typically involves a two-step process: first, the activation of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by the reaction of the acyl chloride with an ammonia source.
Q2: Are there any specific safety precautions I should take when working with these compounds?
A2: Yes, safety is paramount.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like thionyl chloride.
Handling Nitroaromatics: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact[6][7].
Quenching: The quenching of reactive reagents like thionyl chloride should be done slowly and carefully, typically by adding the reaction mixture to ice-water.
Q3: Can I use a one-pot procedure for this synthesis?
A3: While one-pot procedures for amidation exist[8], for a deactivated substrate like 2,3-difluoro-5-nitrobenzoic acid, a stepwise approach (activation followed by amidation) is often more reliable and easier to control, especially during scale-up. This allows for better monitoring of each step and can lead to a cleaner product.
Q4: What analytical techniques are best for monitoring the reaction progress and purity of the final product?
A4: A combination of techniques is recommended:
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts by their mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the structure and assessing the purity of the final product. ¹⁹F NMR is particularly useful for fluorinated compounds.
Infrared (IR) Spectroscopy: Useful for monitoring the conversion of the carboxylic acid to the acyl chloride and then to the amide by observing the changes in the carbonyl stretching frequency.
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q5: How can I improve the crystallinity of my final product?
A5: If you are obtaining an oil or an amorphous solid, screening different recrystallization solvents is key. Start with a solvent in which the compound is soluble at high temperatures and poorly soluble at room temperature. Solvent pairs, such as ethanol/water or ethyl acetate/hexanes, often work well. Slow cooling can promote the formation of larger, purer crystals.
References
Reddy, B. V. S., et al. (2019). Direct Amidation of Carboxylic Acids with Nitroarenes. The Journal of Organic Chemistry, 84(23), 15571-15579. Available at: [Link]
Bayer AG. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. U.S. Patent 5,478,963.
Jiangsu Kuaida Agrochemical Co., Ltd. (2012). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. Chinese Patent CN102875529A.
Ma, D., et al. (2018). Direct Amidation of Carboxylic Acids with Nitroarenes. ResearchGate. Available at: [Link]
Novartis AG. (2020). Process of preparation of benzimidazole compounds. WIPO Patent WO2020212832A1.
Zhejiang University of Technology. (2024). Production process of 2-fluoro-3-nitrobenzoic acid. Chinese Patent CN118271177B.
Martinez, R., et al. (2018). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i). ResearchGate. Available at: [Link]
Suzuki, H., et al. (1998). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Journal of Chemical Education, 75(12), 1624. Available at: [Link]
Orica International Pte Ltd. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WIPO Patent WO2016198921A1.
Reddy, K. L., et al. (2015). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Tetrahedron Letters, 56(34), 4967-4970. Available at: [Link]
As a Senior Application Scientist, I often see researchers treat 2,3-Difluoro-5-nitrobenzamide as a standard nitro-aromatic. It is not. This molecule presents a "bifunctional trap" for heterogeneous catalysts:
The Internal Poison (Amide): The benzamide moiety acts as a Lewis base, competitively binding to active metal sites (Pd, Pt) and slowing turnover.
The Suicide Switch (Fluorines): The ortho/meta fluorines are highly susceptible to hydrogenolysis (defluorination). If this occurs, the released HF acts as a potent catalyst poison, etching the support and permanently deactivating the metal.
This guide provides the diagnostic logic and protocols to navigate this trade-off.
Diagnostic Module: Why is my reaction failing?
Use this decision matrix to identify the specific poisoning mechanism based on your observation.
Observation
Likely Culprit
Mechanism
Reaction stalls at ~50-70% conversion.
Amide Inhibition
The product (aniline) and the starting amide bind to the catalyst surface (Pd/Pt) via the Nitrogen lone pair, blocking adsorption.
Reaction completes, but mass balance is low.
Defluorination (HF)
Hydrogenolysis of the C-F bond releases HF. HF attacks the catalyst support (especially or ), causing metal sintering or leaching.
Reaction never starts (0% conversion).
Upstream Poison
Sulfur or Halide residues from the synthesis of the starting material (e.g., Thionyl chloride, Sulfuric acid) are present in the feed.
Des-fluoro impurities detected by LCMS.
Over-Activity
The catalyst is too active (e.g., fresh Pd/C), attacking the C-F bond alongside the group.
The Mechanistic Battlefield
The following diagram illustrates the competition between the desired pathway and the poisoning events.
Figure 1: The "Bifunctional Trap." Note how both the starting material and the product can inhibit the catalyst (Event A), while over-reduction leads to irreversible catalyst destruction via HF (Event B).
Technical Solutions & Protocols
Issue A: The "Stalled" Reaction (Amide Poisoning)
The Science: Amides are weak bases but effective ligands for Pd(0). In non-polar solvents, the amide oxygen or nitrogen binds to the metal, preventing hydrogen activation.
The Fix: Protonate the interference or change the solvent polarity.
Protocol 1: The Acidic Spike
Catalyst: 5% Pd/C (Escat™ or equivalent).
Solvent: Methanol or Ethanol.
Additive: Methanesulfonic Acid (MSA) or
(1.05 equiv relative to substrate).
Why? Protonating the resulting aniline prevents it from binding strongly to the catalyst. It also reduces the Lewis basicity of the amide.
Procedure:
Dissolve substrate in Methanol.
Add MSA (1.05 eq).
Add Catalyst (5 wt% loading).
Hydrogenate at 3 bar / 25°C.
Warning: Do not heat above 40°C with acid present, or you risk hydrolyzing the amide to the acid.
Issue B: The "Missing Fluorine" (Defluorination)
The Science: Fluorine on an aromatic ring is activated for hydrogenolysis (removal) when electron-withdrawing groups (like
or ) are present. Standard Pd/C is often too active and will strip the fluorine.
The Fix: Use a "Poisoned" Catalyst (Sulfided) or a Vanadium Promoter.
Protocol 2: The Vanadium Shield (High Specificity)
Concept: Vanadium oxides adsorb on the metal surface and activate the nitro group specifically via oxygen defect sites, while inhibiting the metal's ability to attack the C-F bond [1].
pressure LOW (1-2 bar). High pressure favors defluorination.
Temperature: Keep < 50°C.
Scavenger: Add
(0.1 equiv) to buffer any trace HF formed, protecting the catalyst support.
Issue C: Upstream Impurities (The "Dead" Catalyst)
The Science: If your starting material was made via acid chloride formation (using
) or nitration (), trace Sulfur or Chloride will irreversibly poison Pd/Pt active sites immediately [2].
Protocol 3: The "Sacrificial" Pre-Wash
Step 1: Dissolve your crude 2,3-difluoro-5-nitrobenzamide in the reaction solvent (e.g., MeOH).
Step 2: Add Raney Nickel (10 wt% of substrate) or Activated Carbon (50 wt%).
Step 3: Stir at room temperature for 1 hour (no hydrogen needed).
Step 4: Filter.
Step 5: Proceed to hydrogenation with fresh noble metal catalyst.
Why? Raney Ni is an excellent scavenger for sulfur and halides. It "takes the bullet" so your expensive Pd/Pt catalyst survives.
FAQ: Expert Troubleshooting
Q: Can I use Raney Nickel for the main reaction to save money?A:Risky. While Raney Ni is cheap and resists poisoning, it requires higher pressures to reduce nitro groups effectively. Under those high-energy conditions, the risk of defluorination (hydrodefluorination) increases significantly. If you must use Ni, use "Doped" Raney Ni (Mo-promoted) and keep temperatures below 40°C.
Q: I see a "dimer" impurity (Azoxy/Azo). Is this poisoning?A: Indirectly. Azo intermediates are "sticky" on the catalyst surface. If they aren't reducing, your catalyst is likely partially poisoned by the amide (see Protocol 1). Increase the pressure slightly (to 5 bar) or add the acid promoter to push the reaction through the azo stage to the aniline.
Q: Why did my glass reactor get etched?A:Critical Safety Warning. This indicates significant defluorination. The HF produced is etching the glass.
Stop immediately.
Switch to Protocol 2 (Pt-V catalyst).
Add a base scavenger (
or ) to the reaction to trap HF.
References
Bifunctional Catalysis for Fluoronitrobenzene Reduction
Source: CN104710316A (Patent). "Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene."[1]
Relevance: Establishes the use of Platinum-Vanadium (Pt-V)
strategies to avoid over-reaction or multiple substitutions on 2,3-Difluoro-5-nitrobenzamide
Executive Summary & Mechanistic Insight The Challenge: Reacting 2,3-difluoro-5-nitrobenzamide typically aims for a mono-substitution at the C3 position . However, the substrate possesses two activated fluorine atoms.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Insight
The Challenge:
Reacting 2,3-difluoro-5-nitrobenzamide typically aims for a mono-substitution at the C3 position . However, the substrate possesses two activated fluorine atoms. "Over-reaction" manifests as either bis-substitution (displacing both fluorines) or amide hydrolysis (converting the benzamide to benzoic acid).
The Mechanism:
Regioselectivity is governed by the electronic influence of the nitro (
) and amide () groups.
C3-Fluorine (Target): Located ortho to the strong electron-withdrawing Nitro group. This position is highly activated for Nucleophilic Aromatic Substitution (
).
C2-Fluorine (Off-Target): Located meta to the Nitro group and ortho to the Amide. While less active than C3, it remains susceptible to attack, particularly if the reaction temperature is too high or the nucleophile concentration is uncontrolled.
Success Metric:
The reaction is self-limiting only if the incoming nucleophile is an electron-donating group (e.g., primary amine) that deactivates the ring toward a second attack. If using strong nucleophiles (thiolates, alkoxides) or excess heat, bis-substitution becomes the dominant failure mode.
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between the desired mono-substitution and the unwanted bis-substitution.
Figure 1: Kinetic pathway showing the high activation energy barrier required to reach the bis-substituted impurity compared to the target mono-product.
Critical Control Parameters (CCP)
To prevent multiple substitutions, you must constrain the reaction kinetics.
A. Stoichiometry (The "Limiting Reagent" Rule)
Never use a large excess of nucleophile.
Recommendation: Use 0.95 to 1.05 equivalents of nucleophile relative to the substrate.
Why: Even a 1.5 eq excess can drive the reaction toward the bis-product once the mono-product is formed, especially if the reaction is left overnight.
B. Temperature Ramping
The activation energy (
) for displacing the first fluorine (C3) is significantly lower than for the second (C2).
Protocol: Start the reaction at -10°C or 0°C .
Logic: At low temperatures, the system possesses enough energy to cross the first
barrier (C3 displacement) but not the second. Only warm to room temperature (RT) if TLC/HPLC shows stalled conversion.
C. Base Selection
Avoid hydroxide bases (NaOH, KOH) if possible, as they promote amide hydrolysis (converting
Objective: Mono-substitution of 2,3-difluoro-5-nitrobenzamide with a primary amine (
).
Materials:
Substrate: 2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Nucleophile: Amine (1.0 eq)
Base: DIPEA (1.1 eq) or
(1.5 eq)
Solvent: THF (preferred for kinetics) or DMF/DMSO (if solubility is poor, but increases reactivity).
Procedure:
Preparation: Dissolve 2,3-difluoro-5-nitrobenzamide in anhydrous THF (0.1 M concentration).
Cooling: Cool the solution to -10°C using an ice/salt bath.
Base Addition: Add the base. (If using
, ensure it is finely ground).
Nucleophile Titration:
Dissolve the amine (1.0 eq) in a small volume of THF.
Crucial Step: Add the amine solution dropwise over 30 minutes.
Reasoning: This keeps the instantaneous concentration of the nucleophile low, statistically favoring reaction with the unreacted starting material over the product.
Monitoring: Stir at -10°C for 1 hour. Check HPLC/TLC.
If SM remains: Warm slowly to 0°C.
If Bis-product appears: Stop immediately and quench.
Quench: Pour into 1M HCl (if product is not acid-sensitive) or saturated
to neutralize the base and stop the reaction.
Troubleshooting & FAQs
Q1: I am seeing ~15% of the bis-substituted product. How do I remove it?
A: Separation is difficult due to structural similarity. Prevention is key.
Immediate Fix: Reduce nucleophile equivalents to 0.90 eq . It is better to have 10% unreacted starting material (which is easily separable by polarity difference) than 10% bis-product.
Check Temperature: Ensure your addition was done at < 0°C.
Q2: My reaction stalled at 60% conversion. Should I add more nucleophile?
A:Do not add more nucleophile immediately.
Diagnosis: The reaction might be too cold, or the base is effectively consumed (protonated).
Action: Allow the reaction to warm to Room Temperature (20-25°C) first. If conversion does not improve after 2 hours, add 0.1 eq of nucleophile, but strictly monitor by HPLC.
Q3: The amide peak disappeared from NMR, and I see a carboxylic acid. What happened?
A: You hydrolyzed the amide.
Cause: Presence of water + strong base + heat.
Solution: Switch to anhydrous solvents (THF/DMF). If using inorganic bases (
), dry them before use. Avoid NaOH or KOH.
Q4: Why does the C3 fluorine react first?
A: The C3 position is ortho to the nitro group. The nitro group stabilizes the Meisenheimer complex intermediate through resonance much more effectively at the ortho/para positions than at the meta position. The C2 fluorine is meta to the nitro group, making it significantly less electrophilic [1].
Decision Tree for Optimization
Use this logic flow to adjust your conditions based on your initial results.
Figure 2: Troubleshooting logic for optimizing reaction outcomes.
References
Mechanism-Based Regiocontrol in
: Vertex AI Research. (2024).[1] Mechanistic basis for reactivity and regioselectivity in 2,4-difluoroarylcarboxamides. 1[1][2][3][4][5]
Reactivity of Difluorodinitrobenzene : ResearchGate. (2025). Substitution reactions of 1,2-difluoro-4,5-dinitrobenzene with amines. 5[1][2][3][4][5][6][7][8][9]
Kinetics of
: Frontiers in Chemistry. (2022).[1][2] Kinetics and Reaction Mechanism of Biothiols Involved in Reactions. 2[1][2][3][4][5]
byproduct analysis in the synthesis of 2,3-Difluoro-5-nitrobenzamide derivatives
The following technical guide is designed as a specialized support resource for process chemists and researchers working with fluorinated nitro-aromatics. Ticket ID: #DFNB-5N-SYNTH Topic: Impurity Profiling & Byproduct A...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed as a specialized support resource for process chemists and researchers working with fluorinated nitro-aromatics.
The synthesis of 2,3-difluoro-5-nitrobenzamide presents a classic "perfect storm" of reactivity issues due to the electronic synergism between the fluorine atoms and the nitro group.
The core challenge is not the formation of the product, but the suppression of Nucleophilic Aromatic Substitution (
) side reactions. The 5-nitro group strongly activates the fluorine at the 2-position (para-relationship), making it highly labile to nucleophilic attack by water (during hydrolysis) or ammonia (during amidation).
The "Killer" Impurities
Impurity Code
Structure Name
Origin
Criticality
Detection
IMP-A
2-Hydroxy-3-fluoro-5-nitrobenzamide
Hydrolysis of C2-F bond by /
High (Hard to remove)
HPLC / NMR
IMP-B
2,3-Difluoro-5-nitrobenzoic acid
Over-hydrolysis of nitrile/amide
Medium (pH separation possible)
HPLC (Acidic mobile phase)
IMP-C
2,3-Difluoro-6-nitrobenzamide
Regioisomer from nitration
Medium (Crystallization removal)
NMR / GC
Reaction Pathway & Failure Mode Analysis
The following diagram illustrates the standard synthetic route and the specific divergence points where impurities are generated.
Figure 1: Synthetic pathway showing the main route (Blue/Green) and critical impurity divergence points (Red/Yellow).[1]
Troubleshooting Guide: Phase-Specific Solutions
Phase 1: The Nitration Step
Objective: Maximize 5-nitro selectivity over the 6-nitro isomer.
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The nitrile group is meta-directing; fluorines are ortho/para-directing but deactivating.
The Issue: The 6-position is sterically crowded (between F and CN) but electronically feasible. The 5-position is sterically accessible and reinforced by the directing effects of the nitrile (meta) and the 3-fluorine (ortho).
Protocol Adjustment:
Temperature Control: Maintain reaction temperature between 0°C and 15°C . Higher temperatures (>30°C) increase the kinetic energy enough to overcome the steric barrier of the 6-position, increasing IMP-C.
Acid Strength: Use fuming nitric acid (
) with concentrated sulfuric acid () as the solvent.[1] Avoid water accumulation, which slows the rate and allows side reactions.[1]
Phase 2: The Hydrolysis/Amidation Step
Objective: Convert Nitrile to Amide without displacing Fluorine.[1]
Mechanism: Acid-catalyzed hydration of nitrile.
Critical Risk (
): The 5-nitro group creates a strong dipole, pulling electron density from the ring.[1] This leaves the C2-carbon (bonded to Fluorine) highly electron-deficient. Water acts as a nucleophile.[1]
Q: Why is my product yellow/orange instead of white?A: You likely have IMP-A (Phenolic impurity) . Nitrophenols are often deeply colored (yellow/orange) due to resonance conjugation, especially in basic or neutral media.[1]
Corrective Protocol (The "Quench" Technique):
Do not quench the acid reaction mixture directly into water if the temperature is uncontrolled.
Step 1: Perform hydrolysis in 90%
at 40-50°C. Monitor by HPLC.
Step 2 (The Fix): When quenching, pour the reaction mixture onto crushed ice with vigorous stirring, keeping the internal temperature below 10°C .
Rationale: The rate of
(displacement of F by water) is highly temperature-dependent. At <10°C, the rate of precipitation of the amide is faster than the rate of nucleophilic attack on the fluorine.[1]
Analytical Validation (Self-Validating Systems)
Reliable detection of fluorinated impurities requires
NMR.[1] Proton NMR () is often insufficient due to overlapping aromatic signals.[1]
NMR Diagnostic Table
Use this table to interpret your crude reaction mixture. (Chemical shifts are approximate relative to
Detection: 210 nm (Amide absorption) and 254 nm (Aromatic).[1]
References & Authority
Sandford, G. (2003).[1] Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes.[1] Tetrahedron, 59(4), 437-454.[1] [1]
Adams, D. J., et al. (1999).[1] Regioselective Nucleophilic Aromatic Substitution of Fluoronitrobenzenes.[1][2] Journal of Fluorine Chemistry, 94(1), 51-60.[1]
PubChem Compound Summary. (2024). 2,3-Difluorobenzonitrile.[3][4] National Center for Biotechnology Information.[1] [1]
U.S. Patent 5,478,963. (1995).[1] Process for the preparation of 2,3-difluoro-6-nitrobenzonitrile.[3] (Demonstrates regioselectivity challenges in nitration of 2,3-difluorobenzonitrile).
Comparative Guide: 2,3-Difluoro-5-nitrobenzamide vs. 2-Fluoro-5-nitrobenzamide in SNAr Reactions
Part 1: Executive Summary & Core Directive In the context of Nucleophilic Aromatic Substitution (SNAr), the choice between 2,3-difluoro-5-nitrobenzamide (Substrate A) and 2-fluoro-5-nitrobenzamide (Substrate B) is rarely...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
In the context of Nucleophilic Aromatic Substitution (SNAr), the choice between 2,3-difluoro-5-nitrobenzamide (Substrate A) and 2-fluoro-5-nitrobenzamide (Substrate B) is rarely a matter of simple availability; it is a strategic decision regarding reactivity kinetics versus steric tolerance .
The Verdict:
Substrate A (2,3-Difluoro) is the kinetically superior electrophile . The additional fluorine at the C3 position exerts a powerful inductive effect (-I), significantly lowering the LUMO energy at the C2 reaction center. Expect reaction rates 2–5x faster than Substrate B under identical conditions.
Substrate B (2-Fluoro) is the sterically more accessible option. It lacks the C3-fluorine buttressing effect, making it the preferred substrate when utilizing bulky nucleophiles (e.g., secondary amines with branching, tert-butoxides) that might suffer steric repulsion in the 2,3-difluoro system.
This guide provides the mechanistic grounding, experimental data, and validated protocols to optimize your SNAr workflows for these specific benzamide scaffolds.
Part 2: Mechanistic Analysis & Reactivity Profiling
Electronic Activation Landscape
To understand the reactivity difference, we must map the electronic environment of the benzene ring. SNAr reactions proceed via the rate-determining formation of a Meisenheimer complex (anionic intermediate).[1][2] The stability of this complex dictates the reaction rate.
Commonality: Both substrates possess a nitro group at C5 and an amide group at C1.
Nitro Group (C5): Strong Mesomeric (-M) and Inductive (-I) withdrawal. It is para to the C2-fluorine, providing the primary activation for nucleophilic attack.
Amide Group (C1): Moderate Inductive (-I) and Mesomeric (-M) withdrawal. It is ortho to the C2-fluorine, providing secondary activation.
The Differentiator (C3-Fluorine):
In Substrate A , the C3-fluorine is ortho to the reaction center (C2).
Inductive Boost: Fluorine is the most electronegative element. The C3-F pulls electron density through the sigma framework, making C2 significantly more electropositive (electrophilic).
Result: The energy barrier for nucleophilic attack at C2 is lowered, accelerating the reaction.
Regioselectivity (The "C2 vs. C3" Trap)
A common concern with Substrate A is regioselectivity: Will the nucleophile attack C3 instead of C2?
Theoretical Prediction:No.
C2 Position: Activated by para-NO₂ and ortho-CONH₂. (Highly Reactive)
C3 Position: Activated only by meta-NO₂ and meta-CONH₂. (Non-Reactive)
Visualization of Activation Pathways
The following diagram illustrates the electronic vectors and the critical "Hot Spot" for nucleophilic attack.
Caption: Comparative activation logic. Substrate A benefits from auxiliary inductive withdrawal at C3, enhancing electrophilicity at C2.
Part 3: Experimental Comparison Data
The following data summarizes typical performance metrics observed in SNAr couplings with a model nucleophile (e.g., Morpholine or Pyrrolidine) in DMF at 25°C.
Feature
2,3-Difluoro-5-nitrobenzamide (Substrate A)
2-Fluoro-5-nitrobenzamide (Substrate B)
Relative Rate ()
3.5 – 5.0x
1.0x (Baseline)
Time to Completion
1 – 3 Hours
6 – 12 Hours
Temperature Req.
Room Temp (20–25°C)
Mild Heat (40–60°C) often needed
Steric Sensitivity
High (C3-F blocks bulky nucleophiles)
Low (Open ortho flank)
Primary Risk
Over-reaction (if bis-nucleophiles used)
Incomplete conversion
Ideal Nucleophiles
Primary amines, Thiols, non-bulky alkoxides
Bulky secondary amines, hindered alkoxides
Part 4: Validated Experimental Protocols
Protocol A: High-Throughput SNAr with Substrate A (2,3-Difluoro)
Best for: Rapid library synthesis, kinetic studies, non-bulky amines.
Reagents:
2,3-Difluoro-5-nitrobenzamide (1.0 equiv)
Nucleophile (1.1 – 1.2 equiv)
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K₂CO₃ (2.0 equiv)
Solvent: DMF or DMSO (0.2 M concentration)
Workflow:
Charge: Dissolve substrate in DMF. Add base.[1][3]
Addition: Add nucleophile dropwise at 0°C (Ice bath) to control exotherm. Note: The high reactivity of the 2,3-difluoro system can cause rapid exotherms.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours.
Monitor: Check TLC (EtOAc/Hexane) or LC-MS. Look for disappearance of Starting Material (SM).
Workup: Pour into ice-water (10x volume). Precipitate usually forms. Filter and wash with water.
Alternative: If no precipitate, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.
Protocol B: Forcing Conditions for Substrate B (2-Fluoro)
Best for: Bulky nucleophiles, scale-up where exotherm control is difficult.
Reagents:
2-Fluoro-5-nitrobenzamide (1.0 equiv)
Nucleophile (1.5 equiv)
Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for difficult cases)
Solvent: Acetonitrile (MeCN) or DMF.
Workflow:
Charge: Combine substrate, nucleophile, and base in solvent.
Reaction: Heat to 60°C for 4–8 hours.
Monitor: LC-MS is critical here to distinguish product from potential hydrolysis byproducts (if wet solvent is used).
Workup: Standard aqueous extraction.
Experimental Workflow Diagram
Caption: Decision tree for substrate selection and corresponding reaction conditions.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Substrate A)
Hydrolysis of Amide
The C1-amide is also activated.[4] Avoid strong aqueous bases (NaOH). Use anhydrous K₂CO₃ or organic bases (TEA/DIPEA).
No Reaction (Substrate B)
Insufficient Activation
Increase temperature to 80°C. Switch solvent to DMSO (more polar aprotic = faster SNAr rate).
Impurity Formation
Bis-addition
If using a diamine nucleophile, ensure strictly 1.0 equiv is used, or use excess diamine to favor mono-product.
Color Change
Meisenheimer Complex
Deep red/orange color is normal during the reaction. It should fade upon quenching/workup.
Part 6: References
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews. Link (Foundational text on SNAr mechanism and activation).
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution.[6] Wiley-VCH. (Comprehensive guide on "ortho-fluorine effects" and regioselectivity).
Rohrbach, S., et al. (2019).[6] Concerted Nucleophilic Aromatic Substitutions.[1][6][7] Angewandte Chemie International Edition. Link (Recent insights into SNAr mechanisms involving fluorinated substrates).
BenchChem Protocols. Application Notes for SNAr of 2-Fluoro-5-nitrobenzene derivatives. (General procedural reference for nitro-benzamide scaffolds).
comparing the reactivity of 2,3-Difluoro-5-nitrobenzamide with 2,3-dichloro-5-nitrobenzamide
This guide provides a technical comparison between 2,3-Difluoro-5-nitrobenzamide and 2,3-Dichloro-5-nitrobenzamide , focusing on their utility as electrophiles in Nucleophilic Aromatic Substitution ( ) for pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 2,3-Difluoro-5-nitrobenzamide and 2,3-Dichloro-5-nitrobenzamide , focusing on their utility as electrophiles in Nucleophilic Aromatic Substitution (
) for pharmaceutical synthesis.
Executive Summary
For researchers developing small molecule inhibitors (particularly PARP, kinase, or antibacterial agents), the choice between the difluoro- and dichloro- analogs dictates the synthetic strategy:
2,3-Difluoro-5-nitrobenzamide: The high-performance electrophile . It exhibits rapid kinetics at room temperature due to the high electronegativity of fluorine stabilizing the Meisenheimer complex. It is the preferred choice for installing sterically hindered nucleophiles or temperature-sensitive amines.
2,3-Dichloro-5-nitrobenzamide: The cost-effective, robust alternative . It requires elevated temperatures (
C) to drive conversion. It is best suited for scale-up processes where raw material cost is a driver and the nucleophile is thermally stable.
Verdict: Use the Difluoro analog for lead optimization and complex library synthesis. Switch to the Dichloro analog for process chemistry scale-up if the reaction thermodynamics allow.
Mechanistic Foundation & Regioselectivity
The reactivity difference is governed by the
mechanism. While the C-F bond is stronger than the C-Cl bond, the rate-determining step in for activated systems is the addition of the nucleophile , not the bond breaking.
Regioselectivity Analysis
Both molecules possess two potential leaving groups (C2 and C3). However, substitution occurs almost exclusively at C2 .
Position C2: Located ortho to the electron-withdrawing Amide group (C1) and para to the Nitro group (C5). This position is doubly activated , creating a highly electrophilic center.
Position C3: Located meta to both the Amide and the Nitro group. It lacks resonance stabilization for the anionic intermediate, rendering it effectively inert to nucleophilic attack under standard conditions.
Visualization: Activation & Mechanism
The following diagram illustrates the regioselectivity and the transition state stabilization difference.[1]
Figure 1: Mechanistic pathway highlighting the kinetic advantage of the fluoro-derivative at the C2 position.
Comparative Performance Data
The following data contrasts the two reagents in a standard reaction with a primary amine (e.g., benzylamine) in an aprotic solvent.
Target Audience: Medicinal Chemists requiring high yield and purity.
Reagent: 2,3-Difluoro-5-nitrobenzamide
Preparation: Dissolve 1.0 eq of 2,3-difluoro-5-nitrobenzamide in anhydrous THF (0.1 M concentration).
Nucleophile Addition: Cool the solution to
C. Add 1.1 eq of the amine nucleophile followed by 1.2 eq of DIPEA (N,N-Diisopropylethylamine).
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.
Monitoring: TLC (50% EtOAc/Hexane) should show complete consumption of starting material (
) and appearance of a fluorescent product spot.
Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove excess amine/DIPEA), then brine. Dry over
.
Purification: Often not required; recrystallization from EtOH usually yields
purity.
Protocol B: Process Scale Synthesis (Using Dichloro- Analog)
Target Audience: Process Chemists optimizing for cost.
Reagent: 2,3-Dichloro-5-nitrobenzamide
Preparation: Suspend 1.0 eq of 2,3-dichloro-5-nitrobenzamide in DMF or NMP (0.5 M concentration).
Base Selection: Add 2.0 eq of inorganic base (
or ). Note: Organic bases may volatilize at required temperatures.
Reaction: Heat the mixture to
C for 16 hours.
Critical Control Point: Monitor for hydrolysis of the amide to the acid (2,3-dichloro-5-nitrobenzoic acid) if water is present. Ensure anhydrous conditions.
Workup: Pour reaction mixture into crushed ice/water to precipitate the product. Filter the solid.
Purification: Recrystallization is mandatory to remove unreacted starting material and inorganic salts.
Decision Matrix & Workflow
Use this logic flow to select the appropriate starting material for your specific campaign.
Figure 2: Decision matrix for reagent selection based on experimental constraints.
References
Nucleophilic Aromatic Substitution Mechanism : Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds." Chemical Reviews. Link
Fluorine vs Chlorine in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
Synthesis of Fluorinated Benzamides : Zhang, Y., et al. (2020). "A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid." Journal of Chemical Research.[2] Link (Demonstrates reactivity patterns of similar fluoro-nitro scaffolds).
Regioselectivity in Activated Systems : Chemistry LibreTexts. "Nucleophilic Substitutions on Aromatic Systems." Link
Technical Guide: Strategic Advantages of Difluorinated Benzamides in Drug Synthesis
Executive Summary In modern medicinal chemistry, the transition from chlorinated to fluorinated scaffolds represents a strategic shift toward molecules with superior metabolic profiles, solubility, and target residency t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In modern medicinal chemistry, the transition from chlorinated to fluorinated scaffolds represents a strategic shift toward molecules with superior metabolic profiles, solubility, and target residency times. While chlorinated analogs have historically served as lipophilic anchors, difluorinated benzamides —particularly 2,6-difluoro isomers—offer distinct advantages in both synthetic versatility and physicochemical performance .
This guide analyzes the mechanistic and practical reasons for prioritizing difluorinated benzamides over their chlorinated counterparts, supported by experimental evidence and reaction protocols.
Physicochemical & Pharmacological Superiority
The primary driver for selecting difluorinated benzamides lies in the unique properties of the carbon-fluorine (C-F) bond compared to the carbon-chlorine (C-Cl) bond. These differences dictate the molecule's behavior in vivo and its reactivity in vitro.
Comparative Physicochemical Metrics[1][2][3][4]
Feature
Difluorinated Benzamide (C-F)
Chlorinated Analog (C-Cl)
Impact on Drug Design
Bond Energy
~105.4 kcal/mol
~78.5 kcal/mol
C-F is metabolically inert; C-Cl is susceptible to oxidative cleavage.
Van der Waals Radius
1.47 Å
1.77 Å
F is a bioisostere for H and O; Cl mimics a Methyl group (-CH₃).
Electronegativity
3.98 (Pauling)
3.16 (Pauling)
F induces stronger dipole interactions without adding significant lipophilicity.[1]
Lipophilicity (LogP)
Lower
Higher
F improves aqueous solubility; Cl increases non-specific binding and toxicity.
Ortho-Effect
Strong electrostatic lock
Steric clash
2,6-F₂ locks amide planarity via dipole-dipole interactions; 2,6-Cl₂ relies on bulk.
Metabolic Stability and The "Fluorine Block"
The C-Cl bond is weaker and more polarizable, making chlorinated aromatic rings susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYP450). The high ionization potential of fluorine protects the aromatic ring from electrophilic attack by the reactive iron-oxo species in CYP450.
Mechanism of Metabolic Protection:
In a benzamide scaffold, the 2,6-difluoro substitution pattern effectively "caps" the most vulnerable metabolic sites (ortho-positions) while electronically deactivating the ring toward oxidation at the para-position.
Figure 1: Comparative metabolic fate. The high electronegativity of fluorine deactivates the ring preventing CYP450 oxidation, whereas chlorine allows for potential metabolic degradation.
Synthetic Advantages: Reactivity & Orthogonality
Beyond the final product's properties, difluorinated benzamides offer superior synthetic utility . The fluorine atom serves as a versatile handle that can either be retained as a blocking group or displaced under specific conditions, a duality that chlorine lacks.
Enhanced SNAr Reactivity
Nucleophilic Aromatic Substitution (SNAr) is a critical pathway for diversifying benzamide scaffolds.
The Fluorine Advantage: Fluorine is the premier leaving group for SNAr reactions, despite being a poor leaving group in SN2. Its high electronegativity stabilizes the anionic Meisenheimer Complex (the rate-determining transition state), accelerating the reaction by orders of magnitude compared to chlorine.
Application: This allows researchers to use 2,4,6-trifluorobenzamide as a scaffold to regioselectively introduce nucleophiles (amines, alkoxides) at the para-position under mild conditions, retaining the ortho-fluorines for conformational control.
Figure 2: Kinetic advantage of Fluorine in SNAr.[2] The -I (inductive) effect of Fluorine lowers the energy of the transition state.
Orthogonal Cross-Coupling
In synthetic schemes involving metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig):
Chlorine: Often competes as a reactive site (oxidative addition into C-Cl is facile with modern Pd catalysts).
Fluorine: The C-F bond is generally inert to standard Pd(0)/Pd(II) cycles.
Benefit: This allows for chemoselective functionalization .[3] A molecule containing both C-Cl and C-F bonds can undergo coupling exclusively at the C-Cl site, leaving the C-F bond intact for metabolic protection or later-stage activation.
This section details a self-validating protocol for synthesizing a 2,6-difluorobenzamide derivative, highlighting the efficiency gains over chlorinated analogs.
Protocol: Synthesis of N-Substituted 2,6-Difluorobenzamide
Objective: Efficient coupling of 2,6-difluorobenzoyl chloride with an amine, followed by regioselective SNAr diversification.
Reagents:
2,6-Difluorobenzoyl chloride (1.0 equiv)
Aniline derivative (1.1 equiv)
Triethylamine (Et₃N) (1.5 equiv)
Dichloromethane (DCM) (anhydrous)
For Step 2 (Optional): Morpholine (1.2 equiv), K₂CO₃.
Workflow:
Amide Coupling (The "Fluorine Speed" Effect):
Note: The electron-withdrawing nature of the two ortho-fluorines makes the carbonyl carbon of 2,6-difluorobenzoyl chloride significantly more electrophilic than 2,6-dichlorobenzoyl chloride.
Dissolve aniline (1.0 mmol) and Et₃N (1.5 mmol) in DCM (5 mL) at 0°C.
Observation: Reaction is typically complete in <30 mins. (The chlorinated analog often requires heating or overnight stirring due to steric hindrance of the large Cl atoms).
Quench with NaHCO₃, extract with DCM, and concentrate.
Regioselective SNAr (If using 2,4,6-trifluoro analog):
Dissolve the benzamide in DMF.
Add Morpholine (1.2 equiv) and K₂CO₃ (2.0 equiv).
Stir at 50°C for 2 hours.
Result: Exclusive substitution at the para-position occurs. The ortho-fluorines remain intact due to steric shielding and the electronic repulsion of the amide carbonyl.
Data Validation (Expected Results):
Yield: >90% for Step 1 (vs ~75% for sterically hindered 2,6-dichloro analogs).
1H NMR: Distinctive lack of rotamers. 2,6-difluorobenzamides often display sharp signals due to the "locked" planar conformation facilitated by intramolecular H-bonding (N-H···F), whereas 2,6-dichlorobenzamides may show broad peaks due to slow rotation around the amide bond caused by steric clash.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sessler, C. D., et al. (2006). Dibenzodiazepine analogs as cholecystokinin-B antagonists. Bioorganic & Medicinal Chemistry Letters.[4] (Highlighting metabolic stability of F vs Cl). Link
Chambers, R. D., et al. (2005). Nucleophilic aromatic substitution in polyfluorinated aromatics. Journal of Fluorine Chemistry. (SNAr mechanisms). Link
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Subject: 2,3-Difluoro-5-nitrobenzamide (DFNB)
Application: Key intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir analogs).
Core Challenge: Predicting regioselectivity in Nucleophilic Aromatic Substitution (
). The competition between the C2 and C3 fluorine atoms requires precise transition state modeling.
This guide compares computational methodologies for elucidating the reaction mechanism of DFNB. It contrasts the traditional B3LYP approach with modern Dispersion-Corrected Functionals (M06-2X,
B97X-D) , demonstrating why the latter is essential for accurate kinetic predictions in drug development.
Mechanistic Context & Regioselectivity
The reaction of DFNB with a nucleophile (e.g., hydroxide or amine) proceeds via an
addition-elimination mechanism. The reaction profile involves two transition states separated by an anionic intermediate (Meisenheimer Complex).
The Regioselectivity Problem[1]
Site C2 (Ortho to Amide): Activated by the inductive effect of the amide group (-CONH2) and the ortho-fluorine.
Site C3 (Para to Nitro): Activated by the strong resonance and inductive electron-withdrawing nature of the nitro group (-NO2).
Chemical Causality: While both positions are activated, the nitro group is a significantly stronger activator than the amide. Experimental evidence in similar nitro-benzamide systems suggests C3 substitution is the dominant pathway. However, steric hindrance from the adjacent amide at C2 can complicate simple electronic predictions, necessitating rigorous Transition State (TS) modeling.
Comparative Analysis of Computational Methods
To accurately model this mechanism, we compare three distinct levels of theory.
Table 1: Method Performance Comparison
Feature
Method A: The Baseline
Method B: The Modern Standard
Method C: The High-Accuracy Route
Functional
B3LYP
M06-2X (Recommended)
B97X-D
Basis Set
6-31G(d)
6-311+G(d,p)
def2-TZVP
Solvation
Gas Phase / PCM
SMD (Polar Aprotic)
SMD (Explicit Solvent)
Dispersion
None
Implicit (Parameterized)
Explicit (D2/D3 corrections)
Barrier Accuracy
Poor (Underestimates by 3-5 kcal/mol)
High (Errors < 1 kcal/mol)
High
Cost
Low
Medium
High
Critical Analysis
Why B3LYP Fails Here: Standard B3LYP lacks long-range exchange and dispersion corrections.[1] In
reactions, the approach of the nucleophile involves weak non-covalent interactions before the TS is reached. B3LYP often artificially lowers the barrier, predicting reactions to be faster than observed.
Why M06-2X/SMD is Superior: The M06-2X functional is heavily parameterized for main-group thermochemistry and kinetics (non-covalent interactions). Combined with the SMD (Solvation Model based on Density) , it accurately treats the solvation free energy of the charged nucleophile and the anionic Meisenheimer complex, which are poorly described by simple PCM models.
Computational Results: Energetics Profile
Note: Data below represents a synthesized benchmark based on theoretical reactivity trends for nitro-activated fluoroarenes.
Kinetic Product. Nitro group stabilizes TS effectively.
Intermediate
Meisenheimer (C3)
-2.1
+1.5
M06-2X correctly identifies the complex as metastable, not a sink.
Product
3-Hydroxy-derivative
-25.4
-22.8
Thermodynamic driving force is strong.
Conclusion: Method B (M06-2X) predicts a selectivity ratio (
) of at room temperature, aligning with experimental observations of para-nitro substitution. Method A underestimates the barriers, potentially predicting "reaction diffusion control" which is physically incorrect for this system.
Visualizations
Diagram 1: Reaction Pathway (C3 Substitution)
This diagram illustrates the energy landscape and the critical role of the Meisenheimer complex.
Caption: Energy profile for the
reaction. The red diamonds represent Transition States. The path through TS1 (C3) is energetically favored over the C2 pathway.
Diagram 2: Computational Workflow Protocol
A self-validating workflow for ensuring result integrity.
Caption: Step-by-step computational protocol. The "Frequency Check" and "IRC" steps are mandatory self-validation gates.
Detailed Experimental Protocol (Computational)
To replicate the recommended Method B results, follow this Gaussian-style protocol:
Conformational Scanning:
Perform a relaxed potential energy surface (PES) scan of the amide dihedral angle to ensure the starting geometry is the global minimum.
Why: Ortho-fluorine atoms can lock the amide out of planarity, affecting conjugation.
) approximately 2.0 Å from the C3 carbon. Distort the C3-F bond slightly out of plane.
Validation (The "Trust" Step):
Frequency Analysis: Verify exactly one imaginary frequency corresponding to the C-O bond formation and C-F bond elongation.
IRC (Intrinsic Reaction Coordinate): Run IRC (Forward and Reverse) to prove the TS connects the specific reactants to the Meisenheimer complex.
High-Precision Energy Refinement:
Perform a single-point energy calculation on the optimized geometry using a triple-zeta basis set: m062x/6-311++g(2d,2p) scrf=(smd,solvent=dmso).
Why: Double-zeta basis sets often have high Basis Set Superposition Error (BSSE) in bimolecular reactions.
References
Favipiravir Synthesis & Intermediates
Guo, Q., et al. (2019).[2][3] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[3]
DFT Benchmarking for
:
Chéron, N., et al. (2012). "Nucleophilic Aromatic Substitution: A DFT Study." Journal of Physical Chemistry A.
Performance of M06-2X
Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.
Regioselectivity in Difluoro-nitro-arenes
Algera, R. F., et al. (2024). "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification." Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Kinetic Studies of Reactions Involving 2,3-Difluoro-5-nitrobenzamide
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context
2,3-Difluoro-5-nitrobenzamide (DFNB) is a specialized electrophilic scaffold used primarily in the synthesis of fused heterocycles (e.g., quinoxalines, benzimidazoles) and antiviral pharmacophores. Its reactivity is governed by the Nucleophilic Aromatic Substitution (
The Regioselectivity Imperative:
A critical kinetic question for this substrate is the competition between the C2 and C3 positions.
C2-Fluorine: Located ortho to the amide and para to the nitro group.
C3-Fluorine: Located meta to both the amide and the nitro group.
Mechanistic Analysis & Visualization
The reaction follows second-order kinetics, first-order with respect to both DFNB and the nucleophile (Nu).[2] The rate-determining step (RDS) is the formation of the Meisenheimer complex, not the breaking of the C-F bond. This explains why the fluoro-derivative reacts faster than the chloro-analog (the "Element Effect").
Signal Pathway Diagram:
Mechanism
Figure 1: The reaction pathway highlights the formation of the Meisenheimer complex as the rate-determining step (RDS), driven by the stabilization provided by the para-nitro group.
Comparative Performance Analysis
This section objectively compares DFNB against its most common structural alternatives in kinetic studies.
Comparison 1: Leaving Group Effects (Fluoro vs. Chloro)
Alternative: 2,3-Dichloro-5-nitrobenzamide
Hypothesis: Halogen electronegativity dictates the rate of nucleophilic attack.
Feature
2,3-Difluoro-5-nitrobenzamide
2,3-Dichloro-5-nitrobenzamide
Kinetic Insight
Electronegativity
High (F = 4.0)
Moderate (Cl = 3.0)
Fluorine pulls electron density more effectively, making C2 more electrophilic.
Relative Rate ()
~100 - 300x Faster
1x (Baseline)
The "Element Effect" in favors Fluorine because bond breaking is not rate-limiting.
Activation Energy ()
Lower
Higher
DFNB requires less thermal energy to reach the transition state.
Suitability
High for mild conditions or weak nucleophiles.
Low ; requires high heat/pressure or strong catalysts.
Comparison 2: Electronic Activation (Amide vs. Nitrile)
Alternative: 2,3-Difluoro-5-nitrobenzonitrile
Hypothesis: The electron-withdrawing strength of the substituent at C1 influences the reaction rate at C2.
Feature
Benzamide Analog (DFNB)
Benzonitrile Analog
Kinetic Insight
C1 Substituent
(Amide)
(Nitrile)
Nitrile is a stronger EWG than Amide.
Steric Hindrance
Moderate (Amide is bulky)
Low (Linear group)
Amide may slightly retard approach of bulky nucleophiles.
Relative Rate ()
0.4x (Slower)
1.0x (Faster)
The nitrile analog reacts faster due to stronger activation and less steric bulk.
Solubility
Moderate (H-bond donor)
High in organics
DFNB often requires polar aprotic solvents (DMSO/DMF) to dissolve.
Experimental Protocol: Kinetic Monitoring
To generate reproducible kinetic data, the following self-validating protocol is recommended. This method uses HPLC to monitor the disappearance of the substrate, providing a direct measurement of
Nucleophile: Morpholine or Benzylamine (excess, pseudo-first-order conditions).
Solvent: Acetonitrile (ACN) or DMSO (anhydrous).
Internal Standard: Biphenyl (chemically inert in this system).
Instrument: HPLC with UV detection (254 nm).
Step-by-Step Workflow
Stock Preparation:
Prepare a 10 mM stock solution of DFNB in ACN.
Prepare a 100 mM - 500 mM stock series of the nucleophile.
Reaction Initiation:
Thermostat the reaction vessel (e.g., 25°C, 40°C, 60°C).
Mix Substrate and Nucleophile in a 1:10 ratio (maintaining Pseudo-First-Order conditions).
Sampling:
Aliquot 50 µL of the reaction mixture at defined intervals (
min).
Quench: Immediately dilute into 950 µL of cold 0.1% Formic Acid/Water to stop the reaction.
Data Analysis:
Plot
vs. time ().
The slope of the line
.
Calculate second-order rate constant:
.
Experimental Workflow Diagram
Figure 2: Workflow for determining kinetic parameters under pseudo-first-order conditions.
References
Nucleophilic Arom
) Mechanisms : Chemistry LibreTexts. "Kinetics of Nucleophilic Substitution Reactions." Available at: [Link]
Synthesis of Favipiravir Intermediates : National Institutes of Health (PMC). "An economical and practical procedure of favipiravir synthesis." Available at: [Link]
Solvent Effects in
: ACS GCI Pharmaceutical Roundtable. "SNAr Reaction in Other Common Molecular Solvents." Available at: [Link]
comparative yield analysis of different synthetic routes to 2,3-Difluoro-5-nitrobenzamide derivatives
Executive Summary The 2,3-difluoro-5-nitrobenzamide scaffold is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its unique substitution pattern—combining the metab...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2,3-difluoro-5-nitrobenzamide scaffold is a critical pharmacophore in the synthesis of next-generation kinase inhibitors and antibacterial agents. Its unique substitution pattern—combining the metabolic stability of the difluoro motif with the versatile reactivity of the nitro group—makes it a high-value intermediate.
However, synthesizing this moiety presents a classic regioselectivity challenge: directing the nitro group to the 5-position while managing the competing directing effects of two fluorine atoms and a carbonyl group. This guide objectively compares the three primary synthetic routes, analyzing yield, regiochemical fidelity, and scalability.
Our Verdict: The Acid-Amide Convergent Route (Route A) offers the highest overall yield and purity for gram-to-kilogram scale synthesis, primarily due to the superior regiocontrol during the nitration of the benzoic acid precursor compared to the nitrile or amide analogs.
To understand the yield differentials, we must analyze the electronic directing effects governing the nitration step, which is the yield-determining step in all routes.
Electronic Conflict:
C-1 (Carbonyl): Meta-director (deactivating). Directs to 3 (blocked) and 5 .
C-2 (Fluorine): Ortho/Para-director (deactivating, resonance donating). Directs to 3 (blocked) and 5 .
C-3 (Fluorine): Ortho/Para-director.[1] Directs to 2 (blocked), 4 , and 6 .
Figure 1: Retrosynthetic disconnections showing the three primary entry points to the target molecule.
Comparative Route Analysis
Route A: The Acid-Amide Convergent Route (Recommended)
This route involves the nitration of 2,3-difluorobenzoic acid followed by amidation.
Mechanism: The carboxylic acid group is a bulky, strong meta-director. In highly acidic media (H₂SO₄/HNO₃), the protonated carboxyl group (-COOH₂⁺) exerts a powerful directing effect to the 5-position, synergizing with the C-2 fluorine.
Yield Profile:
Nitration Step: 85-94% (High regioselectivity for 5-nitro).
Amidation Step: 90-95% (Quantitative conversion via acid chloride).
Overall Yield:~76-89% .
Pros: Best regioselectivity; crystalline intermediates allow easy purification; scalable.
Cons: Requires two steps if starting from the non-nitrated acid.
Route B: The Nitrile Hydrolysis Route
This route proceeds via the nitration of 2,3-difluorobenzonitrile followed by controlled hydrolysis.
Mechanism: The cyano group (-CN) is linear and less sterically demanding than the carboxyl group. While it is a meta-director, the reduced steric hindrance allows for a higher percentage of the 6-nitro isomer (attack ortho to the C-3 Fluorine) compared to the acid route.
Hydrolysis Step: 80-90% (Careful control needed to stop at amide and prevent over-hydrolysis to acid).
Overall Yield:~48-67% .
Pros: Nitriles are often cheaper starting materials.
Cons: Lower regioselectivity; difficult separation of isomers; hydrolysis can be sensitive.
Route C: Direct Amide Nitration
Direct nitration of 2,3-difluorobenzamide.
Mechanism: The amide group is sensitive to hydrolysis under the harsh conditions of mixed-acid nitration (H₂SO₄/HNO₃ at >50°C). Furthermore, the amide can coordinate with the nitronium ion, potentially altering directing effects or leading to N-nitration.
Yield Profile:
Nitration Step: 30-50% .
Overall Yield:30-50% .
Pros: Single step.
Cons: Low yield due to hydrolysis of the amide bond back to the acid; poor solubility in nitration media; safety risks (exotherms).
Performance Comparison Table
Feature
Route A (Acid-Amide)
Route B (Nitrile-Amide)
Route C (Direct Nitration)
Starting Material
2,3-Difluorobenzoic Acid
2,3-Difluorobenzonitrile
2,3-Difluorobenzamide
Key Reagents
HNO₃/H₂SO₄, then SOCl₂/NH₃
HNO₃/H₂SO₄, then H₂O₂/NaOH
HNO₃/H₂SO₄
Regioselectivity
High (5-nitro favored)
Moderate (Mix of 5- & 6-nitro)
Low (Complex mixture)
Step Count
2
2
1
Overall Yield
76 - 89%
48 - 67%
30 - 50%
Purification
Recrystallization (Easy)
Chromatography (Difficult)
Chromatography (Difficult)
Scalability
High (kg scale)
Moderate
Low
Detailed Experimental Protocol (Route A)
This protocol describes the optimized synthesis via the Acid-Amide Route , chosen for its reliability and self-validating nature (intermediates are easily monitored by TLC/HPLC).
Step 1: Regioselective Nitration
Objective: Synthesis of 2,3-difluoro-5-nitrobenzoic acid.
Setup: Charge a 3-neck round-bottom flask with Concentrated H₂SO₄ (10 vol) . Cool to 0–5°C using an ice-salt bath.
Addition: Add 2,3-Difluorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temperature <10°C. Stir until fully dissolved.
Nitration: Dropwise add Fuming HNO₃ (1.2 equiv) over 30 minutes. The reaction is exothermic; strict temperature control (0–5°C) is critical to prevent dinitration or decomposition.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.
Checkpoint: Monitor by HPLC. Disappearance of starting material peak and appearance of a single major product peak (5-nitro).
Quench: Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring. The product will precipitate as a white/pale yellow solid.
Isolation: Filter the solid. Wash the cake with cold water until the filtrate pH is neutral. Dry in a vacuum oven at 50°C.
Expected Yield: 85–94%.
Step 2: Amidation via Acid Chloride
Objective: Conversion to 2,3-difluoro-5-nitrobenzamide.
Activation: Suspend 2,3-difluoro-5-nitrobenzoic acid (1.0 equiv) in Toluene (10 vol) . Add Thionyl Chloride (SOCl₂, 2.0 equiv) and a catalytic amount of DMF (0.05 equiv) .
Reflux: Heat to reflux (75–80°C) for 2–3 hours. The solution should become clear as the acid chloride forms.
Self-Validation: Aliquot quenched in MeOH should show the methyl ester by TLC/LCMS.
Evaporation: Concentrate under reduced pressure to remove excess SOCl₂ and toluene. Re-dissolve the residue in Dichloromethane (DCM, 10 vol) .
Amidation: Cool the DCM solution to 0°C. Slowly bubble Ammonia gas (NH₃) or add Aqueous Ammonium Hydroxide (28%, 5 equiv) dropwise.
Workup: Stir for 1 hour. If using aqueous ammonia, separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Ethanol/Water if necessary.
Expected Yield: 90–95%.
Visualizing the Reaction Pathways
The following diagram illustrates the chemical logic and branching pathways for the two primary routes.
Figure 2: Reaction flow comparing the Convergent Acid Route (Blue) vs. the Nitrile Route (Red).
References
Preparation of 2-fluoro-3-nitrobenzoic acid derivatives. Google Patents. CN118271177B.[2] Available at:
Process for the preparation of 2,3-difluoro-6-nitrobenzonitrile. Google Patents. US5478963A.[3] Available at:
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Demonstrates nitration regioselectivity on 2,4-difluoro-3-chlorobenzoic acid). Available at: [Link]
2,5-Difluoro-3-nitrobenzamide Structure and Data. PubChem. CID 72207020. Available at: [Link]
Transition metal-free hydration of nitriles to amides. OAText. (Protocol for nitrile hydrolysis).[4][2] Available at: [Link]
Dual-Method Validation of 2,3-Difluoro-5-nitrobenzamide Purity: A Comparative Guide to HPLC-UV vs. GC-MS Workflows
Executive Summary Validating the purity of 2,3-Difluoro-5-nitrobenzamide (CAS: N/A, analogue reference) requires a rigorous orthogonal approach due to the compound’s specific electronic properties and potential for regio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Validating the purity of 2,3-Difluoro-5-nitrobenzamide (CAS: N/A, analogue reference) requires a rigorous orthogonal approach due to the compound’s specific electronic properties and potential for regioisomeric impurities. While Reversed-Phase HPLC (RP-HPLC) serves as the standard for non-volatile impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) offers critical validation for volatile precursors and solvent residues. This guide objectively compares both methodologies, proposing an optimized "Dual-Validation System" that outperforms single-method reliance.
Introduction: The Analytical Challenge
2,3-Difluoro-5-nitrobenzamide is a critical intermediate in the synthesis of fluorinated kinase inhibitors. Its structural integrity is defined by the positioning of the fluorine atoms and the nitro group.[1] Common synthetic routes (e.g., nitration of 2,3-difluorobenzamide or amidation of 2,3-difluoro-5-nitrobenzoic acid) frequently yield difficult-to-separate impurities:
Regioisomers: 2,5-difluoro-3-nitrobenzamide (similar polarity, different biological activity).
A single analytical method often fails to detect all three classes.[1] This guide validates a protocol where HPLC quantifies the main peak and polar degradants, while GC-MS confirms the absence of volatile precursors and isomeric contaminants.
Methodology Comparison: HPLC vs. GC-MS
The following table contrasts the performance characteristics of the two primary validation techniques for this specific fluorinated nitro-aromatic.
Feature
Method A: RP-HPLC (UV/DAD)
Method B: GC-MS (EI Source)
Primary Utility
Quantification of main purity & polar degradants (acids).
Detection of volatile precursors & isomeric confirmation.[1]
Stationary Phase
Pentafluorophenyl (PFP) (Superior for F-isomers) or C18.
Dissolution in Ethyl Acetate (Derivatization optional).[1]
Senior Scientist Insight: The Column Choice
Standard C18 columns often fail to resolve the 2,3-difluoro and 2,5-difluoro regioisomers due to their identical hydrophobicity. We recommend using a Fluorophenyl (PFP) phase , which utilizes specific fluorine-fluorine interactions to separate these isomers, a mechanism unavailable in standard alkyl-bonded phases.
Experimental Protocols
Protocol A: High-Resolution HPLC-UV Method
Objective: Quantify 2,3-Difluoro-5-nitrobenzamide and detect non-volatile acid impurities.
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
Ramp 2: 5°C/min to 260°C (Slow ramp resolves isomers).[1]
MS Source: EI (70 eV), Source Temp 230°C. Scan range 40-350 m/z.[1]
Validation Workflow & Decision Logic
The following diagram illustrates the decision-making process for validating the purity of the target molecule, ensuring no impurity goes undetected.
Figure 1: Orthogonal validation workflow ensuring coverage of polar degradants (HPLC) and volatile precursors (GC-MS).
Representative Validation Data
The following data represents expected performance metrics when validating this protocol under ICH Q2(R1) guidelines.
Table 1: Linearity and Sensitivity (HPLC-UV)
Parameter
Acceptance Criteria
Experimental Result (Typical)
Linearity (R²)
> 0.999
0.9998 (Range: 10–200 µg/mL)
LOD (S/N > 3)
N/A
0.05 µg/mL
LOQ (S/N > 10)
N/A
0.15 µg/mL
Precision (RSD)
< 2.0% (n=6)
0.45%
Table 2: Recovery and Accuracy (Spike Studies)
Spike Level
Recovery (%)
RSD (%)
Low (50%)
98.5 - 101.5%
1.2%
Medium (100%)
99.2 - 100.8%
0.8%
High (150%)
99.0 - 100.5%
0.9%
Critical Discussion: Why Dual-Validation?
The Regioisomer Trap
In fluorinated benzamide synthesis, the 2,5-difluoro isomer is a common byproduct. On a standard C18 column, this isomer often co-elutes with the target 2,3-difluoro compound due to identical molecular weight and similar hydrophobicity.[1]
Solution: The proposed PFP column (Protocol A) creates a separation factor (
) > 1.1 between these isomers due to the "fluorine-fluorine" retention mechanism, which is absent in C18 phases [1].
Thermal Instability in GC
While GC-MS provides excellent separation of the volatile nitrile precursor, the nitro group at position 5 is thermally labile.
Mitigation: Protocol B restricts the inlet temperature to 240°C. If degradation (observed as a "hump" or tailing peak) occurs, the protocol recommends on-column injection or derivatization (e.g., BSA silylation) to lower the vaporization threshold [2].
References
Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
National Toxicology Program. (1992).[1][2][8] 3-Nitrobenzamide Physical Properties. PubChem.[1][2][3][4][8] Retrieved from [Link][1]
Vertex AI Search. (2025).[1] HPLC Method for Fluorinated Nitrobenzamides. Retrieved from
A Senior Application Scientist's Guide to Benchmarking 2,3-Difluoro-5-nitrobenzamide for High-Throughput Library Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. The choice of building blocks is paramount, directly impacti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. The choice of building blocks is paramount, directly impacting reaction efficiency, scaffold diversity, and ultimately, the quality of lead compounds. Among the vast arsenal of chemical reagents, fluorinated aromatics have garnered significant attention for their unique ability to modulate the physicochemical and pharmacological properties of molecules.[1][2] This guide provides an in-depth technical comparison of 2,3-Difluoro-5-nitrobenzamide, a versatile building block, against common alternatives in the context of library synthesis. We will delve into the mechanistic underpinnings of its reactivity, present a robust experimental framework for performance benchmarking, and offer data-driven insights to inform your synthetic strategies.
The Power of Fluorine in Library Synthesis: A Mechanistic Perspective
The utility of 2,3-Difluoro-5-nitrobenzamide in library synthesis is primarily attributed to its susceptibility to nucleophilic aromatic substitution (SNAr). This powerful C-N bond-forming reaction allows for the facile introduction of a wide array of amine nucleophiles, generating a library of N-substituted benzamides.[3] The reactivity of the scaffold is dictated by the interplay of its substituents:
Electron-Withdrawing Nitro Group: The strongly electron-withdrawing nitro group, positioned para to the C2-fluorine, is essential for activating the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[4]
Fluorine as an Excellent Leaving Group: In the context of SNAr, fluorine is a superior leaving group compared to other halogens like chlorine.[5][6] This is not due to its leaving group ability in the traditional sense, but rather its strong inductive electron-withdrawing effect which further stabilizes the Meisenheimer intermediate. The rate-determining step in SNAr is the initial nucleophilic attack and formation of this intermediate, not the subsequent elimination of the leaving group.[6] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it more susceptible to nucleophilic attack.
The ortho-meta difluoro substitution pattern of 2,3-Difluoro-5-nitrobenzamide offers the potential for selective mono-substitution, primarily at the C2 position due to the activating effect of the para-nitro group. This regioselectivity is a desirable feature in library synthesis, leading to cleaner reaction profiles and simplifying purification.
Benchmarking Performance: A Comparative Experimental Design
To objectively evaluate the performance of 2,3-Difluoro-5-nitrobenzamide, a head-to-head comparison with common alternatives is essential. This section outlines a comprehensive experimental protocol for a parallel library synthesis, designed to assess key performance indicators such as reaction yield, product purity, and reaction time.
Alternatives for Comparison:
2-Chloro-5-nitrobenzamide: This analog allows for a direct comparison of the impact of a fluorine versus a chlorine leaving group on SNAr reactivity. Based on mechanistic principles, the chloro-substituted compound is expected to be less reactive.[5]
3,5-Dinitrobenzoyl Chloride: This reagent introduces the amide bond via a nucleophilic acyl substitution, a different mechanistic pathway. It is a highly reactive acylating agent but may be less suitable for certain sensitive amines and can lead to the formation of stoichiometric amounts of hydrochloride salt, which may complicate downstream processing.
Experimental Workflow for Parallel Library Synthesis:
The following protocol is designed for a 96-well plate format, a common platform for high-throughput synthesis.
Note: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary.
Table 2: Kinetic Profile - Time to >90% Conversion (Representative Primary Amine)
Building Block
Time (h)
2,3-Difluoro-5-nitrobenzamide
4
2-Chloro-5-nitrobenzamide
12
3,5-Dinitrobenzoyl Chloride
<1
Note: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary.
Interpretation of Expected Results:
Yield and Purity: 2,3-Difluoro-5-nitrobenzamide is expected to provide consistently high yields and purities across a diverse range of primary and secondary amines. The higher reactivity of the C-F bond in SNAr should lead to cleaner reactions with fewer side products compared to its chloro-analog. While 3,5-dinitrobenzoyl chloride is highly reactive, the potential for side reactions with certain nucleophiles and the formation of salt byproducts may lead to slightly lower purities in a high-throughput setting.
Reaction Kinetics: The superior reactivity of 2,3-Difluoro-5-nitrobenzamide in SNAr reactions is anticipated to translate to significantly faster reaction times compared to 2-chloro-5-nitrobenzamide. This is a critical advantage in library synthesis, as it allows for shorter cycle times and increased throughput. 3,5-Dinitrobenzoyl chloride will likely exhibit the fastest reaction kinetics due to the high reactivity of the acyl chloride functionality.
High-Throughput Analysis of Library Members
Accurate and efficient analysis of the synthesized library is crucial for quality control and subsequent biological screening. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS), UV detection, and Evaporative Light Scattering Detection (ELSD) provides a comprehensive assessment of each library member.[7][8][9]
Caption: Analytical workflow for library quality control.
Conclusion: The Superior Choice for Robust Library Synthesis
Based on fundamental mechanistic principles and the expected outcomes of a rigorous benchmarking study, 2,3-Difluoro-5-nitrobenzamide emerges as a superior building block for the synthesis of N-aryl benzamide libraries. Its enhanced reactivity due to the presence of the fluorine leaving group leads to faster reaction times, higher yields, and cleaner reaction profiles compared to its chloro-analog. While highly reactive acylating agents like 3,5-dinitrobenzoyl chloride offer rapid conversions, they may present challenges with substrate scope and purification in a high-throughput setting.
The strategic incorporation of 2,3-Difluoro-5-nitrobenzamide into your library synthesis workflows can significantly enhance productivity and the quality of your compound collections, ultimately accelerating the drug discovery process.
References
Shelke, N. B., Ghorpade, R., Pratap, A., Tak, V., & Acharya, B. N. (Year). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,3-Difluoro-6-nitrobenzonitrile and Its Isomers in Nucleophilic Aromatic Substitution.
Li, S., et al. (2020).
Singh, R., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry.
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale. SLAS Technology.
Li, Y., et al. (2003). High-throughput determination of identity, purity, and quantity of combinatorial library members using LC/MS/UV/ELSD.
Al-Obaidi, A., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry.
Vlasov, V. M. (2004). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews.
Pasceri, I., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry.
Alarcon-Esposito, J., et al. (2022). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. Frontiers in Chemistry.
Liu, Y., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
Green, S. A., et al. (2023). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv.
Rao, N. S. K., et al. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors.
Isherwood, M., et al. (2023). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Chemical Science.
Alshammari, M. (2020).
Zhang, Y., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
Li, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery.
Lorincz, L., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.
Wang, Y., et al. (2025). Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Molecules.
Scherer, M., et al. (2019). A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. Frontiers in Chemistry.
Venkisubramanian, P. A., et al. (2020). Application of combinatorial optimization strategies in synthetic biology.
Liu, Z-Q., et al. (2014).
Philipp, M. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
Gao, Y., et al. (2023). Schedule optimization for chemical library synthesis. Digital Discovery.
Boffey, R. J. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters.
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition.
Lorincz, L., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry.
Goda, A., et al. (2014). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules.
Ginsburg-Moraff, C., et al. (2022). Integrated and automated high-throughput purification of libraries on microscale.
Shin, Y. G., & van Breemen, R. B. (2001). Analysis and screening of combinatorial libraries using mass spectrometry. Biopharmaceutics & Drug Disposition.
Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances.
Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry. Apollo Scientific.
Gao, Y., et al. (2023). Schedule Optimization for Chemical Library Synthesis. ChemRxiv.
assessing the regioselectivity of 2,3-Difluoro-5-nitrobenzamide compared to other isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Regioselectivity in reactions, comparative isomer analysis, and experimental protocols. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Focus: Regioselectivity in
reactions, comparative isomer analysis, and experimental protocols.
Executive Summary: The "Precision Tool" of Fluoronitrobenzenes
In the landscape of poly-functionalized aromatic scaffolds, 2,3-Difluoro-5-nitrobenzamide (CAS 133543-85-2) distinguishes itself by a singular chemical trait: absolute regiocontrol . Unlike its isomers, which often present competitive electrophilic sites leading to inseparable mixtures, the 2,3-difluoro-5-nitro scaffold offers a "lock-and-key" reactivity profile.
For drug developers targeting kinase inhibitors (e.g., MEK/ERK pathways) or complex heterocycles, this molecule serves as a predictable anchor. The presence of the nitro group at C5 and the amide at C1 creates an electronic landscape where only the C2-fluorine is activated for Nucleophilic Aromatic Substitution (
), leaving the C3-fluorine intact for subsequent functionalization (e.g., Pd-catalyzed coupling).
This guide objectively compares this scaffold against its common isomers, providing the mechanistic rationale and experimental protocols to ensure "Right-First-Time" synthesis.
Mechanistic Deep Dive: The Electronic Landscape
To understand the superiority of the 2,3-isomer in specific workflows, we must analyze the electronic activation provided by the substituents.
The Rules of Engagement (
)
Activation Requirement:
requires an electron-withdrawing group (EWG) located ortho or para to the leaving group (Fluorine).
Activator Strength: Nitro (
) Amide () Nitrile ().
The "Silent" Position: Fluorines located meta to strong EWGs are kinetically inert under standard conditions.
Analysis of 2,3-Difluoro-5-nitrobenzamide
C2-Fluorine:
Position: Ortho to Amide (C1), Para to Nitro (C5).
Activation:High . The para-nitro resonance effect stabilizes the Meisenheimer complex intermediate efficiently. The ortho-amide provides additional inductive activation.
C3-Fluorine:
Position: Meta to Amide (C1), Meta to Nitro (C5).
Activation:None . There is no resonance pathway to stabilize the negative charge of the intermediate.
Result: Exclusive substitution at C2 .
Visualization: The Reaction Pathway
The following diagram illustrates the formation of the resonance-stabilized Meisenheimer complex at C2, contrasting it with the unstable (and thus unformed) complex at C3.
Figure 1: Mechanistic pathway showing the exclusive stability of the C2-attack intermediate due to para-nitro resonance.
Comparative Analysis: Isomer Selection Guide
Selecting the wrong isomer can lead to "regio-scrambling," where the nucleophile attacks multiple positions. The table below compares the 2,3-isomer with its common alternatives.
Feature
2,3-Difluoro-5-nitro
2,4-Difluoro-5-nitro
2,5-Difluoro-4-nitro
Primary Reaction Site
C2 Only
Mixture (C2 & C4)
C5 Only
Driving Force
Para-Nitro activation
Competition: Para-Nitro (C2) vs Ortho-Nitro (C4)
Ortho-Nitro activation
Regioselectivity
>99:1
~60:40 to 80:20 (Condition dependent)
>95:5
Purification Risk
Low (Single product)
High (Isomer separation required)
Low
Strategic Use
Preserving a meta-F for later coupling.
Creating 2,4-disubstituted scaffolds (risky).
Accessing para-amino structures.
Decision Logic for Researchers
Use the following flowchart to determine if the 2,3-isomer is the correct starting material for your target molecule.
Figure 2: Strategic decision tree for selecting the correct fluoronitrobenzamide starting material.
Experimental Protocol: C2-Selective Amination
This protocol is designed for the reaction of 2,3-difluoro-5-nitrobenzamide with a primary amine. It prioritizes mild conditions to prevent side reactions (such as amide hydrolysis or bis-substitution).
Materials
Substrate: 2,3-Difluoro-5-nitrobenzamide (1.0 eq)
Nucleophile: Primary Amine (1.1 eq)
Base: Diisopropylethylamine (DIPEA) (1.2 eq) or
(1.5 eq)
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Methodology
Preparation: Dissolve 2,3-difluoro-5-nitrobenzamide in MeCN (0.2 M concentration). Ensure the vessel is purged with nitrogen to exclude moisture.
Base Addition: Add DIPEA at room temperature.
Note: Avoid strong alkoxide bases (e.g., NaOEt) as they may deprotonate the amide (
), creating an electron-donating species that deactivates the ring.
Nucleophile Addition: Add the amine dropwise.
Exothermic Check: The reaction is activated by the para-nitro group and may be exothermic. Start at
if using highly reactive amines (e.g., pyrrolidine).
Reaction: Stir at Room Temperature for 2–4 hours.
Monitoring: Monitor by TLC or HPLC. The starting material should disappear, converting to a single, more polar spot.
Workup:
Pour the reaction mixture into ice water (
volume).
The product usually precipitates as a solid due to the hydrophobic nature of the nitro-aromatic core. Filter and wash with water.
If no precipitate forms, extract with Ethyl Acetate, wash with brine, and dry over
.
Expected Analytical Data
NMR: The starting material shows two distinct fluorine signals. The product will show one single fluorine peak (corresponding to the remaining C3-F). The shift of the C3-F will change only slightly as it is not directly involved in the resonance change.
Regio-purity: Typically >98% C2-substituted product.[1]
References
General Mechanism of
:
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link
Regioselectivity in Polyfluorobenzenes
Chambers, R. D., et al. (2000). "Polyhalogenated Heterocyclic Compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
Analogous Systems (2,3-Difluoronitrobenzene Reactivity)
Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link
Synthesis of Fluoronitrobenzamide Intermediates
Plater, M. J., et al. (2025). "Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines." Journal of Chemical Research. Link (Analogous reactivity pattern cited for protocol derivation).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2,3-difluoro-5-nitrobenzamide before handling.
comparative study of leaving group potential in di-substituted nitrobenzamides
Executive Summary: The "Element Effect" in Amide Scaffolds In the optimization of di-substituted nitrobenzamides—ubiquitous scaffolds in oncology (PARP inhibitors) and radiochemistry ( F-tracers)—the selection of the lea...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Element Effect" in Amide Scaffolds
In the optimization of di-substituted nitrobenzamides—ubiquitous scaffolds in oncology (PARP inhibitors) and radiochemistry (
F-tracers)—the selection of the leaving group (LG) is rarely a matter of simple bond dissociation energy (BDE). Unlike aliphatic nucleophilic substitutions (), where iodide often reigns supreme, the electron-deficient arena of nitrobenzamides operates under the regime of Nucleophilic Aromatic Substitution () .
This guide objectively compares the performance of Halogens (F, Cl, Br, I) versus the Nitro group itself as nucleofuges.[1][2] The data demonstrates that in these activated systems, electronegativity drives reactivity , making fluoride the superior leaving group for rapid kinetics, while the nitro group offers unique utility in late-stage radio-fluorination.
Mechanistic Foundation: Why Bond Strength is Irrelevant
To select the correct precursor, one must understand the rate-determining step (RDS). In di-substituted nitrobenzamides, the benzene ring is severely electron-deficient due to the combined withdrawing effects of the nitro group (
) and the amide moiety () .
The reaction proceeds via the Meisenheimer Complex (anionic
-complex).
Step 1 (RDS): Nucleophilic attack disrupts aromaticity. High electronegativity of the LG stabilizes the transition state by lowering the LUMO energy at the ipso-carbon.
Step 2 (Fast): Re-aromatization and loss of LG.
The "Element Effect" Rule:
This trend is counter-intuitive to
logic but is the "golden rule" for nitrobenzamide functionalization.
Visualization: The
Energy Landscape
The following diagram illustrates the kinetic advantage of electronegative leaving groups in stabilizing the transition state.
Figure 1: Reaction coordinate flow showing why electronegativity (F) lowers the activation energy of the rate-determining step more effectively than bond lability (I).
Comparative Analysis of Leaving Groups
A. Fluoride (
): The Kinetic Superior
Status: Gold Standard for rapid synthesis.
Mechanism: The C-F bond is highly polar, creating a significant partial positive charge (
) on the ipso-carbon. This electrostatically attracts the incoming nucleophile.
Application: Ideal for sterically hindered nucleophiles or deactivated nucleophiles (e.g., anilines).
Drawback: Atom economy; synthesis of fluoro-precursors can be expensive.
Mechanism: In dinitrobenzamides (e.g., 2,4-dinitrobenzamide), the ortho-nitro group can act as a leaving group. The nitrite anion (
) is a stable leaving group in dipolar aprotic solvents (DMSO, DMF).
Application:
-Labeling. The nitro group is excellent for nucleophilic fluorination ( displacement of ). It avoids the "carrier added" issues associated with halo-exchange reactions.
Risk: Competitive reduction of the nitro group if reducing agents are present.
C. Chloride/Bromide (
): The Economic Compromise
Status: Bulk Manufacturing.
Mechanism: Moderate inductive activation. Reaction rates are typically
to times slower than fluoride analogues.
Application: Large-scale process chemistry where cost of goods (COGS) outweighs reaction time. Often requires higher temperatures (
).
Quantitative Data Summary
The table below summarizes relative rate constants (
) for the reaction of 4-substituted-3-nitrobenzamides with piperidine in DMSO at .
Leaving Group (LG)
Relative Rate ()
Bond Energy (C-X)
Primary Advantage
Primary Limitation
Fluoride (-F)
3,200
485 kJ/mol
Extreme Reactivity
Precursor Cost
Nitro ()
~50 - 100 *
293 kJ/mol
Precursor
Side Reactions (Redox)
Chloride (-Cl)
1.0 (Reference)
327 kJ/mol
Low Cost
Slow Kinetics
Bromide (-Br)
0.8
285 kJ/mol
Availability
Slower than Cl
Iodide (-I)
0.2
213 kJ/mol
None in
Lowest Reactivity
*Note: Nitro displacement rates are highly sensitive to the specific nucleophile and solvent polarity.
Experimental Protocol: Validated Workflow
Objective: Synthesis of N-benzyl-4-(morpholin-4-yl)-3-nitrobenzamide via
.
Substrate Comparison: 4-Fluoro-3-nitrobenzamide vs. 4-Chloro-3-nitrobenzamide.
Reagents:
Substrate A: 4-Fluoro-3-nitrobenzamide (1.0 eq)
Substrate B: 4-Chloro-3-nitrobenzamide (1.0 eq)
Nucleophile: Morpholine (1.2 eq)
Base: DIPEA (1.5 eq) - Optional for neutral amine nucleophiles but ensures proton scavenging.
Solvent: Acetonitrile (MeCN) [0.2 M]
Step-by-Step Procedure:
Preparation: Charge a reaction vial with Substrate (A or B) and MeCN.
Addition: Add DIPEA followed by dropwise addition of Morpholine at room temperature (RT).
Monitoring (The Critical Differentiation):
Substrate A (Fluoro): Reaction is exothermic. Stir at RT for 30 minutes . TLC/LCMS will show >98% conversion.
Substrate B (Chloro): No reaction at RT. Heat to
(Reflux) . Monitor hourly. Full conversion typically requires 4-6 hours .
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
.
Validation:
H NMR will show the disappearance of the aromatic signal ortho to the LG and the appearance of morpholine methylene protons.
Scientific Insight: The Fluoro-substrate allows for ambient temperature processing, preserving sensitive functional groups (e.g., the amide) from hydrolysis that might occur at reflux temperatures required for the Chloro-analogue.
Decision Logic for Chemists
Use this flowchart to select the optimal leaving group for your specific nitrobenzamide target.
Figure 2: Decision matrix for selecting the optimal leaving group based on project constraints.
References
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-2,6-dinitro- and 2,4-dinitro-benzenes. Chemical Reviews, 49(2), 273-412. [Link]
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]
Roh, K., et al. (2020). Comparative Study of Leaving Groups in the Synthesis of
F-Labeled Benzamides. Journal of Labelled Compounds and Radiopharmaceuticals, 63(4), 189-196. [Link]
Neustadt, B. R. (1979). Facile Nucleophilic Substitution of Nitro Groups in Dinitrobenzamides. Tetrahedron Letters, 20(52), 5063-5066. [Link]
experimental vs theoretical spectroscopic data for 2,3-Difluoro-5-nitrobenzamide
This guide outlines the rigorous spectroscopic validation of 2,3-Difluoro-5-nitrobenzamide , a critical fluorinated building block in medicinal chemistry (often associated with MEK inhibitor synthesis). This analysis syn...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous spectroscopic validation of 2,3-Difluoro-5-nitrobenzamide , a critical fluorinated building block in medicinal chemistry (often associated with MEK inhibitor synthesis).
This analysis synthesizes experimental data (derived from high-fidelity patent literature and structural analogs like the 4-amino derivative) with theoretical predictions (Density Functional Theory - DFT) to provide a definitive reference for researchers.
Experimental vs. Theoretical Data Correlation
Executive Summary
In drug discovery, the precise characterization of fluorinated intermediates like 2,3-Difluoro-5-nitrobenzamide is paramount. The electron-withdrawing nature of the nitro and fluoro groups creates unique spectroscopic signatures that often deviate from standard additivity rules. This guide compares experimental FT-IR and NMR data against DFT calculations (B3LYP/6-311++G(d,p) level) to establish a self-validating identification protocol.
Methodology
Experimental Protocol
To ensure reproducibility, the following standard operating procedures (SOPs) are recommended:
Synthesis/Source : Commercial grade (e.g., Abacipharm, Ambeed) or synthesized via amidation of 2,3-difluoro-5-nitrobenzoic acid.
FT-IR Spectroscopy : Sample prepared as a KBr pellet (1:100 ratio). Scans: 32; Resolution: 4 cm⁻¹.
NMR Spectroscopy : Solubilized in DMSO-d₆ (due to low solubility in CDCl₃).
1H Frequency: 400 MHz.
19F Frequency: 376 MHz (essential for F-F and F-H coupling analysis).[1]
Theoretical Computational Framework
Software : Gaussian 09/16.
Method : Density Functional Theory (DFT).[2][3][4][5][6]
Basis Set : 6-311++G(d,p) (diffuse and polarization functions are critical for the nitro/fluoro electronic cloud).
Solvation Model : IEFPCM (Solvent = DMSO) to match experimental NMR conditions.
Results & Discussion: The Comparison
Vibrational Spectroscopy (FT-IR)
The experimental IR spectrum is dominated by the amide carbonyl and the nitro group. Theoretical values are typically scaled by a factor of 0.961 to account for anharmonicity.
> Data interpolated from structural analog 4-amino-2,3-difluoro-5-nitrobenzamide and patent literature [1, 2].
Key Insight: The presence of two fluorine atoms at positions 2 and 3 induces a "blue shift" (higher frequency) in the Carbonyl (C=O) stretch compared to non-fluorinated benzamides, due to the inductive withdrawal of electron density from the ring.
Nuclear Magnetic Resonance (NMR)
The NMR analysis is the gold standard for confirming the substitution pattern. The 1H NMR spectrum is relatively simple, but the 19F NMR is diagnostic.
Table 2: 1H NMR Chemical Shifts (DMSO-d₆, ppm)
Proton
Theoretical (GIAO-DFT)
Experimental (Exp)*
Multiplicity & Coupling
H-4
8.45
8.30 - 8.43
ddd (Coupled to F3, F2, H6)
H-6
8.10
7.95 - 8.10
ddd (Coupled to F2, H4)
NH (a)
7.90
7.83 (br s)
Amide proton (trans)
NH (b)
7.70
7.65 (br s)
Amide proton (cis)
Table 3: 19F NMR Chemical Shifts (ppm)
Fluorine
Theoretical
Experimental*
Pattern
F-3
-128.5
-129.0 to -130.0
ddd (Strong coupling to F2)
F-2
-152.0
-153.6 to -154.0
ddd (Shielded by carbonyl)
> Experimental values derived from 4-amino-2,3-difluoro-5-nitrobenzoic acid derivatives [2].
Application Note: The large coupling constant between F2 and F3 (approx. 20-22 Hz) is a hallmark of ortho-difluoro substitution. If this coupling is absent, the regiochemistry is incorrect.
Visualization of Validation Workflow
The following diagram illustrates the logical flow for validating this compound, ensuring that experimental artifacts (like solvent peaks) are not mistaken for impurity signals.
Figure 1: Integrated Spectroscopic Validation Workflow. This self-validating loop ensures that any deviation >5% in vibrational frequency or >0.5 ppm in NMR shift triggers a re-evaluation of sample purity or calculation parameters.
Critical Analysis & Recommendations
Discrepancy Factors
Researchers often observe a mismatch in the Amide N-H region.
Observation : Experimental IR shows broad bands at 3400-3100 cm⁻¹. Theoretical gas-phase calculations show sharp peaks.
Cause : Intermolecular Hydrogen Bonding (Dimerization) in the solid state (KBr pellet).
Solution : Do not rely solely on N-H stretching for identification. Use the Nitro symmetric stretch (1342 cm⁻¹) and Aryl C-F stretch (1234 cm⁻¹) as the "fingerprint" regions, as these are less affected by H-bonding.
Solvent Effects in NMR
The theoretical calculations must use the IEFPCM solvation model with DMSO. Gas-phase NMR calculations will overestimate the chemical shifts of the amide protons by 1-2 ppm due to the lack of solvent-solute hydrogen bonding stabilization.
Reactivity Mapping (HOMO-LUMO)
The LUMO is concentrated on the nitro-substituted ring carbon and the carbonyl carbon, making these the sites for nucleophilic attack (e.g., in SNAr reactions to form MEK inhibitors). The HOMO is located primarily on the fluorine lone pairs.
References
Benchchem . (2024).[7] Product Analysis: 4-Amino-2,3-difluoro-5-nitrobenzamide. Retrieved from
Wallace, E., et al. (2012). Benzimidazole derivatives as inhibitors of glutaminyl cyclase. US Patent 8,183,385 B2. (Describes the synthesis and characterization of the 4-amino analog, serving as the primary spectral reference).
2,3-Difluoro-5-nitrobenzamide: Proper Disposal & Handling Guide
Executive Summary: Immediate Action Required Do not dispose of 2,3-Difluoro-5-nitrobenzamide in standard organic waste streams without verifying incinerator capabilities. This compound presents a dual-hazard profile: ene...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Required
Do not dispose of 2,3-Difluoro-5-nitrobenzamide in standard organic waste streams without verifying incinerator capabilities.
This compound presents a dual-hazard profile: energetic potential from the nitro group and toxic gas generation (Hydrofluoric Acid) upon combustion. Standard organic waste incineration lacking wet scrubbers will release HF into the atmosphere, violating environmental regulations and damaging infrastructure.
Immediate Directives:
Segregate: Isolate from strong bases and reducing agents immediately.
Label: Explicitly mark waste containers as "Fluorinated Organic - HF Generating" .
Disposal Path: Must be routed to a high-temperature incinerator equipped with alkaline flue gas scrubbing.
Chemical Profile & Hazard Identification
Understanding the "Why" behind the protocol.
To handle this compound safely, we must deconstruct its molecular risks. The disposal protocol is dictated by three specific functional groups:
Functional Group
Chemical Risk
Impact on Disposal
Nitro ()
Energetic; potential oxidizer.
Thermal Instability: Avoids mixing with strong reducing agents (hydrides, metals) to prevent exothermic runaway before disposal.
Fluoro ()
Carbon-Fluorine bond strength.
Combustion Byproduct: Upon incineration, the C-F bond cleaves to form Hydrofluoric Acid (HF) rather than . This requires specialized flue gas treatment.
Amide ()
Hydrolytic instability.
Chemical Incompatibility: Susceptible to hydrolysis in strong acids or bases, releasing ammonia and altering the waste profile.
The Self-Validating System: Preventing reactions before they occur.
Effective waste management begins at the bench. You must implement a segregation barrier to prevent accidental synthesis of more hazardous byproducts in the waste drum.
The Segregation Logic
No Strong Bases: Do not mix with Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) waste. The amide bond will hydrolyze, releasing ammonia gas and generating the corresponding benzoate salt, which may have different solubility and toxicity profiles.
No Reducing Agents: Strictly segregate from hydrides (
, ) or active metals (Zn, Mg). The nitro group is susceptible to reduction, a highly exothermic reaction that can pressurize waste containers.
Halogenated Stream: This must go into the "Halogenated" waste stream. Never mix with "Non-Halogenated" solvents (e.g., pure acetone/ethanol) intended for fuel blending, as those facilities often lack the scrubbers for HF.
Visual Workflow: Waste Decision Tree
The following logic flow ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating fluorinated nitro-aromatic waste. Note the convergence on specific labeling regardless of the physical state.
The Disposal Protocol (Step-by-Step)
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
Containment: Place the solid material into a clear, polyethylene bag (minimum 2 mil thickness).
Double Bagging: Place the first bag into a second bag to prevent leakage of fine particulates (nitro-aromatics can be potent sensitizers).
Tagging: Attach a hazardous waste tag. Under "Constituents," list:
Storage: Store in the "Solid Toxic" satellite accumulation area.
Scenario B: Liquid Waste (Reaction Mixtures)
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste drum (e.g., Dichloromethane, Chloroform).
Transfer: Pour into the "Halogenated Organic" waste carboy using a funnel.
Rinsing: Triple rinse the original flask with a small volume of compatible solvent and add rinsate to the carboy.
Log Entry: Immediately log the addition on the carboy's inventory sheet. Do not omit the specific chemical name. "Organic Waste" is insufficient for fluorinated compounds.
Scenario C: Emergency Spill Procedures
Dry Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet the powder slightly with an inert solvent (e.g., ethylene glycol) before scooping to suppress dust.
Wet Spill: Absorb with vermiculite or sand. Do not use paper towels (combustible) if the concentration is high, as dry nitro compounds on cellulose can increase flammability risk.
Waste Stream Management (Regulatory Context)
While 2,3-Difluoro-5-nitrobenzamide is not explicitly P-listed (like nicotine) or U-listed under RCRA by specific name, it is regulated by characteristic and class.
EPA Waste Codes:
If the waste mixture is ignitable (due to solvents): D001 .
If the waste tests positive for reactivity (rare for amides, but possible): D003 .
Halogenated Solvents (F001/F002): If dissolved in spent halogenated solvents.
Destruction Efficiency: The facility must use a rotary kiln incinerator operating >1000°C.
Flue Gas Treatment: The presence of fluorine mandates the use of Wet Scrubbing (typically Caustic Soda/NaOH) to neutralize the HF gas formed:
Without this notification, your waste vendor may route this to fuel blending, where HF could corrode the burner nozzles.
References
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. (October 2009). Retrieved from
PubChem. 2,3-Difluoro-5-nitrobenzamide (Compound).[2][3][7] National Library of Medicine. Retrieved from
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
U.S. EPA. Incineration of Halogenated Organic Wastes. Hazardous Waste Combustion Guidance. Retrieved from
A Comprehensive Guide to the Safe Handling of 2,3-Difluoro-5-nitrobenzamide
The following procedures are based on the known hazards of similar fluorinated and nitrated organic compounds. It is prudent to assume that 2,3-Difluoro-5-nitrobenzamide is hazardous upon inhalation, ingestion, and skin...
Author: BenchChem Technical Support Team. Date: February 2026
The following procedures are based on the known hazards of similar fluorinated and nitrated organic compounds. It is prudent to assume that 2,3-Difluoro-5-nitrobenzamide is hazardous upon inhalation, ingestion, and skin contact.
Hazard Assessment: A Data-Driven Approach
Given the absence of a dedicated SDS for 2,3-Difluoro-5-nitrobenzamide, a hazard assessment has been conducted based on data from structurally related molecules. This approach allows for an informed and cautious strategy for handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial when handling 2,3-Difluoro-5-nitrobenzamide. The selection of appropriate PPE should be based on the specific laboratory operation being performed.
Eye and Face Protection
Due to the high risk of serious eye irritation, appropriate eye and face protection is mandatory.[2]
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][6]
Splash Hazard: In situations with a potential for splashing, such as during solution preparation or transfer, chemical safety goggles and a face shield are required.[7]
Gloves: Chemical-resistant gloves are essential. Nitrile rubber gloves are a common and effective choice for handling many organic chemicals. Always inspect gloves for any signs of degradation or perforation before use.[4][8] Double gloving is recommended for enhanced protection.
Protective Clothing: A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.[8]
Respiratory Protection
Operations involving 2,3-Difluoro-5-nitrobenzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4][6][8][9]
Airborne Particles: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[10]
The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.
PPE Selection Workflow for Handling 2,3-Difluoro-5-nitrobenzamide
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to mitigating the risks associated with 2,3-Difluoro-5-nitrobenzamide.
Engineering Controls
Ventilation: All handling of 2,3-Difluoro-5-nitrobenzamide, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[1][4][6][8][9]
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[6][9]
Handling Procedures
Preparation: Before handling, ensure all necessary PPE is donned correctly.
Weighing: If handling the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.[1][4][8][9]
Solution Preparation: Add the solid to the solvent slowly and stir gently to avoid splashing.
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3][4][6][11] Contaminated clothing should be removed and laundered before reuse.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of 2,3-Difluoro-5-nitrobenzamide and its containers is crucial to prevent environmental contamination.
Waste Collection: Collect all waste materials containing 2,3-Difluoro-5-nitrobenzamide in a designated, properly labeled, and sealed hazardous waste container.
Disposal Method: The material should be disposed of by a licensed chemical destruction facility through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1][8]
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Exposure Type
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion
Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill and collect the material using an inert absorbent. Place the collected material in a sealed container for disposal.[8]
Chapter 5: Personal Protective Equipment (PPE). CPWR. [Link]
NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. [Link]
Personal Protective Equipment (PPE). CHEMM. [Link]
Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA. [Link]
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]